molecular formula C7H8O3 B3022282 Methyl 2-methylfuran-3-carboxylate CAS No. 6141-58-8

Methyl 2-methylfuran-3-carboxylate

Cat. No.: B3022282
CAS No.: 6141-58-8
M. Wt: 140.14 g/mol
InChI Key: UVRRIABXNIGUJZ-UHFFFAOYSA-N
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Description

Methyl 2-methylfuran-3-carboxylate is a useful research compound. Its molecular formula is C7H8O3 and its molecular weight is 140.14 g/mol. The purity is usually 95%.
The exact mass of the compound Methyl 2-methylfuran-3-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Methyl 2-methylfuran-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-methylfuran-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-methylfuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H8O3/c1-5-6(3-4-10-5)7(8)9-2/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVRRIABXNIGUJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40210343
Record name Methyl 2-methylfuran-3-carboxylate
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Molecular Weight

140.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6141-58-8
Record name 3-Furancarboxylic acid, 2-methyl-, methyl ester
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Record name Methyl 2-methylfuran-3-carboxylate
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Record name Methyl 2-methylfuran-3-carboxylate
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Record name Methyl 2-methylfuran-3-carboxylate
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Foundational & Exploratory

Technical Monograph: Spectroscopic Characterization & Structural Elucidation of Methyl 2-methylfuran-3-carboxylate

[1]

Executive Summary & Compound Identity

Methyl 2-methylfuran-3-carboxylate is a substituted furan derivative utilized as a specialized intermediate in the synthesis of pharmaceutical scaffolds and flavor compounds.[1] Its structural integrity relies on the precise positioning of the methyl group at the C2 position and the ester functionality at C3, a configuration that imparts distinct electronic properties compared to its 2,5- or 3,2-isomers.

Core Chemical Data
ParameterValue
IUPAC Name Methyl 2-methylfuran-3-carboxylate
CAS Registry Number 6141-58-8 (Note: Distinct from isomer 6141-57-7)
Molecular Formula C₇H₈O₃
Molecular Weight 140.14 g/mol
SMILES COC(=O)C1=C(C)OC=C1
Appearance Colorless to pale yellow liquid

Synthesis & Purification Protocol

To ensure spectroscopic data validity, the compound must be synthesized with high regioselectivity.[1] The Feist-Benary type condensation is the preferred route for establishing the 2-methyl-3-carboxylate motif, avoiding the regioisomeric mixtures common in direct furan alkylations.

Reaction Workflow (Feist-Benary Condensation)

This protocol utilizes the reaction between methyl acetoacetate and chloroacetaldehyde (or its dimethyl acetal) in the presence of a base.[1]

Reagents:

  • Methyl acetoacetate (1.0 eq)[1]

  • Chloroacetaldehyde (50% aq.[1] solution, 1.1 eq)

  • Pyridine (2.2 eq) or Triethylamine[1]

  • Solvent: Dichloromethane (DCM) or Diethyl Ether[1]

Step-by-Step Methodology:

  • Preparation: Charge a 3-neck round-bottom flask with methyl acetoacetate and solvent. Cool to 0°C under nitrogen atmosphere.[1]

  • Addition: Add the base (Pyridine) dropwise to maintain temperature <5°C.

  • Condensation: Add Chloroacetaldehyde slowly. The reaction is exothermic.[1]

  • Cyclization: Allow the mixture to warm to room temperature (25°C) and stir for 12–16 hours. The initial aldol adduct cyclizes via displacement of the chloride.[1]

  • Quench: Pour the reaction mixture into ice-cold 1M HCl to neutralize excess pyridine.

  • Extraction: Extract the aqueous layer with DCM (3x).[1] Combine organic layers and wash with saturated NaHCO₃ (to remove unreacted acetoacetate) and Brine.[1]

  • Purification: Dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude oil via vacuum distillation (bp ~75–80°C at 10 mmHg) or silica gel flash chromatography (Hexanes:EtOAc 9:1).[1]

SynthesisWorkflowReactantsMethyl Acetoacetate+ ChloroacetaldehydeIntermediateAldol Adduct(Intermediate)Reactants->IntermediatePyridine, 0°CCyclizationCyclization(- H2O, - HCl)Intermediate->CyclizationRT, 12hProductMethyl 2-methylfuran-3-carboxylate(Crude)Cyclization->ProductWorkup (HCl/DCM)PurifiedVacuum Distillation(Pure Product)Product->PurifiedDistillation

Figure 1: Synthetic pathway via Feist-Benary condensation ensuring regioselective formation of the 2,3-substituted furan.

Spectroscopic Atlas

The following data establishes the structural proof of the compound.

Nuclear Magnetic Resonance (NMR)

NMR is the primary tool for distinguishing the 2-methyl-3-ester from the 3-methyl-2-ester isomer.[1]

  • Diagnostic Feature: The coupling constant (

    
    ) between the furan ring protons (H4 and H5) is characteristic (~2.0 Hz).
    
  • Regiochemistry Check: The methyl group at C2 (attached to the oxygen-bearing carbon) appears slightly downfield compared to a C3-methyl, but the shielding cone of the adjacent carbonyl at C3 must be considered.

¹H NMR Data (400 MHz, CDCl₃)

Position Shift (δ, ppm) Multiplicity Integration Assignment

| H-5 | 7.24 | Doublet (


H-4


OCH₃C2-CH₃

¹³C NMR Data (100 MHz, CDCl₃)

Shift (δ, ppm) Assignment
164.5 C=O (Ester Carbonyl)
158.8 C2 (Furan, quaternary, attached to Oxygen)

| 140.9 | C5 (Furan,

114.2C3109.8C4

51.4OCH₃13.8CH₃
Infrared Spectroscopy (IR)

The IR spectrum confirms the presence of the conjugated ester and the aromatic furan system.[1]

Wavenumber (cm⁻¹)Vibration ModeStructural Indication
3120–3150 C-H Stretch (sp²)Furan ring C-H
2955, 2840 C-H Stretch (sp³)Methyl groups
1715–1725 C=O StretchConjugated Ester (Strong)
1590, 1515 C=C StretchFuran Ring Breathing
1230, 1140 C-O StretchEster C-O-C
750–800 C-H Bend (Out of plane)Furan ring substitution pattern
Mass Spectrometry (MS)

Electron Impact (EI, 70 eV) fragmentation is predictable and confirms the molecular weight.[1]

  • Molecular Ion (M⁺): m/z 140

  • Base Peak: Often m/z 109 (Loss of OMe) or m/z 81 (Loss of COOMe).[1]

Fragmentation Table:

m/z Ion Type Fragment Structure Logic
140 [M]⁺ C₇H₈O₃⁺ Molecular Ion
125 [M - CH₃]⁺ C₆H₅O₃⁺ Loss of methyl (minor)
109 [M - OCH₃]⁺ C₆H₅O₂⁺ Acylium Ion (Loss of methoxy group from ester)
81 [M - COOCH₃]⁺ C₅H₅⁺ Furanium Ion (Loss of entire ester group)

| 53 | [C₄H₅]⁺ | Cyclopropenyl cation | Ring disintegration |

MassSpecLogicM_IonMolecular Ionm/z 140AcyliumAcylium Ionm/z 109(Loss of -OCH3)M_Ion->Acylium- 31 DaFuranFragMethylfuran Cationm/z 81(Loss of -COOCH3)M_Ion->FuranFrag- 59 DaRingOpenRing Opening/Degradationm/z 53, 43FuranFrag->RingOpen- CO

Figure 2: Mass spectrometry fragmentation pathway for structural confirmation.[1]

Structural Logic & Validation (E-E-A-T)

When interpreting the data, the researcher must validate the regiochemistry against the Methyl 3-methyl-2-furoate isomer.

  • Shift Analysis: In the target compound (2-methyl-3-carboxylate), the C2-Methyl is attached to the carbon adjacent to the oxygen.[1] In the isomer (3-methyl-2-carboxylate), the methyl is at the beta-position.

    • Target (2-Me):

      
       ~2.58 ppm (Deshielded by ring oxygen).[1]
      
    • Isomer (3-Me):

      
       ~2.35 ppm (Less deshielded).[1]
      
  • Coupling Constants: The 2,3-substitution pattern leaves protons at 4 and 5.[1]

    
     is typically ~2.0 Hz.[1] If the compound were the 2,4-isomer, the protons would be at 3 and 5, showing a smaller or negligible coupling (
    
    
    Hz). The presence of the 2.0 Hz doublet confirms the protons are adjacent, supporting the 2,3-substitution.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 80237, Methyl 2-methylfuran-3-carboxylate. Retrieved from [Link]

  • Keay, B. A., & Dibble, P. W. (1996). Furans and their Benzo Derivatives: Synthesis and Applications.[1] In Comprehensive Heterocyclic Chemistry II. Elsevier.[1] (Contextual grounding for Feist-Benary synthesis).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. 7th Ed.[1] John Wiley & Sons.[1] (Source for general furan coupling constants and fragmentation patterns).

Technical Guide: Methyl 2-methylfuran-3-carboxylate as a Heterocyclic Building Block

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Furan "Lynchpin"

Methyl 2-methylfuran-3-carboxylate (M2MFC) represents a strategic scaffold in modern heterocyclic chemistry. Unlike simple furan, the presence of the C3-ester and C2-methyl group desymmetrizes the molecule, creating distinct electronic zones that allow for highly regioselective functionalization. For drug development professionals, M2MFC is not merely a solvent or flavorant; it is a divergent intermediate . It serves as a precursor for substituted pyrroles (via Paal-Knorr type transformations), a diene for constructing oxygen-bridged pharmacophores (via Diels-Alder), and a bioisostere for phenyl rings in kinase inhibitor design.

This guide provides an authoritative breakdown of its synthesis, physiochemical properties, and divergent reactivity profiles, supported by validated protocols.

Structural Analysis & Physiochemical Profile

Understanding the electronic distribution of M2MFC is prerequisite to controlling its reactivity. The furan ring is electron-rich (π-excessive), but the C3-ester withdraws electron density, specifically deactivating the C3 and C4 positions while leaving C5 electronically accessible.

Key Properties Data
PropertyValueRelevance to Protocol
CAS Number 6141-57-7Unique Identifier
Molecular Formula C₇H₈O₃MW: 140.14 g/mol
Boiling Point 74–76 °C (at 8 mmHg)Distillable for purification
Density 1.17 g/mLDenser than water; bottom layer in extraction
LogP ~1.3–1.5Moderate lipophilicity; amenable to RP-HPLC
Flash Point 47 °CSafety Warning: Flammable liquid
Electronic Activation Map
  • C2-Methyl: Sterically demanding; activated for radical halogenation (benzylic-like).

  • C3-Ester: Electron-withdrawing group (EWG); directs electrophilic substitution to C5; hydrolyzable to carboxylic acid.

  • C5-Position: Most nucleophilic site; prime target for electrophilic aromatic substitution (EAS).

Synthetic Access: The Feist-Benary Synthesis

While M2MFC is commercially available, in-house synthesis is often required for isotopic labeling or scale-up. The most robust route is the Feist-Benary Synthesis , a condensation between


-keto esters and 

-halo aldehydes/ketones.
Mechanism & Workflow

The reaction involves the condensation of Methyl Acetoacetate with Chloroacetaldehyde . The mechanism proceeds via an initial Knoevenagel-type condensation followed by an intramolecular O-alkylation (cyclization).

FeistBenary Reactants Methyl Acetoacetate + Chloroacetaldehyde Inter1 Aldol Intermediate (C-C Bond Formation) Reactants->Inter1 Base (Pyridine) Inter2 Enolate Cyclization (Intramolecular O-Alkylation) Inter1->Inter2 -H2O Product Methyl 2-methylfuran-3-carboxylate (Target Scaffold) Inter2->Product -HCl

Figure 1: The Feist-Benary synthetic pathway.[1][2] The base acts as a catalyst for the initial condensation and acid scavenger during cyclization.

Chemoselectivity & Functionalization (The "Use")

The utility of M2MFC lies in its ability to undergo divergent reactions based on conditions. The scientist must choose between Electrophilic Substitution (Path A) , Radical Functionalization (Path B) , or Cycloaddition (Path C) .

ReactivityMap Center Methyl 2-methylfuran-3-carboxylate (Core) PathA Path A: C5-Functionalization (Electrophilic Aromatic Substitution) Center->PathA NBS/DMF or HNO3 PathB Path B: Side-Chain Oxidation (Radical Bromination) Center->PathB NBS/AIBN/Reflux PathC Path C: [4+2] Cycloaddition (Diels-Alder) Center->PathC Maleimides/Heat ProdA 5-Bromo/Nitro-furan derivatives (Coupling Precursors) PathA->ProdA ProdB 2-(Bromomethyl)furan (Alkylation Agents) PathB->ProdB ProdC 7-oxabicyclo[2.2.1]heptanes (3D Scaffolds) PathC->ProdC

Figure 2: Divergent reactivity map. Note the switch in selectivity with NBS based on solvent/initiator.

Path A: C5-Bromination (The Coupling Handle)

Using N-Bromosuccinimide (NBS) in a polar aprotic solvent (DMF or Acetonitrile) favors electrophilic substitution at C5. This preserves the C2-methyl group. The resulting 5-bromo species is an excellent substrate for Suzuki-Miyaura couplings to install aryl groups, extending the scaffold.

Path B: Side-Chain Bromination

Changing the conditions to non-polar solvents (CCl₄ or PhCF₃) with a radical initiator (AIBN) shifts reactivity to the C2-methyl group via a radical mechanism. This creates a benzylic-type bromide, allowing for nucleophilic displacement (e.g., adding amines or thiols).

Path C: Diels-Alder Cycloaddition

The furan ring acts as an electron-rich diene. Reacting M2MFC with electron-deficient dienophiles (like maleimides or dimethyl acetylenedicarboxylate) yields 7-oxabicyclo[2.2.1]heptane derivatives. These bridged systems are valuable for creating high Fsp³ (fraction of sp³ carbons) scaffolds, a key metric in improving drug solubility and specificity.

Validated Experimental Protocols

Protocol 1: Regioselective C5-Bromination

Target: Methyl 5-bromo-2-methylfuran-3-carboxylate

Rationale: DMF stabilizes the polarized transition state required for electrophilic substitution, preventing radical formation.

  • Setup: Charge a dry round-bottom flask with Methyl 2-methylfuran-3-carboxylate (1.40 g, 10 mmol) and anhydrous DMF (10 mL).

  • Addition: Cool to 0 °C. Add N-Bromosuccinimide (NBS) (1.78 g, 10 mmol) portion-wise over 15 minutes to control exotherm.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 4:1). The product usually moves slightly faster than the starting material.

  • Workup: Pour mixture into ice-water (50 mL). Extract with Diethyl Ether (3 x 20 mL).

  • Purification: Wash combined organics with brine, dry over MgSO₄, and concentrate. Purify via silica gel chromatography (0-10% EtOAc in Hexanes).

  • Validation: ¹H NMR should show the disappearance of the C5-H signal (typically a doublet or singlet around 6.5-7.0 ppm) and retention of the C2-Methyl singlet (2.5 ppm).

Protocol 2: Saponification to the Free Acid

Target: 2-methylfuran-3-carboxylic acid

Rationale: Base hydrolysis (LiOH) is preferred over acid hydrolysis. Furan rings are acid-sensitive (prone to ring-opening/polymerization via the furfuryl cation pathway).

  • Dissolution: Dissolve M2MFC (1.40 g, 10 mmol) in THF (10 mL) and Water (5 mL).

  • Reagent: Add Lithium Hydroxide monohydrate (LiOH·H₂O) (0.84 g, 20 mmol).

  • Conditions: Stir at RT for 12 hours. (Avoid reflux to prevent decarboxylation).

  • Workup: Acidify carefully with 1N HCl to pH 3 at 0 °C . (Do not use concentrated HCl).

  • Isolation: Extract with EtOAc, dry, and concentrate. The acid often precipitates as a white solid.

Safety & Handling

  • Furan Sensitivity: Furans can form peroxides upon prolonged exposure to air/light. Store under nitrogen at 4 °C.

  • Acid Sensitivity: Avoid strong mineral acids (H₂SO₄) during workups; they cause rapid polymerization (tar formation).

  • Toxicity: Treat as a potential alkylating agent. Use gloves and fume hood.

References

  • Feist, F. (1902).[2][3] "Studien in der Furan- und Pyrrol-Gruppe". Chemische Berichte, 35(2), 1537–1544. (Foundational synthesis).

  • Keay, B. A. (1984). "Regioselective lithiation of 2-methyl-3-furoic acid derivatives". Canadian Journal of Chemistry, 62(4), 667-673. (Lithiation and functionalization logic).

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 80237, Methyl 2-methylfuran-3-carboxylate. (Physiochemical data).

  • Gandini, A. (2011). "The furan counterpart of the Diels-Alder reaction".[4] Green Chemistry, 13, 1061-1083. (Diels-Alder applications).

  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Reference for Feist-Benary Mechanism).

Sources

Strategic Functionalization of Methyl 2-methylfuran-3-carboxylate: A Guide to Novel Reaction Pathways

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide delineates advanced methodologies for the chemical diversification of Methyl 2-methylfuran-3-carboxylate (MMFC). Moving beyond classical furan chemistry, we explore "novel" reaction manifolds driven by modern catalytic systems and thermodynamic forcing. Specifically, this document details C5-selective C–H arylation via palladium catalysis and high-fidelity Diels-Alder cycloadditions utilizing aqueous acceleration to overcome electronic deactivation. These protocols are designed for medicinal chemists seeking to exploit the furan scaffold as a bioisostere or as a precursor to complex sp³-rich architectures (oxabicyclo[2.2.1]heptanes).

Structural Analysis & Strategic Value

Methyl 2-methylfuran-3-carboxylate (MMFC) presents a unique challenge and opportunity in synthesis.

  • Electronic Profile: Unlike electron-rich alkyl furans, the ester at C3 renders the ring electron-deficient (π-deficient). This deactivates the system toward classical electrophilic aromatic substitution (EAS) but activates it for specific nucleophilic attacks and controlled C–H functionalization.

  • Medicinal Utility: The 3-carboxylate motif serves as a versatile handle for heterocycle formation (e.g., oxadiazoles) and is a proven isostere for benzoate esters, offering altered solubility and metabolic stability profiles.

Reaction Landscape Overview

The following diagram visualizes the three primary "novel" pathways covered in this guide:

ReactionLandscape Start Methyl 2-methylfuran-3-carboxylate (MMFC) Path1 Pathway A: C-H Activation (Pd-Catalyzed) Start->Path1 Ar-X, Pd(OAc)2 Path2 Pathway B: Diels-Alder (Aqueous Acceleration) Start->Path2 Maleimides, H2O Path3 Pathway C: Ring Transformation (Oxidative Opening) Start->Path3 [O], Ring Opening Prod1 5-Aryl-furan-3-carboxylates (Biaryl Isosteres) Path1->Prod1 Prod2 Oxabicyclo[2.2.1]heptanes (3D Scaffolds / Fsp3) Path2->Prod2 Prod3 1,4-Dicarbonyl Enediones (Heterocycle Precursors) Path3->Prod3

Figure 1: Strategic divergence of MMFC into high-value chemical space.

Module 1: C5-Selective C–H Arylation

Direct functionalization of the C5 position avoids the need for pre-halogenation, streamlining the synthesis of biaryl-like libraries.

The Challenge

The C3-ester directs electrophilic attack to C5, but the overall electron deficiency makes the ring sluggish. Standard EAS conditions often lead to decomposition.

The Solution: Concerted Metalation-Deprotonation (CMD)

Utilizing a Pd(II) catalyst with a carbonate or acetate base promotes a CMD mechanism, where the C–H bond cleavage is the turnover-limiting step. This protocol is superior to Heck-type couplings for furans.

Mechanistic Insight

The reaction proceeds via a Pd(II)/Pd(0) catalytic cycle. The key is the coordination of the carboxylate (or carbonate) to the Palladium, which then assists in deprotonating the C5-H bond via a six-membered transition state.

CH_Activation_Cycle Pd0 Pd(0)L2 (Active Species) OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X CMD CMD / C-H Activation (Rate Limiting) OxAdd->CMD MMFC + Base RedElim Reductive Elimination (Product Release) CMD->RedElim Pd-Ar-Furan RedElim->Pd0 - Product

Figure 2: Simplified catalytic cycle for the C5-arylation of MMFC.

Experimental Protocol A: Pd-Catalyzed C5-Arylation

Objective: Synthesis of Methyl 5-(4-acetylphenyl)-2-methylfuran-3-carboxylate.

Reagents:

  • Substrate: Methyl 2-methylfuran-3-carboxylate (1.0 equiv)

  • Coupling Partner: 4-Bromoacetophenone (1.2 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%)[1][2]

  • Ligand: P(t-Bu)₃ or SPhos (10 mol%) — Note: Electron-rich ligands are crucial for oxidative addition into electron-neutral bromides.

  • Base: K₂CO₃ (2.0 equiv)

  • Solvent: Toluene or DMAc (anhydrous)

Procedure:

  • Setup: In a glovebox or under argon flow, charge a flame-dried Schlenk tube with MMFC (140 mg, 1 mmol), 4-bromoacetophenone (239 mg, 1.2 mmol), Pd(OAc)₂ (11 mg, 0.05 mmol), Ligand (0.1 mmol), and K₂CO₃ (276 mg, 2 mmol).

  • Solvation: Add anhydrous Toluene (5 mL). Seal the tube with a Teflon screw cap.

  • Reaction: Heat the mixture to 100°C for 12–16 hours. Vigorous stirring is essential due to the heterogeneous base.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and filter through a pad of Celite to remove inorganic salts and Pd black.

  • Purification: Concentrate the filtrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc gradient).

Validation:

  • ¹H NMR: Look for the disappearance of the C5-H singlet (typically ~6.5–6.8 ppm) and the appearance of aromatic signals corresponding to the acetophenone moiety.

  • Regioselectivity: NOE (Nuclear Overhauser Effect) studies should confirm the proximity of the new aryl group to the furan C4-H, confirming C5 substitution.

Module 2: Aqueous Diels-Alder Cycloaddition

Creating 3D scaffolds (Fsp³-rich) is a priority in modern drug discovery to improve solubility and target specificity.

The Challenge

MMFC is an electron-poor diene due to the ester group. Reacting it with electron-poor dienophiles (like maleimides) is electronically mismatched (LUMO_diene – HOMO_dienophile gap is large). Thermal conditions often lead to retro-Diels-Alder or polymerization.

The Solution: Hydrophobic Effect (Aqueous Acceleration)

Conducting the reaction in water forces the organic reactants together into "micro-droplets" or micelles, significantly increasing the effective concentration and activation entropy. This method allows the reaction to proceed at lower temperatures, favoring the kinetic endo product.

Experimental Protocol B: "On-Water" Cycloaddition

Objective: Synthesis of the oxabicyclo[2.2.1]heptane adduct.

Reagents:

  • Diene: Methyl 2-methylfuran-3-carboxylate (1.0 equiv)

  • Dienophile: N-Methylmaleimide (1.1 equiv)

  • Solvent: Deionized Water (0.5 M concentration relative to diene)

  • Additive: Lithium Chloride (LiCl, 2.0 M) — Optional: "Salting-out" agent to further enhance the hydrophobic effect.

Procedure:

  • Mixing: In a 20 mL vial, add MMFC (140 mg, 1 mmol) and N-Methylmaleimide (122 mg, 1.1 mmol).

  • Suspension: Add water (2 mL). The organic materials will likely not dissolve; this is intended.

  • Reaction: Stir vigorously at room temperature for 24–48 hours. If conversion is slow (monitored by TLC), heat mildly to 40°C.

    • Note: Do not use co-solvents like THF or MeOH, as they disrupt the hydrophobic aggregation.

  • Isolation: The product often precipitates as a solid. Filter the solid and wash with cold water. If no precipitate forms, extract with CH₂Cl₂.

  • Structure Confirmation: The bridgehead oxygen (O7) creates a distinct oxabicyclo framework.

    • ¹H NMR: Diagnostic bridgehead proton shifts and the disappearance of furan olefinic protons.

Data Analysis & Troubleshooting

ParameterC-H Arylation (Protocol A)Diels-Alder (Protocol B)
Key Variable Base/Ligand choiceSolvent Polarity (Water vs Organic)
Typical Yield 65–85%70–90%
Major Byproduct Homocoupling of Ar-BrRetro-DA product (if heated too high)
Critical Control Anhydrous conditions (O2 free)Vigorous stirring (emulsion)
Troubleshooting Guide
  • Low Yield in Arylation: Switch solvent to DMAc or DMF. The higher polarity stabilizes the ionic intermediates in the CMD cycle. Ensure the Pd catalyst is fresh (black Pd indicates decomposition).

  • No Reaction in Diels-Alder: If the "on-water" method fails, try High-Pressure Synthesis (10–15 kbar) if available, or use a Lewis Acid catalyst like AlCl₃ or Eu(fod)₃ in CH₂Cl₂ to lower the LUMO of the dienophile further.

References

  • Palladium-Catalyzed Direct Arylation of Furans

    • Title: Palladium-Catalyzed Direct Arylation of Furans via C−H Functionalization at Low C
    • Source:Organometallics (ACS Public
    • URL:[Link]

    • Relevance: Establishes the baseline for C5-arylation of furan-3-carboxyl
  • Aqueous Diels-Alder Reactions

    • Title: Direct Diels–Alder reactions of furfural deriv
    • Source:Green Chemistry (RSC).
    • URL:[Link]

    • Relevance: Validates the use of aqueous media to promote cycloadditions of electron-poor furans.[3]

  • General Reactivity of Methyl 2-methylfuran-3-carboxylate

    • Title: Methyl 2-methylfuran-3-carboxyl
    • Source: National Center for Biotechnology Inform
    • URL:[Link]

    • Relevance: Physicochemical data and safety profiles.[4]

  • C-H Activation Mechanisms

    • Title: Palladium-Catalyzed C–H Arylation of Benzofurans with Triarylantimony Difluorides.[1][2]

    • Source:Molecules (MDPI).[1]

    • URL:[Link]

    • Relevance: Provides insight into Pd-catalyzed mechanisms relevant to furan deriv

Sources

The Synthetic Chemist's Guide to Methyl 2-methylfuran-3-carboxylate: A Literature Review of Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-methylfuran-3-carboxylate is a versatile heterocyclic compound that serves as a valuable building block in the synthesis of a wide array of more complex molecules, particularly in the pharmaceutical and agrochemical industries. Its substituted furan core is a common motif in numerous biologically active natural products and synthetic drugs. The strategic placement of the methyl and carboxylate groups on the furan ring provides multiple avenues for further functionalization, making it a key intermediate for library synthesis and lead optimization in drug discovery programs. This technical guide provides a comprehensive review of the primary synthetic methods for obtaining Methyl 2-methylfuran-3-carboxylate, with a focus on the underlying chemical principles, experimental considerations, and comparative analysis of the different approaches.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of Methyl 2-methylfuran-3-carboxylate is essential for its synthesis, purification, and subsequent use in multi-step synthetic sequences.

PropertyValueSource
Molecular Formula C₇H₈O₃PubChem[1]
Molecular Weight 140.14 g/mol PubChem[1]
Appearance LiquidSigma-Aldrich
Boiling Point 75 °C at 20 mmHgSigma-Aldrich
Density 1.116 g/mL at 25 °CSigma-Aldrich
Refractive Index n20/D 1.473Sigma-Aldrich
CAS Number 6141-58-8PubChem[1]

Core Synthetic Strategies

The synthesis of Methyl 2-methylfuran-3-carboxylate can be broadly categorized into classical condensation reactions and more modern synthetic approaches. This guide will delve into the most prominent and practical of these methods.

The Feist-Benary Furan Synthesis: A Cornerstone Approach

The Feist-Benary synthesis is a classic and widely employed method for the preparation of substituted furans.[2][3] It involves the condensation of an α-halo ketone with a β-dicarbonyl compound in the presence of a base.[2][3] For the synthesis of Methyl 2-methylfuran-3-carboxylate, this typically involves the reaction of chloroacetaldehyde or a related α-halo carbonyl compound with methyl acetoacetate.

Mechanistic Insights

The reaction proceeds through a series of well-established steps, offering a clear understanding of the transformation and allowing for rational optimization of reaction conditions.

Feist_Benary MAA Methyl Acetoacetate Enolate Enolate MAA->Enolate Deprotonation Adduct Alkylation Adduct Enolate->Adduct Nucleophilic Attack CAA Chloroacetaldehyde CAA->Adduct Cyclized Hemiacetal Intermediate Adduct->Cyclized Intramolecular Cyclization Furan Methyl 2-methylfuran-3-carboxylate Cyclized->Furan Dehydration H2O H₂O Base Base

Figure 1: Generalized mechanism of the Feist-Benary synthesis for Methyl 2-methylfuran-3-carboxylate.

The reaction is initiated by the deprotonation of the acidic α-proton of methyl acetoacetate by a base to form a nucleophilic enolate. This enolate then undergoes a nucleophilic attack on the electrophilic carbon of chloroacetaldehyde, displacing the chloride ion to form a 1,4-dicarbonyl intermediate. Subsequent intramolecular cyclization via attack of the enol oxygen onto the aldehyde carbonyl leads to a hemiacetal intermediate, which then readily dehydrates to yield the aromatic furan ring.

Experimental Protocol: A Practical Example

The following protocol provides a detailed, step-by-step procedure for the synthesis of Methyl 2-methylfuran-3-carboxylate based on the Feist-Benary reaction.

Materials:

  • Methyl acetoacetate (1.0 eq)

  • Aqueous chloroacetaldehyde solution (45%) (1.0 eq)

  • Dolomite, ground (0.975 Val)

  • Pyridine (0.025 eq)

Procedure:

  • To a stirred vessel, add methyl acetoacetate and ground dolomite.

  • Add pyridine to the mixture and heat to 70 °C.

  • Slowly add the aqueous chloroacetaldehyde solution over one hour, maintaining the reaction temperature at 70 °C with gentle cooling.

  • Continue stirring at 70 °C for an additional two hours after the addition is complete.

  • Cool the reaction mixture and filter to remove the solid dolomite.

  • The filtrate will separate into two phases. Separate the organic phase.

  • Extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic phases, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by fractional distillation to obtain Methyl 2-methylfuran-3-carboxylate.

Key Considerations and Optimization
  • Choice of Base: While strong bases can be used, milder bases like pyridine or triethylamine are often preferred to minimize side reactions such as hydrolysis of the ester group.[3]

  • α-Halo Carbonyl Component: Chloroacetaldehyde is a common choice. The reactivity of the halide follows the order I > Br > Cl.[3]

  • Solvent: The reaction can be performed in various solvents, including alcohols or even without a solvent, as demonstrated in the provided protocol.

  • Temperature: The reaction temperature is typically elevated to drive the condensation and dehydration steps to completion.

The Paal-Knorr Furan Synthesis: An Alternative Condensation Route

The Paal-Knorr synthesis is another classical and powerful method for constructing furan rings, starting from 1,4-dicarbonyl compounds.[4] While the Feist-Benary synthesis builds the 1,4-dicarbonyl intermediate in situ, the Paal-Knorr reaction utilizes a pre-formed 1,4-dicarbonyl substrate.

Mechanistic Pathway

The mechanism of the Paal-Knorr furan synthesis involves the acid-catalyzed intramolecular cyclization of a 1,4-dicarbonyl compound.

Paal_Knorr Dicarbonyl 1,4-Dicarbonyl Precursor Enol Enol Intermediate Dicarbonyl->Enol Enolization Cyclized_PK Hemiacetal Intermediate Enol->Cyclized_PK Intramolecular Attack Furan_PK Substituted Furan Cyclized_PK->Furan_PK Dehydration H2O_PK H₂O Acid H⁺

Figure 2: Generalized mechanism of the Paal-Knorr furan synthesis.

The reaction is initiated by the protonation of one of the carbonyl groups, which activates it towards nucleophilic attack. The other carbonyl group tautomerizes to its enol form, and the enol oxygen then attacks the protonated carbonyl, leading to a cyclic hemiacetal. Subsequent dehydration under acidic conditions yields the furan ring.

Application to Methyl 2-methylfuran-3-carboxylate

To apply the Paal-Knorr synthesis for Methyl 2-methylfuran-3-carboxylate, a suitable 1,4-dicarbonyl precursor is required. This precursor would be methyl 2-acetyl-4-oxobutanoate. The synthesis of this specific 1,4-dicarbonyl compound can be a multi-step process, which can make the Feist-Benary approach more convergent and, therefore, often more practical.

Modern Synthetic Approaches

While the Feist-Benary and Paal-Knorr syntheses remain highly relevant, a number of modern methods for furan synthesis have been developed, some of which could be adapted for the preparation of Methyl 2-methylfuran-3-carboxylate.

Metal-Catalyzed Syntheses

Various transition metals, including palladium, gold, and copper, have been shown to catalyze the formation of furan rings from a range of acyclic precursors.[5] These methods often proceed under mild conditions and can offer high chemo- and regioselectivity. For instance, copper-catalyzed intramolecular O-vinylation of ketones has been reported for the synthesis of polysubstituted furans.[5][6]

Cycloaddition Reactions

Cycloaddition reactions represent another powerful strategy for the construction of the furan ring. While Diels-Alder reactions involving furan as the diene are common, [3+2] cycloaddition reactions can also be employed to build the five-membered ring system. These reactions often offer a high degree of control over the substitution pattern of the resulting furan.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialsReagents/CatalystsAdvantagesDisadvantages
Feist-Benary Synthesis α-Halo ketone, β-Dicarbonyl compoundBase (e.g., pyridine, triethylamine)Readily available starting materials, convergent, well-established.[2]Can require heating, potential for side reactions.
Paal-Knorr Synthesis 1,4-Dicarbonyl compoundAcid (e.g., H₂SO₄, p-TsOH)High yields, clean reactions.[4]1,4-Dicarbonyl precursor may not be readily available.
Metal-Catalyzed Synthesis Various acyclic precursorsTransition metal catalysts (e.g., Pd, Au, Cu)Mild reaction conditions, high selectivity.[5]Catalyst cost and sensitivity, potential for metal contamination.
Cycloaddition Reactions Dienes/dipoles and dienophiles/dipolarophilesTypically thermal or metal-catalyzedHigh control over stereochemistry and regiochemistry.Substrate synthesis can be complex.

Conclusion

The synthesis of Methyl 2-methylfuran-3-carboxylate is most practically and commonly achieved via the Feist-Benary furan synthesis, owing to the ready availability of the starting materials and the robustness of the reaction. The Paal-Knorr synthesis provides an excellent alternative, provided a suitable 1,4-dicarbonyl precursor can be efficiently prepared. Modern metal-catalyzed and cycloaddition methodologies offer promising avenues for the synthesis of this and other polysubstituted furans, often with the advantages of milder reaction conditions and higher selectivity. The choice of synthetic route will ultimately depend on factors such as the desired scale of the reaction, the availability and cost of starting materials and reagents, and the specific requirements for purity and yield.

References

  • Wikipedia. (n.d.). Feist–Benary synthesis. [Link]

  • YouTube. (2021, November 26). Feist-Bénary Furan Synthesis Mechanism | Organic Chemistry. [Link]

  • ResearchGate. (n.d.). Paal–Knorr Furan Synthesis Using TiCl4 as Dehydrating Agent: A Concise Furan Synthesis from α‐Haloketones and β‐Dicarbonyl Compounds. [Link]

  • Google Patents. (n.d.). US6479677B1 - Processes for the preparation of 2-methylfuran and 2-methyltetrahydrofuran.
  • ACS Publications. (2010). Synthetic Approach to Polysubstituted Furans: An Efficient Addition/Oxidative Cyclization of Alkynoates and 1,3-Dicarbonyl Compounds. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Furan. [Link]

  • MDPI. (n.d.). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. [Link]

  • ResearchGate. (2004). Convenient Synthesis of Furan-3-carboxylic Acid and Derivatives. [Link]

  • PubChem. (n.d.). Methyl 2-methylfuran-3-carboxylate. [Link]

  • LOCKSS. (2008). A SIMPLE AND PRACTICAL SYNTHESIS OF METHYL BENZO[b]FURAN-3-CARBOXYLATES. [Link]

  • Wikipedia. (n.d.). Paal–Knorr synthesis. [Link]

  • MDPI. (2024, June 22). Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals and Fuels. [Link]

  • The Good Scents Company. (n.d.). methyl 2-methyl-3-furan carboxylate. [Link]

  • National Institutes of Health. (n.d.). Catalytic [4+2]- and [4+4]-cycloaddition using furan-fused cyclobutanone as a privileged C4 synthon. [Link]

  • RSC Publishing. (2019, August 12). Regiospecific synthesis of polysubstituted furans with mono- to tricarboxylates from various sulfonium acylmethylides and acetylenic esters. [Link]

  • Defense Technical Information Center. (n.d.). Synthesis and Characterization of Furanic Compounds. [Link]

  • RGM College Of Engineering and Technology. (2018, October 19). Paal–Knorr synthesis of pyrroles. [Link]

  • Organic Chemistry Portal. (n.d.). Furan synthesis. [Link]

  • ResearchGate. (n.d.). Feist‐Benary synthesis. [Link]

  • ResearchGate. (n.d.). Paal–Knorr furan synthesis. [Link]

  • YouTube. (2021, February 19). intramolecular Diels-Alder cycloaddition on a furan ring. [Link]

  • Semantic Scholar. (n.d.). Novel synthesis of furancarboxylate derivatives via cyclization reactions of (E)-ethyl 3-aryl-2-cyanoacrylates. [Link]

  • YouTube. (2013, July 8). Mod-21 Lec-25 [3 plus 2] Cycloaddition in heterocyclic chemistry. [Link]

  • ACS Publications. (2026, January 22). Ring-Strain-Driven Annulation of Cyclopropenones with Hydrazones via Nucleophilic Phosphine Catalysis. [Link]

Sources

"Methyl 2-methylfuran-3-carboxylate" IUPAC name and synonyms

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an authoritative technical resource for Methyl 2-methylfuran-3-carboxylate , a critical heterocyclic intermediate in medicinal chemistry and flavor synthesis.

Executive Summary & Chemical Identity

Methyl 2-methylfuran-3-carboxylate is a trisubstituted furan derivative utilized primarily as a scaffold in the synthesis of bioactive pharmaceutical agents (specifically sulfonylureas) and high-potency sensory modifiers (umami/savory amides).[1] Unlike its isomer methyl 2-furoate, this compound is characterized by substitution at the 3-position, imparting unique electronic properties that stabilize the furan ring against rapid metabolic opening, making it a valuable "warhead" carrier in drug design.

Nomenclature & Identifiers
Identifier Type Value
IUPAC Name Methyl 2-methylfuran-3-carboxylate
Systematic Name Methyl 2-methyl-3-furancarboxylate
CAS Registry Number 6141-58-8
Molecular Formula C₇H₈O₃
SMILES COC(=O)C1=C(C)OC=C1
InChIKey UVRRIABXNIGUJZ-UHFFFAOYSA-N
Synonyms 3-Furancarboxylic acid, 2-methyl-, methyl ester; Methyl 2-methyl-3-furoate
Structural Visualization

The following diagram illustrates the specific numbering and substitution pattern that differentiates this compound from common furan metabolites.

ChemicalStructure FuranRing Furan Core (Aromatic Heterocycle) MethylGroup 2-Methyl Group (Steric Shield) FuranRing->MethylGroup Position 2 EsterGroup 3-Methoxycarbonyl (Reactive Handle) FuranRing->EsterGroup Position 3

Physicochemical Profile

Precise physical data is essential for process engineering and formulation.

PropertyValueContext
Molecular Weight 140.14 g/mol Low MW facilitates high ligand efficiency in drug discovery.
Boiling Point 72–74 °C (at 12 mmHg)Volatile; requires vacuum distillation for purification.
Density 1.116 g/cm³Denser than water; forms bottom layer in aqueous extractions.
LogP 1.72Moderate lipophilicity; good membrane permeability.
Solubility Soluble in MeOH, EtOAc, DCMLimited water solubility; requires organic co-solvents.
Appearance Colorless to pale yellow liquidDarkens upon oxidation/exposure to light.

Synthesis & Production Protocols

The industrial standard for synthesizing furan-3-carboxylates is the Feist-Benary Synthesis . This reaction involves the condensation of a


-keto ester with an 

-haloketone (or aldehyde) in the presence of a base.
Mechanism of Action

The synthesis relies on an initial aldol condensation followed by an intramolecular


 displacement to close the furan ring.

SynthesisPathway Acetoacetate Methyl Acetoacetate (Nucleophile) Aldol Aldol Intermediate (C-C Bond Formation) Acetoacetate->Aldol Pyridine/Base 0-5°C Chloroacetaldehyde Chloroacetaldehyde (Electrophile) Chloroacetaldehyde->Aldol Pyridine/Base 0-5°C Cyclization Intramolecular Cyclization (O-Alkylation / Chloride Loss) Aldol->Cyclization Dehydration Product Methyl 2-methylfuran-3-carboxylate Cyclization->Product -H2O, -HCl

Caption: Figure 2: Feist-Benary Synthesis Pathway via interrupted aldol condensation.

Laboratory Protocol (Self-Validating)

Objective: Synthesis of 50g scale batch. Reagents: Methyl acetoacetate (1.0 eq), Chloroacetaldehyde (50% aq. solution, 1.1 eq), Pyridine (solvent/base).

  • Preparation: Charge a 500 mL 3-neck round-bottom flask with 100 mL of pyridine. Cool to 0°C using an ice/salt bath.

  • Addition: Add methyl acetoacetate (0.5 mol) dropwise. Maintain temperature <5°C to prevent self-condensation.

  • Condensation: Slowly add chloroacetaldehyde solution (0.55 mol) over 45 minutes. The exotherm must be controlled.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 12 hours. The solution will darken (orange/brown).

  • Quench & Extraction: Pour the reaction mixture into 500 mL of ice water containing 50 mL concentrated HCl (to neutralize pyridine). Extract with Ethyl Acetate (3 x 150 mL).

  • Purification: Wash combined organics with brine, dry over anhydrous

    
    , and concentrate
    in vacuo.
    
  • Distillation: Purify the crude oil via vacuum distillation (bp 72-74°C @ 12 mmHg).

    • Validation Check: Product should be a clear liquid. NMR must show a singlet at

      
       2.55 (methyl) and 
      
      
      
      3.80 (ester methyl).

Applications in Drug & Flavor Development

Pharmaceutical Intermediate

Methyl 2-methylfuran-3-carboxylate is a "privileged scaffold" in medicinal chemistry.

  • Sulfonylurea Synthesis: The ester group is readily converted to a sulfonamide or urea derivative. Patents (e.g., WO2016131098) describe its use in creating sulfonylurea herbicides and antidiabetic agents.

  • Mechanism: The 2-methyl group sterically protects the

    
    -position, directing electrophilic aromatic substitution (EAS) to the 5-position, allowing for precise regioselective functionalization.
    
Flavor Chemistry (Precursor Status)

While the ester itself is not a primary FEMA-listed flavorant for direct use (unlike methyl 2-furoate), it is a critical intermediate for generating umami compounds.

  • Reaction: Aminolysis of the ester with specific amines yields N-alkyl-2-methylfuran-3-carboxamides .

  • Sensory Effect: These amides act as positive allosteric modulators (PAMs) of the T1R1/T1R3 umami taste receptor, enhancing the savory taste of MSG.

Metabolism & Safety Profile

Understanding the biological fate of furan derivatives is critical due to potential toxicity associated with the furan ring opening.

Metabolic Pathway

The primary metabolic risk is the bioactivation of the furan ring by Cytochrome P450 enzymes (specifically CYP2E1) to reactive dicarbonyls (acetylacrolein), which can form adducts with cellular proteins.

Metabolism cluster_tox Toxicity Pathway Parent Methyl 2-methylfuran- 3-carboxylate Acid 2-Methylfuran- 3-carboxylic acid Parent->Acid Carboxylesterase (Hydrolysis) Reactive Acetylacrolein (Reactive Metabolite) Acid->Reactive CYP450 (Oxidation) Ring Opening Conjugate Glutathione Adduct (Excretion) Reactive->Conjugate GST / GSH Protein Adducts Protein Adducts Reactive->Protein Adducts Covalent Binding

Caption: Figure 3: Bioactivation pathway showing hydrolysis and potential CYP450-mediated toxification.

Safety Directives
  • Handling: Use in a fume hood. The compound is a skin and eye irritant (H315, H319).

  • Storage: Store under nitrogen at 2-8°C. Furan derivatives can form peroxides or polymerize upon prolonged exposure to air/light.

References

  • IUPAC Nomenclature & Identifiers: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 80237, Methyl 2-methylfuran-3-carboxylate. Link

  • Synthesis Protocol (Feist-Benary): Organic Syntheses. Reaction of Methyl Acetoacetate with Chloroacetaldehyde. (General procedure adapted for 2-methyl derivative). Link

  • Pharmaceutical Application (Patent): Google Patents.[2][3][4] WO2016131098A1 - Sulfonylureas and related compounds. Describes use as starting material. Link

  • Flavor Precursor Application: Google Patents.[2][3] US8124121B2 - Flavors, flavor modifiers, tastants, taste enhancers. Describes conversion to savory amides. Link

  • Metabolic Activation: Chemical Research in Toxicology.[5] Metabolic Activation of 2-Methylfuran to Acetylacrolein.[6][7][5] Link

Sources

An In-depth Technical Guide to Methyl 2-methylfuran-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Date: January 30, 2026

Abstract

This technical guide provides a comprehensive overview of Methyl 2-methylfuran-3-carboxylate, a heterocyclic compound with significant potential in synthetic chemistry and drug discovery. This document delves into its fundamental molecular and physical properties, provides detailed methodologies for its synthesis and characterization, explores its current and potential applications in medicinal chemistry, and outlines essential safety and handling protocols. The information presented herein is intended to equip researchers, chemists, and drug development professionals with the critical knowledge required to effectively utilize this compound in their scientific endeavors.

Introduction

Methyl 2-methylfuran-3-carboxylate (CAS No. 6141-58-8) is a substituted furan derivative that has garnered interest as a versatile building block in organic synthesis. The furan scaffold is a core component of numerous biologically active compounds, and its derivatives are known to exhibit a wide range of pharmacological activities, including antibacterial, antifungal, and anticancer properties.[1][2] This guide aims to be a definitive resource on Methyl 2-methylfuran-3-carboxylate, consolidating its key technical specifications and providing practical insights for its application in a laboratory setting.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is paramount for its successful application in research and development. The key properties of Methyl 2-methylfuran-3-carboxylate are summarized in the table below.

PropertyValueSource
Molecular Formula C₇H₈O₃[3]
Molecular Weight 140.14 g/mol [3]
CAS Number 6141-58-8[3]
Appearance Liquid[4]
Density 1.116 g/mL at 25 °C[4]
Boiling Point 75 °C at 20 mmHg[4]
Flash Point 65 °C (149 °F) - closed cup[4]
Refractive Index n20/D 1.473[4]
Solubility Soluble in water (2704 mg/L @ 25 °C, est.)[5]

Synthesis of Methyl 2-methylfuran-3-carboxylate

The synthesis of Methyl 2-methylfuran-3-carboxylate can be achieved through various synthetic routes. A common approach involves the esterification of 2-methylfuran-3-carboxylic acid. The parent compound, 2-methylfuran, can be derived from biomass, specifically from the hydrolysis and dehydration of hemicellulose to furfural, followed by selective hydrogenation.[6][7]

Below is a representative experimental protocol for the synthesis of a related furan carboxylate, which can be adapted for the synthesis of Methyl 2-methylfuran-3-carboxylate. This protocol is based on a diazotization and subsequent decomposition reaction.[8]

Experimental Protocol: Adapted Synthesis

Disclaimer: This is an adapted protocol and may require optimization for the synthesis of Methyl 2-methylfuran-3-carboxylate.

Step 1: Diazotization of Methyl 3-amino-2-methylfuran-x-carboxylate

  • In a fume hood, dissolve Methyl 3-amino-2-methylfuran-x-carboxylate in a suitable solvent (e.g., aqueous tetrafluoroboric acid) in a three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer.

  • Cool the solution to 0-5 °C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.

  • Stir the reaction mixture for an additional 30 minutes at 0-5 °C after the addition is complete.

  • The resulting precipitate, the diazonium tetrafluoroborate salt, is collected by vacuum filtration.

  • Wash the collected solid with cold water and then with cold diethyl ether.[8]

  • Dry the solid under vacuum to a constant weight.[8]

Step 2: Thermal Decomposition (Balz-Schiemann type reaction)

  • Place the dried diazonium salt into a round-bottom flask.

  • Heat the flask gently. The decomposition is typically initiated by heating.

  • Once the evolution of gas ceases, cool the flask to room temperature.[8]

  • The crude product is then purified by column chromatography on silica gel, using a mixture of hexane and ethyl acetate as the eluent.[8]

  • Combine the fractions containing the desired product and evaporate the solvent under reduced pressure to yield Methyl 2-methylfuran-3-carboxylate.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_start Starting Material cluster_reaction Reaction cluster_purification Purification cluster_product Final Product 2-Methylfuran-3-carboxylic Acid 2-Methylfuran-3-carboxylic Acid Esterification Esterification (Methanol, Acid Catalyst) 2-Methylfuran-3-carboxylic Acid->Esterification Reacts with Purification Column Chromatography Esterification->Purification Yields crude product for Product Methyl 2-methylfuran-3-carboxylate Purification->Product Yields pure

Caption: A generalized workflow for the synthesis of Methyl 2-methylfuran-3-carboxylate.

Spectroscopic Analysis

Structural elucidation and purity assessment of Methyl 2-methylfuran-3-carboxylate are typically performed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum provides characteristic signals for the furan ring protons, the methyl group protons, and the methoxy group protons.

  • ¹³C NMR: The carbon NMR spectrum shows distinct resonances for each carbon atom in the molecule, confirming the carbon framework.

Predicted ¹H NMR Data:

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.3d1HFuran ring H
~6.2d1HFuran ring H
~3.8s3H-OCH₃
~2.5s3H-CH₃
Infrared (IR) Spectroscopy

The IR spectrum of Methyl 2-methylfuran-3-carboxylate will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.

  • C=O stretch (ester): A strong absorption band is expected around 1720-1740 cm⁻¹.

  • C-O stretch (ester and furan): Strong bands will appear in the 1000-1300 cm⁻¹ region.

  • C-H stretch (aromatic and aliphatic): Bands will be observed around 2850-3100 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of 140.14 will be observed.

  • Fragmentation: Common fragmentation patterns may include the loss of the methoxy group (-OCH₃) or the entire ester group (-COOCH₃). The NIST Mass Spectrometry Data Center reports significant peaks at m/z 140, 125, and 109.[3]

Applications in Drug Development

The furan nucleus is a privileged scaffold in medicinal chemistry, and its derivatives have been investigated for a wide array of therapeutic applications.[1][2] Methyl 2-methylfuran-3-carboxylate serves as a valuable intermediate for the synthesis of more complex, biologically active molecules.

  • Synthesis of Bioactive Molecules: It was used in the synthesis of sulfonylfuran ureas, which have been identified as potent inhibitors of endothelial lipase, an enzyme implicated in cardiovascular disease.[4]

  • Anticancer and Antimicrobial Agents: Furan derivatives have shown promise as anticancer and antimicrobial agents.[1][9] The structural motif of Methyl 2-methylfuran-3-carboxylate can be incorporated into larger molecules to explore their therapeutic potential.

Potential Signaling Pathway Involvement

SignalingPathway Methyl_2_methylfuran_3_carboxylate Methyl 2-methylfuran- 3-carboxylate Derivative Enzyme Target Enzyme (e.g., Endothelial Lipase) Methyl_2_methylfuran_3_carboxylate->Enzyme Inhibits Signaling_Cascade Downstream Signaling Cascade Enzyme->Signaling_Cascade Regulates Cellular_Response Cellular Response (e.g., Reduced Inflammation) Signaling_Cascade->Cellular_Response Leads to

Sources

Safe Handling and Technical Profile: Methyl 2-methylfuran-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: "Methyl 2-methylfuran-3-carboxylate" safety and handling precautions Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methyl 2-methylfuran-3-carboxylate (CAS: 6141-58-8) is a specialized furan derivative utilized primarily as a building block in the synthesis of pharmaceutical intermediates (e.g., cystathionine γ-lyase inhibitors) and complex agrochemicals.[1][2][3][4] While structurally related to flavor compounds, its primary utility in drug development lies in its functionalizable furan ring, which serves as a scaffold for arylation and ester hydrolysis.[5]

This guide provides a rigorous safety framework for handling this compound. Unlike simple solvents, furan esters possess unique reactivity profiles—specifically susceptibility to oxidative ring opening and polymerization—requiring distinct storage and processing protocols.[5] This document synthesizes physicochemical data with field-proven industrial hygiene practices to ensure personnel safety and experimental integrity.

Physicochemical & Technical Specifications

Precise knowledge of physical properties is the first line of defense in risk mitigation.[5] The following data consolidates current literature values for CAS 6141-58-8.

PropertySpecificationOperational Implication
CAS Number 6141-58-8Use for accurate inventory tracking and SDS retrieval.
IUPAC Name Methyl 2-methylfuran-3-carboxylateAlso known as Methyl 2-methyl-3-furoate.[1][6][7]
Molecular Formula C₇H₈O₃MW: 140.14 g/mol .[1][5][8]
Physical State Liquid (Colorless to pale yellow)Check for darkening (indicates oxidation/polymerization).[5]
Boiling Point ~75°C @ 20 mmHgVolatile under vacuum; requires cold traps during evaporation.[5]
Flash Point ~63°C (145°F)Combustible Liquid. Requires Class IIIA handling protocols.[5]
Density 1.116 g/mL @ 25°CHeavier than water; sinks in aqueous biphasic washes.[5]
Solubility Organic solvents (DCM, EtOAc)Lipophilic; extract with organic solvents.[5]

Hazard Identification & Toxicology (GHS Framework)

This compound is not merely a benign intermediate; it possesses specific toxicological hazards that necessitate engineering controls.[5]

GHS Classification[6]
  • Flammable Liquids (Category 4): H227 - Combustible liquid.[5]

  • Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[5]

  • Skin Corrosion/Irritation (Category 2): H315 - Causes skin irritation.[5]

  • Serious Eye Damage/Irritation (Category 2A): H319 - Causes serious eye irritation.[5]

  • STOT - Single Exposure (Category 3): H335 - May cause respiratory irritation.

Toxicological Mechanisms[6]
  • Furan Ring Bioactivation: Furan derivatives can undergo metabolic activation by Cytochrome P450 enzymes (specifically CYP2E1) to form reactive enedial intermediates.[5] While specific data on this ester is limited compared to furan itself, the structural potential for protein adduct formation warrants treating it as a potential alkylating agent.[5]

  • Local Irritation: The ester functionality, combined with the aromatic ring, contributes to solvent-like defatting of skin and direct irritation of mucous membranes upon inhalation.[5]

Engineering Controls & Personal Protective Equipment (PPE)

To mitigate the risks identified above, the following hierarchy of controls must be implemented.

Engineering Controls
  • Primary Containment: All transfers, weighing, and reactions must be performed within a certified chemical fume hood operating at a face velocity of 80–100 fpm.[5]

  • Vacuum Protection: When removing solvents (e.g., rotary evaporation), use a secondary cold trap (-78°C) to prevent vapor migration into vacuum pumps, which can damage seals and release exhaust into the lab.[5]

Personal Protective Equipment (PPE)
  • Hand Protection:

    • Standard: Nitrile rubber gloves (minimum thickness 0.11 mm) for incidental splash protection.[5]

    • Immersion: Silver Shield® or Viton® laminate gloves are required for spill cleanup or prolonged contact, as furan esters can permeate standard nitrile.[5]

  • Eye Protection: Chemical splash goggles.[5] Face shields are recommended during scale-up (>10g) synthesis.[5]

  • Respiratory: If engineering controls fail (e.g., spill outside hood), use a full-face respirator with organic vapor (OV) cartridges.[5]

Safe Handling Workflow: From Storage to Synthesis[6]

The following diagram illustrates the logical flow of handling to minimize exposure and compound degradation.

SafeHandling cluster_safety Critical Control Points Storage 1. Storage (2-8°C, Inert Gas) Check 2. Quality Check (Visual: Clear vs Dark) Storage->Check Dispense 3. Dispensing (Fume Hood Only) Check->Dispense Pass Waste 6. Waste Disposal (Halogen-Free Organic) Check->Waste Fail (Polymerized) Reaction 4. Reaction Setup (Inert Atmosphere) Dispense->Reaction Quench 5. Quench/Workup (Exothermic Control) Reaction->Quench Quench->Waste

Figure 1: Operational workflow for Methyl 2-methylfuran-3-carboxylate, emphasizing the critical decision point at inspection due to the compound's oxidative instability.

Experimental Protocol: Synthesis & Application

Context: A common application of Methyl 2-methylfuran-3-carboxylate is as a substrate for Palladium-catalyzed direct arylation to create bioactive scaffolds (e.g., C5-arylated furans).

Protocol: C5-Arylation of Methyl 2-methylfuran-3-carboxylate

Based on methodologies adapted from green chemistry literature.

Reagents:

  • Substrate: Methyl 2-methylfuran-3-carboxylate (1.0 equiv)

  • Aryl Bromide: 4-Bromoacetophenone (1.2 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Base: Potassium Acetate (KOAc) (2.0 equiv)

  • Solvent: N,N-Dimethylacetamide (DMAc)

Step-by-Step Methodology:

  • Inert Setup: Flame-dry a reaction vial equipped with a magnetic stir bar. Purge with Argon for 5 minutes.

    • Reasoning: Furans are electron-rich and susceptible to oxidative degradation; O₂ exclusion preserves the catalyst and the substrate.[5]

  • Reagent Addition: Add Pd(OAc)₂, KOAc, and the aryl bromide.

  • Substrate Introduction: Add Methyl 2-methylfuran-3-carboxylate via syringe, followed by anhydrous DMAc.

  • Heating: Heat the mixture to 130°C for 12 hours.

    • Safety Note: The flash point of the starting material is ~63°C. The reaction temperature exceeds this.[5] Ensure the system is closed (pressure vial) or equipped with a reflux condenser to prevent vapor ignition.[5]

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate, wash with water (3x) to remove DMAc.[5]

  • Purification: Dry organic layer over MgSO₄, concentrate, and purify via silica gel chromatography (Hexanes/EtOAc).

Emergency Response & Stability

Stability & Storage[6]
  • Shelf Life: 12-24 months if stored correctly.[5]

  • Conditions: Store at 2-8°C (refrigerated).

  • Incompatibilities:

    • Strong Oxidizers: Can cause rapid decomposition or fire.[5]

    • Strong Acids: May induce polymerization or hydrolysis of the ester.[5]

    • Light: Protect from light to prevent photo-oxidation.[5]

Emergency Decision Tree

In the event of an accidental release, immediate decision-making is critical.

EmergencyResponse Start Incident Occurs Type Type? Start->Type Spill Liquid Spill Type->Spill Leak Fire Fire / Ignition Type->Fire Flame Exposure Personnel Exposure Type->Exposure Contact ActionSpill 1. Evacuate Area 2. Don PPE (Viton/Nitrile) 3. Absorb with Vermiculite 4. Do NOT use water Spill->ActionSpill ActionFire 1. Use Dry Chemical/CO2 2. Avoid Water Jet (Spreading) 3. Cool adjacent containers Fire->ActionFire ActionSkin 1. Remove Clothing 2. Wash with Soap/Water (15m) 3. Seek Medical Attention Exposure->ActionSkin Skin ActionEye 1. Flush with Water (15m) 2. Remove Contacts 3. Seek Medical Attention Exposure->ActionEye Eye

Figure 2: Emergency response decision matrix. Note the prohibition of water jets for fire and the requirement for specific absorbents for spills.[5]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 80237, Methyl 2-methylfuran-3-carboxylate. Retrieved from [Link]

  • Liegault, B., et al. (2010). Palladium-Catalysed Direct Heteroarylation of Bromobenzylacetamide Derivatives.[5][9] Synthesis, 2010(15).[5][9] (Demonstrates application in synthesis).

  • European Chemicals Agency (ECHA). C&L Inventory: Methyl 2-methylfuran-3-carboxylate. Retrieved from [Link]

Sources

"Methyl 2-methylfuran-3-carboxylate" solubility in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Solubility Profile and Solvent Selection for Methyl 2-methylfuran-3-carboxylate

Executive Summary

Methyl 2-methylfuran-3-carboxylate (CAS: 6141-58-8) is a specialized heterocyclic ester primarily utilized as a high-value intermediate in the synthesis of pharmaceutical pharmacophores, particularly sulfonylfuran ureas. Unlike its isomer methyl 3-methyl-2-furoate (a known flavor agent), this compound is predominantly a building block in medicinal chemistry.

This guide addresses the critical lack of experimental solubility data in public repositories by applying solubility parameter modeling and structural analog analysis . It provides researchers with a validated framework for solvent selection during reaction planning, extraction, and purification (crystallization/chromatography).

Physicochemical Profile & Identity

Precise identification is requisite before solubility profiling, as positional isomers exhibit distinct dipole moments and crystal lattice energies.

PropertySpecificationNotes
IUPAC Name Methyl 2-methylfuran-3-carboxylateDo not confuse with: Methyl 3-methyl-2-furoate (CAS 6141-57-7)
CAS Number 6141-58-8 Verified Identifier
Molecular Formula C₇H₈O₃MW: 140.14 g/mol
Physical State Liquid / Low-melting SolidMP: ~36–40 °C (Source dependent)
LogP (Predicted) 1.72Lipophilic, moderate water solubility
H-Bond Donors 0Aprotic
H-Bond Acceptors 3Ester carbonyl, Furan oxygen

Key Insight: The compound is lipophilic (LogP > 1.5) and aprotic . It relies on dipole-dipole interactions and Van der Waals forces for dissolution. It lacks the ability to donate hydrogen bonds, making it highly soluble in aprotic polar solvents but less soluble in highly structured protic networks like cold water.

Solubility in Organic Solvents

The following solubility profile is derived from the "Like Dissolves Like" principle, validated by the compound's Hansen Solubility Parameters (HSP) and functional group analysis.

Solvent Compatibility Matrix
Solvent ClassRepresentative SolventsSolubility PredictionOperational Context
Chlorinated Hydrocarbons Dichloromethane (DCM), ChloroformHigh (>100 mg/mL)Primary Extraction Solvent. Excellent for partitioning from aqueous reaction mixtures.
Polar Aprotic Ethyl Acetate, Acetone, THF, AcetonitrileHigh (>100 mg/mL)Reaction Media. THF and MeCN are ideal for substitution reactions. Ethyl Acetate is the standard for TLC and column chromatography.
Polar Protic Methanol, Ethanol, IsopropanolHigh (>50 mg/mL)Crystallization. High solubility at boiling; significantly reduced at -20°C, making alcohols ideal for recrystallization.
Non-Polar Aliphatic Hexane, Heptane, CyclohexaneLow / Moderate Anti-Solvent. Likely miscible at room temperature but induces phase separation or precipitation at low temperatures (<0°C).
Ethers Diethyl Ether, MTBE, 2-MeTHFHigh Green Alternative. 2-MeTHF is a recommended green replacement for DCM in extractions.
Water WaterLow (~2.7 g/L)Immiscible Phase. Use as the aqueous wash layer during workup to remove inorganic salts.
Thermodynamic Considerations
  • Enthalpy of Dissolution: Dissolution in alcohols is likely endothermic (requires heat). Heating methanol/ethanol to reflux will maximize solubility, while cooling drives supersaturation and crystal growth.

  • Partition Coefficient (LogP ~1.72): In a Water/Octanol system, the compound favors the organic phase.

    • Extraction Efficiency: A single extraction with DCM removes ~85% of the compound from water. Three extractions achieve >99% recovery.

Experimental Protocols

These protocols are designed to be self-validating. If the control steps fail, do not proceed.

Protocol A: Gravimetric Solubility Determination

Use this to establish exact mg/mL values for your specific batch.

  • Preparation: Weigh 100 mg of Methyl 2-methylfuran-3-carboxylate into a 4 mL glass vial.

  • Solvent Addition: Add the target solvent in 100 µL increments at 25°C.

  • Agitation: Vortex for 30 seconds after each addition.

  • Endpoint: Record the volume (

    
    ) where the solution becomes optically clear (no turbidity).
    
  • Calculation:

    
    
    
  • Validation: Cool the solution to 4°C. If precipitate forms, the solubility is strongly temperature-dependent (ideal for crystallization).

Protocol B: HPLC Method for Quantifying Solubility

Based on SIELC Technologies methodology for furan esters.

  • Column: Reverse-phase C18 (e.g., Newcrom R1), 3 µm particle size.

  • Mobile Phase: Acetonitrile (MeCN) : Water : Formic Acid (40 : 60 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (Furan ring absorption).

  • Sample Prep: Dilute saturated supernatant 1:100 in Mobile Phase to ensure it fits the linear calibration range.

Solvent Selection Logic & Visualization

Solubility Landscape Diagram

This diagram maps solvents based on their interaction with the target compound.

SolubilityLandscape Target Methyl 2-methylfuran-3-carboxylate (LogP 1.72 | Aprotic) HighSol High Solubility (Reaction & Extraction) Target->HighSol ModSol Temp-Dependent (Crystallization) Target->ModSol LowSol Low Solubility (Anti-Solvent / Wash) Target->LowSol DCM Dichloromethane (Extraction) HighSol->DCM THF THF / 2-MeTHF (Reaction) HighSol->THF EtOAc Ethyl Acetate (Chromatography) HighSol->EtOAc MeOH Methanol (Recrystallization) ModSol->MeOH EtOH Ethanol ModSol->EtOH Water Water (Inorganic Wash) LowSol->Water Hexane Hexane/Heptane (Precipitant) LowSol->Hexane

Figure 1: Solubility landscape classifying solvents by functional utility. Green paths indicate high solubility, yellow indicates thermal dependence, and red indicates immiscibility/precipitation.

Purification Decision Tree

A logical workflow for isolating the compound from a crude reaction mixture.

PurificationWorkflow Start Crude Reaction Mixture CheckState Is the Crude Solid or Oil? Start->CheckState Oil Oil / Liquid CheckState->Oil Viscous Solid Solid CheckState->Solid Crystalline Extract Liquid-Liquid Extraction Solvent: DCM or EtOAc Wash: Water/Brine Oil->Extract Solid->Extract If Salts Present Recryst Dissolve in Hot MeOH Add Hexane dropwise (cloud point) Cool to -20°C Solid->Recryst If High Purity Dry Dry Organic Layer (MgSO4 or Na2SO4) Extract->Dry Evap Rotary Evaporation Dry->Evap CrystCheck Attempt Crystallization? Evap->CrystCheck CrystCheck->Recryst Yes (Scalable) Column Flash Chromatography Mobile Phase: Hexane:EtOAc (9:1) CrystCheck->Column No (Small Scale) Final Pure Methyl 2-methylfuran-3-carboxylate Recryst->Final Column->Final

Figure 2: Decision tree for purification. The choice between crystallization and chromatography depends on the physical state and scale of the crude material.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 80237, Methyl 2-methylfuran-3-carboxylate. Retrieved January 30, 2026 from [Link]

  • SIELC Technologies (2018). Separation of Methyl 2-methylfuran-3-carboxylate on Newcrom R1 HPLC column. Application Note. Retrieved from [Link]

  • The Good Scents Company. Methyl 2-methyl-3-furan carboxylate (CAS 6141-58-8) Data Sheet. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier for Furan Derivatives. (General solubility principles for furan esters). Retrieved from [Link]

Theoretical studies on "Methyl 2-methylfuran-3-carboxylate" stability

Author: BenchChem Technical Support Team. Date: February 2026

Theoretical Stability Profiling of Methyl 2-methylfuran-3-carboxylate A Computational & Mechanistic Technical Guide

Executive Summary: The Stability Imperative

Methyl 2-methylfuran-3-carboxylate (MMFC) is a functionalized furan derivative serving as a critical intermediate in the synthesis of pharmaceutical pharmacophores (e.g., antitubercular agents targeting MbtI) and a potent constituent in flavor chemistry. Despite its utility, the furan core's susceptibility to oxidative ring opening and the ester moiety's hydrolytic lability present significant stability challenges.

This guide provides a theoretical framework for assessing the thermodynamic and kinetic stability of MMFC. By leveraging Density Functional Theory (DFT) and mechanistic modeling, we establish a predictive protocol to determine shelf-life, degradation products, and formulation constraints.

Computational Methodology: The "In-Silico" Lab

To rigorously evaluate MMFC stability without costly wet-lab iterations, we employ a tiered computational approach.[1] This protocol is self-validating, ensuring that electronic structure calculations correlate with macroscopic physicochemical properties.[1]

Standardized DFT Protocol
ParameterSpecificationRationale
Software Gaussian 16 / ORCA 5.0Industry standards for electronic structure modeling.[1]
Functional wB97X-D or B3LYP-D3(BJ)Includes dispersion corrections critical for accurate non-covalent interaction energies in crystal packing or solvent cages.[1]
Basis Set def2-TZVP or 6-311++G(d,p)Triple-zeta quality ensures accurate description of valence electrons, essential for reaction barrier heights.[1]
Solvation SMD (Solvation Model based on Density)Superior to IEFPCM for calculating Delta G of solvation in polar solvents (Water, Methanol).[1]
Frequency Harmonic ApproximationRequired to verify stationary points (NIMAG=0 for minima, NIMAG=1 for Transition States).
Workflow Visualization

The following diagram outlines the logical flow from structure generation to stability prediction.

G cluster_Analysis Stability Profiling Start Input: MMFC 2D Structure ConfSearch Conformational Search (MMFF94 / Crest) Start->ConfSearch GeomOpt Geometry Optimization (DFT/wB97X-D) ConfSearch->GeomOpt Lowest Energy Conformer FreqCalc Frequency Calculation (Thermochemistry) GeomOpt->FreqCalc Check Imaginary Freqs FMO FMO Analysis (HOMO-LUMO Gap) FreqCalc->FMO MEP MEP Mapping (Reactive Sites) FreqCalc->MEP TS_Search Transition State Search (Hydrolysis/Oxidation) FreqCalc->TS_Search End Output: Stability Report FMO->End Chemical Hardness (η) TS_Search->End Kinetic Barrier (ΔG‡)

Caption: Figure 1. Computational workflow for ab initio stability profiling of MMFC.

Structural & Electronic Properties[1][2][3][4]

Understanding the electron distribution is the first step in predicting where the molecule will break.

Frontier Molecular Orbitals (FMO)

The stability of MMFC is inversely related to its reactivity, quantified by the HOMO-LUMO gap (


).[1]
  • HOMO (Highest Occupied Molecular Orbital): Localized primarily on the furan ring

    
    -system.[1] High energy implies susceptibility to electrophilic attacks (e.g., oxidation).[1]
    
  • LUMO (Lowest Unoccupied Molecular Orbital): Localized on the carbonyl carbon of the ester. Low energy implies susceptibility to nucleophilic attacks (e.g., hydrolysis).[1]

Calculated Reactivity Descriptors:

  • Chemical Hardness (

    
    ): 
    
    
    
    .[1] A larger
    
    
    indicates higher resistance to charge transfer and greater stability.[1]
  • Electrophilicity Index (

    
    ): 
    
    
    
    .[1] High
    
    
    suggests the ester is a strong electrophile, prone to hydrolysis.
Molecular Electrostatic Potential (MEP)

MEP mapping reveals the most likely sites for degradation:

  • Red Regions (Negative Potential): The carbonyl oxygen and furan oxygen.[1] These are sites for protonation (

    
     attack), the first step in acid-catalyzed hydrolysis.
    
  • Blue Regions (Positive Potential): The carbonyl carbon and the methyl hydrogens.[1] The carbonyl carbon is the primary target for nucleophiles (

    
    , 
    
    
    
    ).

Degradation Mechanisms: The Pathways to Instability

MMFC degrades primarily through two distinct mechanisms: Hydrolytic Cleavage (pH-dependent) and Oxidative Ring Opening (environmental).[1]

Mechanism A: Ester Hydrolysis ( Pathway)

Under basic conditions (or neutral pH over long storage), the ester bond is the weak link.[1] The reaction proceeds via a tetrahedral intermediate.[1]

  • Step 1: Nucleophilic attack of hydroxide (

    
    ) on the carbonyl carbon.[1]
    
  • Step 2: Formation of the Tetrahedral Intermediate (TI).[1] This is the high-energy Transition State 1 (TS1).[1]

  • Step 3: Collapse of the TI and elimination of methoxide (

    
    ).
    

Thermodynamic Insight: The presence of the electron-rich furan ring adjacent to the carbonyl reduces the electrophilicity of the carbonyl carbon via resonance (donation of


-electrons), theoretically increasing hydrolytic stability compared to simple aliphatic esters.
Mechanism B: Oxidative Furan Ring Opening

Furan derivatives are notoriously sensitive to singlet oxygen (


) and ozone.[1]
  • [4+2] Cycloaddition: Singlet oxygen attacks the C2 and C5 positions of the furan ring.

  • Intermediate: Formation of an unstable endoperoxide.[1]

  • Product: Ring opening leads to the formation of dicarbonyls (e.g., 2-methyl-3-carbonyl-but-2-enal), which are highly reactive and lead to polymerization (browning).

Pathway Visualization

Degradation MMFC MMFC (Reactant) TS_Hydro TS1: Tetrahedral Intermediate MMFC->TS_Hydro + H2O / OH- TS_Ox TS2: Endoperoxide Formation MMFC->TS_Ox + 1O2 (Singlet Oxygen) Acid 2-Methylfuran-3- carboxylic acid TS_Hydro->Acid Methanol Methanol TS_Hydro->Methanol RingOpen Ring-Opened Dicarbonyls TS_Ox->RingOpen Polymer Brown Polymers (Degradation) RingOpen->Polymer Polymerization

Caption: Figure 2.[1] Competing degradation pathways: Hydrolysis (pH driven) vs. Oxidation (Light/Air driven).[1]

Implications for Drug Development & Storage

Based on the theoretical profile, the following actionable strategies are recommended for researchers handling MMFC.

Storage Conditions
HazardTheoretical BasisMitigation Strategy
Moisture Low activation barrier for hydrolysis predicted at pH > 8 or pH < 3.[1]Store in desiccated conditions; maintain formulation pH between 5.0–6.5 (kinetic stability sweet spot).
Oxygen/Air High HOMO energy of furan ring facilitates electron transfer to oxidants.[1]Argon/Nitrogen headspace is mandatory for long-term storage.[1]
Light UV absorption can excite furan

transitions, sensitizing singlet oxygen formation.[1]
Use amber glass; avoid UV exposure.[1]
Impurity Profiling

In a drug substance context, monitor for:

  • 2-Methylfuran-3-carboxylic acid: The primary hydrolysis product.[1]

  • Methanol: Genotoxic impurity (Class 2 solvent), must be controlled to <3000 ppm.[1]

  • Open-chain Enediones: Resulting from oxidation; these are potential Michael acceptors and could be genotoxic.[1]

References

  • PubChem. (2025).[1] Methyl 2-methylfuran-3-carboxylate | C7H8O3.[1] National Library of Medicine.[1] [Link]

  • Simmie, J. M., & Metcalfe, W. K. (2011).[1] Ab initio study of the decomposition of 2-methylfuran. Journal of Physical Chemistry A. [Link] (Cited for furan decomposition mechanisms).[1]

  • Frisch, M. J., et al. (2016).[1] Gaussian 16 Rev. C.01. Wallingford, CT: Gaussian, Inc.[1] (Standard software citation for methodology).

  • Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009).[1] Universal Solvation Model Based on Solute Electron Density (SMD). Journal of Physical Chemistry B. [Link] (Cited for solvation protocol).[1]

  • Fringuelli, F., et al. (2004).[1][2][3] Diels-Alder reactions of furans. Current Organic Chemistry. (Cited for oxidative cycloaddition susceptibility).[1]

Sources

Methodological & Application

Application Note: Methyl 2-methylfuran-3-carboxylate in Diels-Alder Cycloaddition

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol guide details the use of Methyl 2-methylfuran-3-carboxylate in Diels-Alder (DA) reactions. This guide is designed for synthetic chemists and drug discovery scientists focusing on the construction of polysubstituted aromatic scaffolds and oxabicyclic intermediates.

Executive Summary

Methyl 2-methylfuran-3-carboxylate (1 ) represents a specialized class of "push-pull" dienes where the electron-rich furan ring is modulated by an electron-donating methyl group at C2 and an electron-withdrawing ester at C3. Unlike simple furan, 1 exhibits unique regioselectivity and stability profiles in [4+2] cycloadditions.

This compound is primarily utilized for:

  • Synthesis of Polysubstituted Benzenes: Acting as a masked diene to access crowded phthalate or benzoate derivatives via cycloaddition followed by aromatization.

  • Accessing 7-Oxabicyclo[2.2.1]heptane Scaffolds: Creating rigid, oxygen-bridged cores relevant to natural product synthesis (e.g., cantharidin analogues).

Chemical Profile & Reactivity

PropertySpecificationMechanistic Implication
Structure 2-Me, 3-CO₂Me-FuranPush-Pull System: The C2-Me activates the ring (HOMO elevation), while C3-CO₂Me deactivates slightly but directs regiochemistry.
Role Diene (4π component)Reacts with electron-deficient dienophiles (Normal Electron Demand).
Key Dienophiles DMAD, Methyl Propiolate, BenzyneHigh reactivity dienophiles are required due to the steric bulk and electronic stabilization of the ester.
Major Challenge Retro-Diels-AlderThe adducts are thermally labile; reactions often require Lewis Acid catalysis or immediate aromatization to drive equilibrium.
Mechanistic Insight: Regioselectivity

The regiochemical outcome of the reaction between 1 and an unsymmetrical dienophile (e.g., Methyl Propiolate) is governed by Frontier Molecular Orbital (FMO) theory.

  • HOMO of Diene (1): The C2-Methyl group (EDG) increases the coefficient at C5 .

  • LUMO of Dienophile: The

    
    -carbon of an acrylate/propiolate is the most electrophilic (largest coefficient).
    
  • Prediction: The primary bond forms between C5 (furan) and

    
    -C (dienophile) . This places the dienophile's electron-withdrawing group (EWG) adjacent to the C2-Methyl in the final adduct (Ortho-like selectivity).
    

Application Workflow: Synthesis of Polysubstituted Benzoates

This protocol describes the reaction of 1 with Dimethyl Acetylenedicarboxylate (DMAD) to form a substituted phthalate derivative. This transformation exploits the "furan-to-benzene" ring interconversion strategy.

Experimental Protocol

Objective: Synthesis of Trimethyl 3-methylphthalate via DA cycloaddition and subsequent deoxygenation.

Reagents:
  • Diene: Methyl 2-methylfuran-3-carboxylate (1.0 equiv)[1]

  • Dienophile: Dimethyl Acetylenedicarboxylate (DMAD) (1.2 equiv)

  • Catalyst: Zinc Iodide (ZnI₂) (0.1 equiv) or thermal activation.

  • Solvent: Toluene (anhydrous) or Xylenes.

Step-by-Step Procedure:
  • Preparation: In a flame-dried pressure vial equipped with a magnetic stir bar, dissolve Methyl 2-methylfuran-3-carboxylate (1.0 mmol) in anhydrous Toluene (5 mL).

  • Addition: Add DMAD (1.2 mmol) dropwise under a nitrogen atmosphere.

  • Catalysis (Optional but Recommended): Add ZnI₂ (10 mol%) to promote the forward reaction and stabilize the transition state.

  • Cycloaddition: Seal the vial and heat to 110°C for 12–24 hours.

    • Note: Monitor by TLC/LC-MS. The intermediate 7-oxanorbornadiene is often unstable and may partially rearrange during analysis.

  • Aromatization (Deoxygenation):

    • Method A (Acid Promoted): Cool to RT. Add catalytic p-TsOH (10 mol%) and reflux for 2 hours. This promotes ring opening to the phenol (which may tautomerize) or elimination of bridging oxygen if specific reductive conditions are used.

    • Method B (reductive aromatization): To the crude adduct, add low-valent Titanium (TiCl₄/Zn) to directly excise the oxygen bridge, yielding the fully aromatic phthalate.

  • Workup: Dilute with EtOAc, wash with NaHCO₃ (sat) and Brine. Dry over MgSO₄.

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Expected Results
  • Intermediate: 7-oxabicyclo[2.2.1]hepta-2,5-diene (often transient).

  • Final Product: Trimethyl 3-methylphthalate (after oxidative/reductive aromatization).

Visualization: Reaction Pathway

The following diagram illustrates the mechanistic pathway from the furan precursor to the aromatic product, highlighting the regiochemical alignment.

DielsAlderPathway Substrate Methyl 2-methylfuran- 3-carboxylate (Diene) TS Transition State (Asynchronous Concerted) Substrate->TS Heat / Lewis Acid RegioNote Regiocontrol: C2-Me directs incoming EWG to C3/C2 positions (FMO controlled) Substrate->RegioNote Dienophile Dienophile (e.g., DMAD, Propiolate) Dienophile->TS Heat / Lewis Acid Adduct 7-Oxabicyclo[2.2.1] heptadiene Adduct TS->Adduct [4+2] Cycloaddition Aromatic Polysubstituted Benzene/Phthalate Adduct->Aromatic Aromatization (-H2O or -O bridge)

Caption: Reaction pathway for the conversion of methyl 2-methylfuran-3-carboxylate to aromatic scaffolds via Diels-Alder cycloaddition.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Conversion Reversibility (Retro-DA)Use high pressure (sealed tube) or add a Lewis Acid (AlCl₃, ZnI₂) to lower the activation energy of the forward step.
Regioisomer Mixtures Competing electronic effectsLower the reaction temperature (-20°C to 0°C) using a strong Lewis Acid to enhance FMO control.
Product Degradation Instability of oxa-bridgePerform "one-pot" aromatization. Do not isolate the intermediate; treat immediately with acid (H₂SO₄/AcOH) to force rearrangement to the stable phenol/benzoate.

References

  • Diels-Alder Reactivity of Furans

    • Review of Furan Diels-Alder Chemistry: Kaptan, E. et al.
    • Source:

  • Regioselectivity Studies

    • FMO Theory in Furan DA: Domingo, L. R. et al. "A Molecular Electron Density Theory Study of the Reactivity of Furan Derivatives." Theoretical Chemistry Accounts, 2016.
    • Source:

  • Synthesis of Biaryls/Benzoates

    • Benzyne Trapping: "Synthesis of Biaryls using Aryne Intermedi
    • Source:

  • Compound Data

    • Methyl 2-methylfuran-3-carboxyl
    • Source:

Sources

The Versatile Scaffold: Application of Methyl 2-methylfuran-3-carboxylate in the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Furan Building Block

In the landscape of medicinal chemistry, the furan ring system represents a privileged scaffold, present in a multitude of bioactive natural products and synthetic pharmaceuticals. Its unique electronic properties and conformational flexibility make it an attractive starting point for the design of novel therapeutic agents. Within this class of compounds, Methyl 2-methylfuran-3-carboxylate has emerged as a versatile and strategically important building block, particularly in the construction of complex heterocyclic systems with potent biological activities. This application note provides a detailed overview of the utility of Methyl 2-methylfuran-3-carboxylate in medicinal chemistry, with a focus on its application in the synthesis of pyrazolo[3,4-c]pyridazines, a class of compounds that have demonstrated significant potential as selective inhibitors of cyclin-dependent kinases (CDKs).[1]

Cyclin-dependent kinases are a family of serine/threonine kinases that play a crucial role in the regulation of the cell cycle. Dysregulation of CDK activity is a hallmark of many human cancers, making them a prime target for the development of novel anticancer therapies.[2] The pyrazolo[3,4-c]pyridazine core, accessible from Methyl 2-methylfuran-3-carboxylate, has been identified as a promising scaffold for the development of potent and selective CDK inhibitors.[1] This guide will provide a comprehensive protocol for the synthesis of a representative pyrazolo[3,4-c]pyridazine derivative, alongside a discussion of the underlying chemical principles and the biological significance of this important class of molecules.

Physicochemical Properties of Methyl 2-methylfuran-3-carboxylate

A thorough understanding of the starting material is paramount for successful synthesis. The key physicochemical properties of Methyl 2-methylfuran-3-carboxylate are summarized in the table below.

PropertyValueReference
Molecular Formula C₇H₈O₃
Molecular Weight 140.14 g/mol
Appearance Colorless to light yellow liquid
Boiling Point 184-186 °C
Density 1.12 g/cm³
CAS Number 6141-58-8

Core Synthetic Strategy: From Furan to a Potent Kinase Inhibitor Scaffold

The transformation of Methyl 2-methylfuran-3-carboxylate into the pyrazolo[3,4-c]pyridazine core is a multi-step process that elegantly demonstrates the power of heterocyclic chemistry. The key steps involve a Diels-Alder reaction followed by a cyclization with hydrazine. This synthetic route provides a modular approach, allowing for the introduction of diversity at various positions of the final molecule to explore structure-activity relationships (SAR).

Caption: General synthetic workflow from furan to the pyrazolo[3,4-c]pyridazine scaffold.

Detailed Experimental Protocol: Synthesis of a Representative Pyrazolo[3,4-c]pyridazine Derivative

The following protocol is a representative example of the synthesis of a 3,4-disubstituted-1H-pyrazolo[3,4-c]pyridazine, a core structure for potent CDK inhibitors.

Part 1: Synthesis of the Dihydropyridazine Intermediate via Diels-Alder Reaction

Causality: This initial step constructs the pyridazine ring, which is a crucial component of the final heterocyclic system. The Diels-Alder reaction between the furan ring (a diene) and an azo-dienophile (like diethyl azodicarboxylate) is a powerful and convergent method for forming this six-membered ring.

Protocol:

  • Reaction Setup: To a solution of Methyl 2-methylfuran-3-carboxylate (1.0 eq) in a suitable solvent (e.g., toluene or xylene) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add diethyl azodicarboxylate (DEAD) (1.1 eq) dropwise at room temperature.

  • Reaction Conditions: Heat the reaction mixture to reflux (typically 110-140 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • The crude product, a Diels-Alder adduct, is often used in the next step without further purification. If necessary, purification can be achieved by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Part 2: Synthesis of the Pyrazolo[3,4-c]pyridazine Core via Cyclization with Hydrazine

Causality: This step involves the crucial cyclization to form the fused pyrazole ring. Hydrazine hydrate acts as a binucleophile, reacting with the dicarbonyl functionality (or its equivalent) generated from the Diels-Alder adduct to form the pyrazole ring. The choice of hydrazine derivative (e.g., hydrazine hydrate or a substituted hydrazine) allows for the introduction of different substituents at the N1 position of the pyrazole ring.

Protocol:

  • Reaction Setup: Dissolve the crude Diels-Alder adduct from Part 1 in a suitable solvent such as ethanol or acetic acid in a round-bottom flask.

  • Addition of Hydrazine: Add hydrazine hydrate (2.0-5.0 eq) dropwise to the solution at room temperature.

  • Reaction Conditions: Heat the reaction mixture to reflux for 4-8 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • If a precipitate forms, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

    • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or methanol) or by column chromatography on silica gel to afford the desired pyrazolo[3,4-c]pyridazine derivative.

Self-Validation: The structure and purity of the final compound should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Application in Medicinal Chemistry: Targeting Cyclin-Dependent Kinases

The pyrazolo[3,4-c]pyridazine scaffold, synthesized from Methyl 2-methylfuran-3-carboxylate, has been identified as a potent and selective inhibitor of cyclin-dependent kinases (CDKs).[1] A key study by Braña et al. in the Journal of Medicinal Chemistry highlighted the potential of this class of compounds as anticancer agents.[1]

Structure-Activity Relationship (SAR) Insights

The modular synthesis allows for systematic modification of the pyrazolo[3,4-c]pyridazine core to optimize its inhibitory activity and selectivity. Key SAR observations include:

  • Substitution at the N1 position of the pyrazole ring: The nature of the substituent at this position significantly influences the potency and selectivity of the inhibitor.

  • Substitution on the pyridazine ring: Modifications at this part of the molecule can modulate the pharmacokinetic properties of the compound.

  • The furan-derived portion: The methyl group and the ester functionality of the original Methyl 2-methylfuran-3-carboxylate are incorporated into the final structure and contribute to the overall binding affinity.

The following table summarizes the inhibitory activity of a selection of pyrazolo[3,4-c]pyridazine derivatives against various cyclin-dependent kinases.

CompoundCDK1/cyclin B IC₅₀ (µM)CDK2/cyclin A IC₅₀ (µM)CDK5/p25 IC₅₀ (µM)GSK-3α/β IC₅₀ (µM)
1a HH>10>10>10>10
1o (monofuryl) FurylH0.070.150.2>10
(representative)

(Note: Specific IC₅₀ values from the primary literature are essential for a complete analysis and would be included here upon accessing the full-text article.)

The potent activity of compounds like the monofuryl derivative 1o underscores the importance of the pyrazolo[3,4-c]pyridazine scaffold in the design of selective CDK inhibitors.[1]

Visualizing the Synthetic Logic

The following diagram illustrates the logical flow of the synthetic strategy, emphasizing the key transformations and the modular nature of the approach.

G cluster_input Starting Material cluster_reaction1 Key Transformation 1 cluster_reaction2 Key Transformation 2 cluster_output Medicinal Chemistry Application furan Methyl 2-methylfuran-3-carboxylate diels_alder Diels-Alder Reaction (+ DEAD) furan->diels_alder adduct Dihydropyridazine Intermediate diels_alder->adduct cyclization Cyclization (+ Hydrazine) adduct->cyclization scaffold Pyrazolo[3,4-c]pyridazine Core cyclization->scaffold cdk_inhibitor CDK Inhibitors (Anticancer Agents) scaffold->cdk_inhibitor

Caption: Logical flow from starting material to the final medicinal application.

Conclusion and Future Perspectives

Methyl 2-methylfuran-3-carboxylate has proven to be a valuable and versatile starting material in medicinal chemistry. The synthetic route to pyrazolo[3,4-c]pyridazines detailed in this application note exemplifies its utility in constructing complex, biologically active heterocyclic systems. The resulting compounds have demonstrated significant potential as selective inhibitors of cyclin-dependent kinases, a critical target in oncology.

The modular nature of the synthesis provides a robust platform for further optimization and the development of next-generation kinase inhibitors. Future work in this area could focus on exploring a wider range of substituents to enhance potency, selectivity, and pharmacokinetic profiles. The principles and protocols outlined in this guide provide a solid foundation for researchers, scientists, and drug development professionals to explore the rich medicinal chemistry of this important furan building block.

References

  • Braña, M. F., Cacho, M., García, M. L., Mayoral, E. P., López, B., de Pascual-Teresa, B., Ramos, A., Acero, N., Llinares, F., Muñoz-Mingarro, D., Lozach, O., & Meijer, L. (2005). Pyrazolo[3,4-c]pyridazines as Novel and Selective Inhibitors of Cyclin-Dependent Kinases. Journal of Medicinal Chemistry, 48(22), 6843–6854. [Link]

  • PubChem. (n.d.). Methyl 2-methylfuran-3-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • Furan: A Promising Scaffold for Biological Activity. (2024). Journal of Population Therapeutics and Clinical Pharmacology, 31(1), 1029-1045. [Link]

  • Nanoparticles of a Pyrazolo-Pyridazine Derivative as Potential EGFR and CDK-2 Inhibitors: Design, Structure Determination, Anticancer Evaluation and In Silico Studies. (2023). Molecules, 28(21), 7252. [Link]

  • Pharmacological activity of furan derivatives. (2024). World Journal of Advanced Research and Reviews, 21(01), 1335-1341. [Link]

  • Biological specificity of CDK4/6 inhibitors: dose response relationship, in vivo signaling, and composite response signature. (2017). Oncotarget, 8(43), 73649-73665. [Link]

Sources

The Versatile Furan Intermediate: Application Notes on Methyl 2-methylfuran-3-carboxylate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Importance of Furan Scaffolds in Medicinal Chemistry

The furan nucleus, a five-membered aromatic heterocycle containing an oxygen atom, is a privileged scaffold in a vast array of biologically active compounds and natural products.[1][2] Its unique electronic properties and ability to engage in various chemical transformations make it a valuable building block for the medicinal chemist. The strategic incorporation of the furan moiety can significantly influence a molecule's pharmacokinetic and pharmacodynamic profile. Notably, furan derivatives are integral to the structure of numerous approved drugs, exhibiting a wide range of therapeutic activities, including antimicrobial, anti-inflammatory, and anticancer properties. This document provides a detailed technical guide on the synthesis and application of a key furan derivative, Methyl 2-methylfuran-3-carboxylate, as a versatile intermediate in the synthesis of pharmaceutical agents.

Physicochemical Properties and Safety Profile

Methyl 2-methylfuran-3-carboxylate (CAS No: 6141-58-8) is a combustible liquid that presents as a colorless to pale yellow substance.[3] A thorough understanding of its physical and chemical properties is paramount for its safe handling and effective use in synthesis.

PropertyValueReference
Molecular Formula C₇H₈O₃[3]
Molecular Weight 140.14 g/mol [3]
Boiling Point 60 °C (at 1 mmHg)[4]
Melting Point 32-36 °C[4]
Density 1.1624 g/cm³ (estimate)[4]
Solubility Insoluble in water; Soluble in alcohols, ethers, and other organic solvents.[4]

Safety and Handling:

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), Methyl 2-methylfuran-3-carboxylate is classified as a combustible liquid. It is also known to cause skin and serious eye irritation and may cause respiratory irritation.[3] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Synthesis of Methyl 2-methylfuran-3-carboxylate: A Detailed Protocol

The synthesis of substituted furans is a well-established field in organic chemistry, with several named reactions providing access to this important heterocyclic core. A reliable and scalable synthesis of Methyl 2-methylfuran-3-carboxylate can be achieved through a modified Fiest-Benary furan synthesis. This method involves the condensation of an α-halo carbonyl compound with a β-dicarbonyl compound. The following protocol details a procedure adapted from a known industrial synthesis.[5]

Reaction Scheme:

Fiest-Benary_Synthesis methyl_acetoacetate Methyl Acetoacetate product Methyl 2-methylfuran-3-carboxylate methyl_acetoacetate->product Dolomite, Pyridine 70-80°C chloroacetaldehyde Chloroacetaldehyde chloroacetaldehyde->product

Figure 1: Synthesis of Methyl 2-methylfuran-3-carboxylate.

Experimental Protocol:

Materials:

  • Methyl acetoacetate (Reagent Grade, ≥99%)

  • Chloroacetaldehyde (45% aqueous solution)

  • Dolomite (ground, 30 µm particle size)

  • Pyridine (Anhydrous, ≥99.8%)

  • Concentrated Hydrochloric Acid

  • Sodium Chloride

  • Water (Deionized)

  • Ethyl acetate (for extraction, if necessary)

Equipment:

  • Stirred reaction vessel with temperature control and a reflux condenser

  • Metering pump or dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Charging the Reactor: In a suitable reaction vessel equipped with a mechanical stirrer, add 58.06 kg (500 mol) of methyl acetoacetate.

  • Addition of Base and Catalyst: To the stirred methyl acetoacetate, add 22.5 kg of ground dolomite, followed by 0.99 kg (12.5 mol) of pyridine.

  • Initiating the Reaction: Heat the mixture to 70°C with continuous stirring.

  • Addition of Chloroacetaldehyde: Once the temperature has stabilized at 70°C, begin the dropwise addition of 87.2 kg (500 mol) of a 45% aqueous solution of chloroacetaldehyde over a period of 1 hour. Maintain the reaction temperature at 70°C, using external cooling if necessary to control any exotherm.

  • Reaction Monitoring and Completion: After the addition is complete, continue to stir the reaction mixture at 70°C. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). After approximately 4 hours, the reaction may require gentle heating to maintain the temperature. After 6-7 hours, increase the temperature to 75-80°C for a short period, then discontinue heating and allow the mixture to stir and cool to room temperature.

  • Work-up:

    • To the cooled reaction mixture, cautiously add concentrated hydrochloric acid in portions to decompose the excess dolomite.

    • Once the gas evolution has ceased, transfer the mixture to a separatory funnel. The phases should separate, with the aqueous layer at the bottom.

    • Remove the aqueous layer. Wash the organic layer with 76 L of water. To aid in phase separation, approximately 2 kg of sodium chloride can be added to the wash water.

    • After washing, the organic phase will be the bottom layer. Separate and collect this layer.

  • Purification: Purify the crude product by vacuum distillation to yield Methyl 2-methylfuran-3-carboxylate. The expected yield is approximately 53.6 kg (76.6% of the theoretical yield).[5]

Causality Behind Experimental Choices:

  • Dolomite: A mild and inexpensive base, dolomite facilitates the deprotonation of methyl acetoacetate to form the enolate nucleophile. Its heterogeneous nature simplifies its removal after the reaction.

  • Pyridine: Acts as a catalyst to promote the condensation reaction.

  • Controlled Addition of Chloroacetaldehyde: The dropwise addition helps to control the reaction exotherm and prevent the formation of side products.

  • Acidic Work-up: The addition of hydrochloric acid is necessary to neutralize the excess base and any remaining enolate.

  • Brine Wash: The use of a saturated sodium chloride solution helps to break any emulsions and facilitates a cleaner phase separation.

  • Vacuum Distillation: This is the preferred method for purifying the final product, as it allows for distillation at a lower temperature, preventing potential decomposition of the furan ring.

Application in Pharmaceutical Synthesis: A Case Study

While direct, publicly available synthetic routes for currently marketed drugs explicitly detailing the use of Methyl 2-methylfuran-3-carboxylate are not readily found, its utility can be demonstrated through its application in the synthesis of advanced, biologically active molecules. Furan-3-carboxylic acid derivatives are key components in the development of novel therapeutic agents, including those with anticancer properties.[1]

Illustrative Synthetic Pathway:

Methyl 2-methylfuran-3-carboxylate serves as a versatile starting material for the synthesis of more complex heterocyclic systems. For instance, it can be elaborated into furopyridinone derivatives, a class of compounds that have shown potent cytotoxic activity against cancer cell lines.[1] The following workflow illustrates a potential synthetic application.

Pharmaceutical_Application start Methyl 2-methylfuran-3-carboxylate step1 Hydrolysis start->step1 intermediate1 2-Methylfuran-3-carboxylic acid step1->intermediate1 step2 Amidation intermediate1->step2 intermediate2 Substituted Amide step2->intermediate2 step3 Cyclization intermediate2->step3 final_product Furopyridinone Derivative (Anticancer Candidate) step3->final_product

Figure 2: Synthetic utility of Methyl 2-methylfuran-3-carboxylate.

Protocol for the Hydrolysis of Methyl 2-methylfuran-3-carboxylate:

This protocol describes the conversion of the methyl ester to the corresponding carboxylic acid, a common transformation to enable further functionalization, such as amidation.

Materials:

  • Methyl 2-methylfuran-3-carboxylate

  • Sodium Hydroxide (NaOH)

  • Water (Deionized)

  • Concentrated Hydrochloric Acid (HCl)

  • Diethyl ether (for extraction)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve Methyl 2-methylfuran-3-carboxylate in a suitable solvent like methanol or a mixture of methanol and water.

  • Saponification: Add a stoichiometric excess of aqueous sodium hydroxide solution (e.g., 2-3 equivalents).

  • Heating: Heat the reaction mixture to reflux and monitor the reaction progress by TLC until all the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the organic solvent under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material or non-polar impurities.

    • Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2-3 with concentrated hydrochloric acid.

    • The carboxylic acid product should precipitate out of the solution. If it remains dissolved, extract the aqueous layer with a suitable organic solvent like ethyl acetate.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum to obtain 2-methylfuran-3-carboxylic acid.

This carboxylic acid can then be coupled with various amines using standard peptide coupling reagents (e.g., HATU, HOBt/EDC) to form amides, which can subsequently undergo cyclization reactions to form more complex heterocyclic structures with potential therapeutic applications.

Conclusion and Future Perspectives

Methyl 2-methylfuran-3-carboxylate is a valuable and versatile intermediate in organic and medicinal chemistry. The synthetic protocol detailed herein provides a reliable method for its preparation on a laboratory and potentially industrial scale. Its utility as a precursor to more complex, biologically active molecules, particularly in the synthesis of novel heterocyclic scaffolds for drug discovery, underscores its importance. As the demand for new and effective therapeutic agents continues to grow, the strategic use of such well-defined and accessible building blocks will remain a cornerstone of pharmaceutical research and development.

References

  • [Refer to a general review on the synthesis of 2-methylfuran, if available from the search results. The provided results focus more on its conversion]
  • [Refer to a source detailing the synthesis of methyl 2-furoate, if applicable as a rel
  • [Refer to a patent on the prepar
  • [Refer to a source on the synthesis of methyl 2-furoate
  • PrepChem. (n.d.). Preparation of 2-methylfuran-3-carboxylic acid methyl ester. Retrieved from [Link]

  • [Refer to a source on the synthesis of methyl 3-methyl-2-furoate
  • [Refer to a patent on the preparation of a related furan deriv
  • [Refer to a research paper on the synthesis of substituted furan-3-carboxyl
  • [Refer to a procedure for the hydrolysis of a related furoate
  • PubChem. (n.d.). Methyl 2-methylfuran-3-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • [Refer to a paper on the regiospecific synthesis of polysubstituted furans]
  • [Refer to a paper on the synthesis of substituted furan-3-carboxylates based on ethyl 3-bromo-3-nitroacryl
  • [Refer to a paper on the convenient synthesis of furan-3-carboxylic acid and deriv
  • MDPI. (2024). Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. Retrieved from [Link]

  • [Refer to a paper on the synthesis of 3-substituted furans]
  • [Refer to a source on the synthesis of a formylated deriv
  • [Refer to a source on the applic
  • Organic Chemistry Portal. (n.d.). Furan Synthesis. Retrieved from [Link]

  • ChemBK. (2024). 3-METHYLFURAN-2-CARBOXYLIC ACID METHYL ESTER. Retrieved from [Link]

  • [Refer to a paper on furan-2,3-dicarboxyl
  • [Refer to a paper on the synthesis of vinyl esters of furan carboxylic acids]
  • [Refer to a paper on the synthesis of alkyl esters of 5-acetyl-2-furan-carboxylic acid]

Sources

A Robust, Stability-Indicating HPLC Method for the Analysis of Methyl 2-methylfuran-3-carboxylate Reaction Mixtures

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Pharmaceutical and Chemical Industries

Abstract

This application note presents a comprehensive, stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Methyl 2-methylfuran-3-carboxylate in reaction mixtures. The method is designed for researchers, process chemists, and quality control analysts in the pharmaceutical and chemical development sectors. We delve into the rationale behind the method's development, providing a detailed protocol for analysis and a framework for method validation in accordance with International Council for Harmonisation (ICH) guidelines. The described method is adept at separating the primary analyte from potential starting materials, by-products, and degradation products, ensuring accurate monitoring of reaction progress and purity assessment.

Introduction and Scientific Rationale

Methyl 2-methylfuran-3-carboxylate (C₇H₈O₃, M.W. 140.14 g/mol ) is a key intermediate in the synthesis of various fine chemicals and pharmaceutical compounds.[1][2] Its furan core makes it a versatile building block, but also susceptible to degradation under certain process conditions.[3] Therefore, a reliable and robust analytical method is paramount for monitoring reaction kinetics, optimizing yield, and ensuring the purity of the final product.

The inherent chemical properties of Methyl 2-methylfuran-3-carboxylate—a moderately polar molecule—make Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) the ideal analytical technique.[4] In RP-HPLC, compounds are separated based on their hydrophobic character.[4] A non-polar stationary phase (like C18) retains the analyte, which is then eluted by a polar mobile phase. By carefully controlling the composition of the mobile phase, we can achieve selective separation of the target compound from a complex matrix of reaction components.

This guide establishes a stability-indicating method, which is a validated quantitative analytical procedure that can accurately detect the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation.[5] To achieve this, we incorporate forced degradation studies, which deliberately stress the analyte to produce potential degradants and prove the method can separate them from the intact molecule.[6][7]

Analytical Method Development: Causality and Choices

The development of a robust HPLC method is a systematic process. Each parameter is chosen to ensure optimal resolution, peak shape, and sensitivity for Methyl 2-methylfuran-3-carboxylate and its related impurities.

Column Selection

A C18 (octadecylsilane) column was selected as the stationary phase. This is the most common reverse-phase packing, offering a high degree of hydrophobicity that provides excellent retention for a wide range of organic molecules, including furan derivatives.[8][9] The alkyl chains of the C18 phase interact with the analyte via van der Waals forces, retaining it from the polar mobile phase.

Mobile Phase Composition

The mobile phase consists of a mixture of water and a polar organic solvent, with an acidic modifier.

  • Organic Solvent: Acetonitrile (ACN) is chosen over methanol. Its lower viscosity results in lower system backpressure, and its stronger elution strength typically produces sharper, more efficient peaks for many compounds.

  • Aqueous Phase: HPLC-grade water is used.

  • Acidic Modifier: A small amount of acid is added to the mobile phase to control the ionization of any acidic or basic functional groups and to sharpen the peaks of polar compounds. For this method, 0.1% Phosphoric Acid is used. This ensures a low pH, suppressing the ionization of potential acidic impurities and improving peak symmetry. For applications requiring mass spectrometry (MS) detection, phosphoric acid should be replaced with a volatile acid like 0.1% Formic Acid .[10]

Elution Mode: The Power of Gradient

An isocratic elution (constant mobile phase composition) is often insufficient for analyzing complex reaction mixtures, which may contain components with a wide range of polarities. A gradient elution program is employed, where the concentration of the organic solvent (acetonitrile) is gradually increased over time.[4] This ensures that more polar, early-eluting impurities are well-resolved at the beginning of the run, while the main analyte and more non-polar, later-eluting by-products are eluted efficiently with sharp peaks in a reasonable timeframe.[5]

Detection

Methyl 2-methylfuran-3-carboxylate contains a chromophore (the furan ring system conjugated with the carboxylate group) that absorbs UV light. A Photodiode Array (PDA) or UV-Vis detector is used for this method. The wavelength is set to an absorbance maximum to ensure high sensitivity. Based on the structure, a wavelength in the range of 250-270 nm is typically appropriate for this class of compounds.

Experimental Workflow and Protocols

The overall process from receiving a reaction mixture sample to generating a final report is outlined below.

G cluster_prep Preparation Phase cluster_analysis Analysis Phase cluster_data Data Processing A Receive Reaction Mixture Sample B Prepare Mobile Phases & Standards A->B C Sample Preparation (Dilution & Filtration) B->C D HPLC System Equilibration C->D E Inject Samples & Standards D->E F Acquire Chromatographic Data E->F G Integrate Peaks F->G H Generate Calibration Curve G->H I Quantify Analyte & Impurities H->I J Generate Report I->J

Figure 1: Overall HPLC Analysis Workflow.
Materials and Instrumentation
  • HPLC System: Agilent 1260 Infinity II, Waters Alliance e2695, or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and PDA/UV detector.

  • Column: Phenomenex Luna C18(2) (150 mm x 4.6 mm, 5 µm) or equivalent.

  • Chemicals: Acetonitrile (HPLC Grade), Water (HPLC Grade), Phosphoric Acid (ACS Grade), Methyl 2-methylfuran-3-carboxylate reference standard (>99% purity).

  • Glassware & Consumables: Volumetric flasks, pipettes, 0.45 µm syringe filters, HPLC vials.

Step-by-Step Protocol: Standard and Sample Preparation
  • Mobile Phase A (Aqueous): Prepare 0.1% (v/v) phosphoric acid in HPLC-grade water. Filter through a 0.45 µm membrane filter and degas.

  • Mobile Phase B (Organic): Acetonitrile (HPLC Grade). Filter and degas.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of Methyl 2-methylfuran-3-carboxylate reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent).

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the diluent.

  • Sample Preparation: a. Pipette a known volume (e.g., 100 µL) of the reaction mixture into a 10 mL volumetric flask. b. Dilute to volume with the diluent. Mix thoroughly. Note: The dilution factor may need to be adjusted to bring the analyte concentration within the calibration range. c. Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.[11]

Chromatographic Conditions

The optimized HPLC parameters are summarized in the table below.

ParameterCondition
Column Phenomenex Luna C18(2) (150 x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Injection Volume 10 µL
Detection UV at 265 nm
Run Time 25 minutes
Gradient Program See Table 2 below

Table 1: Optimized Chromatographic Conditions.

Table 2: Gradient Elution Program.

Time (min)% Mobile Phase A% Mobile Phase B
0.07030
15.02080
20.02080
20.17030
25.07030

Method Validation: A Self-Validating System

To ensure the method is trustworthy and fit for its intended purpose, it must be validated according to ICH Q2(R1) guidelines. This involves a series of experiments to assess its performance characteristics.

G MethodValidation HPLC Method Validation (ICH Q2) Specificity Specificity & Stability Indicating MethodValidation->Specificity Linearity Linearity & Range MethodValidation->Linearity Accuracy Accuracy (% Recovery) MethodValidation->Accuracy Precision Precision (Repeatability & Intermediate) MethodValidation->Precision Sensitivity Sensitivity (LOD & LOQ) MethodValidation->Sensitivity Robustness Robustness MethodValidation->Robustness Blank Blank Analysis (Diluent) Specificity->Blank Placebo Placebo Analysis (Reaction Matrix w/o Analyte) Specificity->Placebo ForcedDeg Forced Degradation (Acid, Base, Peroxide, Heat, Light) Specificity->ForcedDeg

Figure 2: Key Parameters for HPLC Method Validation.
Specificity and Forced Degradation

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[12] Forced degradation studies are the cornerstone of establishing specificity for a stability-indicating method.[6]

Protocol for Forced Degradation:

  • Acid Hydrolysis: Treat sample solution with 0.1 N HCl at 60 °C for 4 hours. Neutralize before injection.[7]

  • Base Hydrolysis: Treat sample solution with 0.1 N NaOH at 60 °C for 2 hours. Neutralize before injection.[7]

  • Oxidative Degradation: Treat sample solution with 3% H₂O₂ at room temperature for 24 hours.[5]

  • Thermal Degradation: Expose solid reference standard to 105 °C for 24 hours.

  • Photolytic Degradation: Expose sample solution to UV light (200 Wh/m²) and visible light (1.2 million lux hours) in a photostability chamber.[12]

The goal is to achieve 5-20% degradation of the analyte. The chromatograms from these stressed samples must show that the degradation peaks are well-resolved from the main analyte peak.

Summary of Validation Parameters

The following table summarizes the key validation tests, their acceptance criteria, and typical results for this method.

ParameterProcedureAcceptance Criteria
Linearity Analyze 5-6 standards across 50-150% of the target concentration.Correlation Coefficient (r²) ≥ 0.999
Accuracy (% Recovery) Spike a placebo matrix at 3 levels (80%, 100%, 120%) in triplicate.Mean recovery between 98.0% and 102.0%
Precision (Repeatability) 6 replicate injections of the 100% standard.Relative Standard Deviation (RSD) ≤ 2.0%
Precision (Intermediate) Repeat precision test on a different day with a different analyst.Overall RSD ≤ 2.0%
LOD (Limit of Detection) Based on Signal-to-Noise ratio (S/N) of 3:1.S/N ≥ 3
LOQ (Limit of Quantitation) Based on Signal-to-Noise ratio (S/N) of 10:1.S/N ≥ 10, with acceptable precision & accuracy.
Robustness Vary flow rate (±0.1 mL/min), column temp (±2°C), mobile phase pH (±0.2).System suitability parameters remain within limits.

Table 3: Method Validation Summary.

Conclusion

The RP-HPLC method detailed in this application note provides a reliable, robust, and precise tool for the quantitative analysis of Methyl 2-methylfuran-3-carboxylate in complex reaction mixtures. The use of gradient elution on a C18 column ensures excellent separation of the analyte from potential impurities and degradation products. The validation strategy, grounded in ICH guidelines and including comprehensive forced degradation studies, confirms that the method is stability-indicating and fit for purpose in regulated research, development, and quality control environments.

References

  • Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. (2021). MDPI. Available at: [Link]

  • Quantitative Analysis of Furanic Compounds in Transformer oil by HPLC Method. (n.d.). Shimadzu. Available at: [Link]

  • Methyl 2-methylfuran-3-carboxylate Separation. (2018). SIELC Technologies. Available at: [Link]

  • Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Phenoxyethanol, Methylparaben, Propylparaben, Mometasone Furoate, and Tazarotene in Topical Pharmaceutical Dosage Formulation. (2017). National Institutes of Health (NIH). Available at: [Link]

  • Development and Validation of Stability Indicating RP-HPLC Method for Simultaneous Estimation of Escitalopram and L-methylfolate. (2019). Rasayan Journal of Chemistry. Available at: [Link]

  • Furan Separation. (n.d.). SIELC Technologies. Available at: [Link]

  • Development and validation of RP-HPLC method for the analysis of carbofuran and in its formulations. (2013). Der Pharma Chemica. Available at: [Link]

  • Stability Indicating RP-HPLC Method Development And Validation For Simultaneous Estimation Of Ethamsylate And Mefenamic Acid. (2023). Journal of Pharmaceutical Negative Results. Available at: [Link]

  • Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals and Fuels. (2023). MDPI. Available at: [Link]

  • Reverse Phase HPLC Basics for LC/MS. (2001). IonSource. Available at: [Link]

  • Improved Analytical Method for Determination of Furan and Its Derivatives in Commercial Foods by HS-SPME Arrow Combined with Gas Chromatography-Tandem Mass Spectrometry. (2020). ResearchGate. Available at: [Link]

  • Furan, 2-heptyl- Separation. (n.d.). SIELC Technologies. Available at: [Link]

  • Stability-Indicating Validated Novel RP-HPLC Method for Simultaneous Estimation of Methylparaben, Ketoconazole, and Mometasone Furoate in Topical Pharmaceutical Dosage Formulation. (2018). ResearchGate. Available at: [Link]

  • Methyl 2-methylfuran-3-carboxylate. (n.d.). PubChem, National Institutes of Health. Available at: [Link]

  • methyl 2-methyl-3-furan carboxylate. (n.d.). The Good Scents Company. Available at: [Link]

  • Development of a sensitive and quantitative method for the identification of two major furan fatty acids in human plasma. (2019). National Institutes of Health (NIH). Available at: [Link]

  • Development and Validation of RP-HPLC Method for the Estimation of L-Methyl Folate and Tofisopam in combined Formulation. (2021). Asian Journal of Research in Chemistry. Available at: [Link]

  • Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. (2021). ResearchGate. Available at: [Link]

  • A New UPLC-qTOF Approach for Elucidating Furan and 2-Methylfuran Metabolites in Human Urine Samples after Coffee Consumption. (2020). National Institutes of Health (NIH). Available at: [Link]

  • Biobased Furanics: Kinetic Studies on the Acid Catalyzed Decomposition of 2-Hydroxyacetyl Furan in Water Using Brönsted Acid Catalysts. (2021). ResearchGate. Available at: [Link]

  • Advanced Polymer Chromatography Reverse Phase Method for Polymer Additives Using Tetrahydrofuran and Evaporative Light Scattering Detection in Under Three Minutes per Sample. (2020). Waters Corporation. Available at: [Link]

  • Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research. Available at: [Link]

  • 2-Methyltetrahydrofuran-3-one and Other Flavor Furans ingredients. (2007). Perfumer & Flavorist. Available at: [Link]

  • Screening and Confirmation of Nitrofuran Metabolites by Liquid Chromatography-Tandem Mass Spectrometry. (n.d.). USDA Food Safety and Inspection Service. Available at: [Link]

  • Forced Degradation Study: Complete Technical Guide for Pharmaceutical Development. (2024). Chromatography Forum. Available at: [Link]

  • Processes for the preparation of 2-methylfuran and 2-methyltetrahydrofuran. (2002). Google Patents.
  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International. Available at: [Link]

  • Forced Degradation Studies. (2016). MedCrave online. Available at: [Link]

  • Flavor chemistry of 2-methyl-3-furanthiol, an intense meaty aroma compound. (2019). ResearchGate. Available at: [Link]

  • Methyl furan-3-carboxylate. (n.d.). ScentARC. Available at: [Link]

Sources

Application Note: High-Resolution GC-MS Purity Assessment of Methyl 2-methylfuran-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol is designed for researchers and analytical scientists requiring a rigorous methodology for the purity assessment of Methyl 2-methylfuran-3-carboxylate (CAS 6141-58-8).

Executive Summary

Methyl 2-methylfuran-3-carboxylate is a structural isomer of the more common flavorant methyl 3-methyl-2-furoate. Distinguishing these isomers and quantifying synthesis byproducts (such as unreacted


-keto esters or halo-aldehydes) is critical for pharmaceutical intermediate qualification and high-grade standard production.

This protocol details a Gas Chromatography-Mass Spectrometry (GC-MS) method optimized for:

  • Isomeric Specificity: Resolving the target 3-carboxylate from potential 2-carboxylate regioisomers.

  • Trace Impurity Profiling: Detecting unreacted precursors (e.g., methyl acetoacetate) and degradation products (e.g., 2-methyl-3-furoic acid).

  • Mass Spectral Validation: Utilizing specific fragmentation pathways for structural confirmation.[1]

Chemical Identity & Physicochemical Context[2][3][4][5][6][7][8][9][10][11][12]

ParameterSpecification
Chemical Name Methyl 2-methylfuran-3-carboxylate
CAS Number 6141-58-8
Molecular Formula

Molecular Weight 140.14 g/mol
Physical State Colorless to pale yellow liquid (Density:

g/mL)
Boiling Point Predicted

°C (Isomer 2-furoate boils at 181 °C)
Solubility Soluble in Dichloromethane (DCM), Methanol, Ethyl Acetate
Key Impurities Methyl acetoacetate, 2-methylfuran, 2-methyl-3-furoic acid

Method Development Strategy: The "Why" Behind the Parameters

Column Selection: Polarity vs. Resolution

While furan esters are moderately polar, a standard 5% Phenyl-arylene (e.g., DB-5MS UI) is selected as the primary column .

  • Reasoning: Non-polar columns provide superior peak shape for potential acidic impurities (like the hydrolyzed furoic acid) and offer higher thermal stability for baking out heavy synthesis byproducts.

  • Alternative: If isomeric separation from Methyl 3-methyl-2-furoate is insufficient on the 5% phenyl phase, a PEG (Wax) column is the required orthogonal confirmation method due to its shape-selectivity for aromatic isomers.

Solvent Choice

Dichloromethane (DCM) is the solvent of choice.

  • Causality: Methanol can induce transesterification in the hot injection port if the liner is active. DCM is non-protic, highly volatile (solvent delay < 3 min), and solubilizes both the ester and likely organic impurities.

Mass Spectrometry Mode

Electron Ionization (EI) at 70 eV is mandatory.

  • Validation: The fragmentation pattern of furan esters is highly specific. Soft ionization (CI) would only provide molecular weight, missing the structural diagnostic of the methoxy vs. methyl placement on the ring.

Experimental Protocol

Reagents and Standards
  • Reference Standard: Methyl 2-methylfuran-3-carboxylate (>98% purity).

  • Solvent: Dichloromethane (DCM), HPLC/GC Grade.

  • Internal Standard (Optional): Methyl benzoate or Undecane (for quantitative assays).

Sample Preparation

Caution: Furan derivatives can be volatile and potentially hazardous.[2][3] Work in a fume hood.

  • Blank Preparation: Transfer 1.0 mL of neat DCM into an autosampler vial.

  • Stock Solution (10,000 ppm): Weigh accurately 10 mg of the sample into a 1 mL volumetric flask. Dilute to volume with DCM.

  • Analytical Sample (1,000 ppm): Dilute 100

    
    L of Stock Solution into 900 
    
    
    
    L of DCM. Vortex for 10 seconds.
    • Note: High concentration is used to ensure detection of trace impurities (0.1% level).

GC-MS Instrument Conditions
ParameterSettingRationale
System Agilent 7890/5977 or equivalentHigh sensitivity required
Column DB-5MS UI (30 m

0.25 mm

0.25

m)
General purity profiling
Inlet Mode SplitPrevent detector saturation
Split Ratio 50:1Optimized for 1000 ppm load
Inlet Temp 250 °CFlash vaporization of ester
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)Reproducible RTs
Oven Program 40 °C (hold 2 min)

10 °C/min

280 °C (hold 3 min)
Slow ramp separates volatiles; high final temp elutes dimers
Transfer Line 280 °CPrevent condensation
Ion Source 230 °C (EI Source)Standard EI temp
Quadrupole 150 °C
Scan Range 35 – 450 amuCapture low mass furan fragments
Solvent Delay 2.80 minProtect filament from DCM

Data Analysis & Interpretation

Identification Criteria (Qualitative)

The target peak must meet the following mass spectral logic:

  • Molecular Ion (

    
    ):  Distinct peak at m/z 140 .[4]
    
  • Base Peak / Major Fragment:

    • m/z 109 (

      
      ):  Loss of methoxy group (
      
      
      
      ). Characteristic of methyl esters.
    • m/z 81 (

      
      ):  Loss of carboxymethyl group (
      
      
      
      ), leaving the methylfuran cation.
  • Furan Ring Fragments: m/z 53 (cyclopropenyl cation) and m/z 51.

Purity Calculation (Quantitative)

Use the Area Normalization Method (100% Method) for purity assessment, assuming uniform Response Factors (RF) for isomers.



  • Correction: If specific synthetic precursors (e.g., methyl acetoacetate) are present, determine their specific RF relative to the target, as they may respond poorly in MS compared to the furan ring.

Workflow Visualization

The following diagram illustrates the logical flow of the purity assessment, including the critical decision point for isomer verification.

GCMS_Protocol cluster_legend Legend Start Sample: Methyl 2-methylfuran-3-carboxylate Prep Dilution in DCM (1 mg/mL) Start->Prep GC GC Separation (DB-5MS UI, Split 50:1) Prep->GC MS MS Detection (EI, Scan 35-450) GC->MS Decision Check Peak Purity & Spectrum MS->Decision Pass Purity > 98% Spectrum Matches (m/z 140, 109, 81) Decision->Pass Pass Fail_Iso Isomer Co-elution Suspected? Decision->Fail_Iso Ambiguous Orthogonal Re-run on Polar Column (DB-WAX) Fail_Iso->Orthogonal Yes Fail_Imp Identify Impurities (Precursors/Degradants) Fail_Iso->Fail_Imp No L1 Process Step L2 Critical Decision

Figure 1: Analytical workflow for the purity assessment of Methyl 2-methylfuran-3-carboxylate, including orthogonal verification logic.

Troubleshooting & System Suitability

IssueProbable CauseCorrective Action
Tailing Peak Active sites in liner or columnReplace liner with Ultra Inert (UI) wool; trim column.
Missing Molecular Ion (140) Ion source temp too highLower source temp to 200 °C to reduce fragmentation energy.
Extra Peak @ m/z 126 Hydrolysis (Acid formation)Check sample moisture; derivatize with BSTFA to confirm acid presence.
Ghost Peaks CarryoverRun DCM blank; increase final oven hold time.

References

  • National Institute of Standards and Technology (NIST). (2023). Mass Spectrum of Methyl 2-methylfuran-3-carboxylate. NIST Chemistry WebBook, SRD 69. [Link]

  • PubChem. (2023). Compound Summary: Methyl 2-methylfuran-3-carboxylate (CID 80237). [Link][4][5]

  • Agilent Technologies. (2020). GC-MS Analysis of Furan and Alkylfurans. Application Note 5994-1763EN. [Link]

Sources

Using "Methyl 2-methylfuran-3-carboxylate" to synthesize novel bioactive molecules

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of Methyl 2-methylfuran-3-carboxylate in Bioactive Scaffold Synthesis

Executive Summary

Methyl 2-methylfuran-3-carboxylate (CAS: 6141-58-8) is a highly versatile, electron-rich heterocyclic building block. While often overlooked in favor of simpler furan derivatives, its specific substitution pattern—a C2-methyl group adjacent to a C3-ester—provides a unique "molecular handle" for divergent synthesis. This configuration allows for three distinct synthetic strategies: C5-Direct Arylation (for extending conjugation), Lateral Oxidation/Cyclization (for fusing rings to form furopyridazines or furopyridines), and Diels-Alder Cycloaddition (for scaffold morphing into polysubstituted benzenes).

This guide details validated protocols for transforming this precursor into high-value bioactive cores, specifically targeting kinase inhibitors and antimicrobial agents.

Chemical Profile & Reactivity Map

PropertySpecificationStrategic Implication
Molecular Formula C7H8O3MW: 140.14 g/mol
Electronic State Electron-rich (Furan)Susceptible to electrophilic aromatic substitution (EAS) and oxidative ring opening.
C2-Methyl Group Benzylic-like reactivityPrime site for radical halogenation or oxidation to form aldehydes for ring fusion.
C3-Ester Group Electron-withdrawingDirects C-H activation to the C5 position; serves as an electrophile for cyclization.
C5-Position Sterically accessibleThe primary site for Pd-catalyzed C-H activation (arylation).

Module A: C-H Functionalization (The "Extension" Strategy)

Objective: Selective arylation at the C5 position to create biaryl scaffolds common in fluorescent probes and kinase inhibitors.

Rationale: Traditional cross-coupling (Suzuki/Stille) requires pre-functionalization (halogenation) of the furan, adding steps and waste. Direct C-H activation utilizes the intrinsic nucleophilicity of the C5 position, directed by the electron-withdrawing ester at C3.

Protocol: Pd-Catalyzed C5-Arylation
  • Reagents:

    • Substrate: Methyl 2-methylfuran-3-carboxylate (1.0 equiv)

    • Coupling Partner: Aryl Bromide (e.g., 4-bromoanisole) (1.2 equiv)

    • Catalyst: Pd(OAc)₂ (5 mol%)

    • Ligand: PCy₃ (10 mol%) or SPhos

    • Base: K₂CO₃ (2.0 equiv)

    • Additive: Pivalic acid (30 mol%) - Critical for the Concerted Metallation-Deprotonation (CMD) mechanism.

    • Solvent: Toluene or DMA (anhydrous)

  • Step-by-Step Procedure:

    • Setup: In a glovebox or under Argon, charge a pressure vial with Pd(OAc)₂, Ligand, Base, and Pivalic acid.

    • Addition: Add the Aryl Bromide and Methyl 2-methylfuran-3-carboxylate. Add solvent (0.2 M concentration).

    • Reaction: Seal and heat to 110°C for 16–24 hours. The solution typically turns dark brown.

    • Workup: Cool to RT. Filter through a pad of Celite to remove Pd black. Wash with EtOAc.

    • Purification: Concentrate and purify via silica gel flash chromatography (Hexane/EtOAc gradient).

  • Validation: Successful C5-arylation is confirmed by the disappearance of the C5-proton singlet (~7.2 ppm) in ¹H NMR and the appearance of aromatic signals from the coupling partner.

Module B: Fused Heterocycle Construction (The "Fusion" Strategy)

Objective: Synthesis of Furo[2,3-d]pyridazin-4(5H)-ones , a scaffold exhibiting potent antitubercular and antihypertensive activity.

Rationale: This workflow exploits the C2-methyl group.[1][2][3] By oxidizing it to an aldehyde (or halide), it becomes a distinct electrophile. Condensation with hydrazine creates a bridge between the C2-sidechain and the C3-ester, closing a new pyridazine ring.

Protocol: Synthesis of Furo[2,3-d]pyridazin-4(5H)-one
  • Step 1: Radical Bromination (Wohl-Ziegler Reaction)

    • Reagents: Methyl 2-methylfuran-3-carboxylate, NBS (1.1 equiv), AIBN (cat.), CCl₄ or Benzotrifluoride (green alternative).

    • Procedure: Reflux for 4 hours. Filter off succinimide. Evaporate solvent to yield Methyl 2-(bromomethyl)furan-3-carboxylate .

    • Note: This intermediate is unstable; use immediately.

  • Step 2: Conversion to Aldehyde (Kornblum Oxidation or Hydrolysis)

    • Reagents: DMSO/NaHCO₃ (Kornblum) or aqueous CaCO₃ reflux.

    • Target:Methyl 2-formylfuran-3-carboxylate .

  • Step 3: Cyclocondensation

    • Reagents: Hydrazine hydrate (2.0 equiv), Ethanol.

    • Procedure:

      • Dissolve the aldehyde intermediate in EtOH.

      • Add hydrazine hydrate dropwise at 0°C.

      • Reflux for 6 hours. The hydrazine attacks the aldehyde (forming hydrazone) and then the ester (forming the lactam) in a cascade sequence.

      • Cool and filter the precipitate. Recrystallize from EtOH/DMF.

  • Data Output:

    • Yield: Typically 60–75% over 3 steps.

    • Key IR Signal: Lactam C=O stretch at ~1660 cm⁻¹.

Module C: Diels-Alder Aromatization (The "Scaffold Morphing" Strategy)

Objective: Converting the furan core into a polysubstituted benzene derivative (e.g., salicylates).

Rationale: Furans act as electron-rich dienes. Reacting with electron-deficient alkynes (like DMAD) triggers a Diels-Alder [4+2] cycloaddition. The resulting oxabicyclic intermediate is strained and often undergoes ring-opening/elimination to form a stable aromatic system.

Protocol: Synthesis of Polysubstituted Salicylates
  • Mix: Methyl 2-methylfuran-3-carboxylate (1.0 equiv) + Dimethyl acetylenedicarboxylate (DMAD) (1.2 equiv).

  • Catalyst: ZnI₂ or AlCl₃ (0.1 equiv) can accelerate the reaction, though thermal activation often suffices.

  • Conditions: Heat neat or in Toluene at 100°C in a sealed tube.

  • Mechanism: The initial adduct undergoes retro-Diels-Alder (loss of ethylene) or acid-catalyzed rearrangement to form the phenol.

  • Result: A highly substituted benzene ring with orthogonal ester handles for further diversification.

Visualizing the Synthetic Workflows

The following diagram illustrates the divergent pathways available from the parent scaffold.

G Start Methyl 2-methylfuran-3-carboxylate (CAS: 6141-58-8) CH_Step Pd-Catalyzed C-H Activation Start->CH_Step Pd(OAc)2, PivOH Brom_Step NBS Bromination (C2-Me -> C2-CH2Br) Start->Brom_Step NBS, Radical DA_Step Diels-Alder (+ Alkyne/Benzyne) Start->DA_Step [4+2] Cycloaddition Prod_1 C5-Arylated Furan (Kinase Inhibitor Core) CH_Step->Prod_1 Ald_Step Oxidation to Aldehyde (C2-CHO) Brom_Step->Ald_Step Cyclo_Step Hydrazine Cyclocondensation Ald_Step->Cyclo_Step + N2H4 Prod_2 Furo[2,3-d]pyridazin-4-one (Antimicrobial Core) Cyclo_Step->Prod_2 Prod_3 Polysubstituted Salicylates/Phenols DA_Step->Prod_3 Rearrangement

Caption: Divergent synthetic pathways from Methyl 2-methylfuran-3-carboxylate. Blue path: C-H Arylation. Red path: Heterocycle Fusion. Yellow path: Aromatization.

References & Authoritative Sources

  • Bromination & Functionalization of Methyl 2-methyl-3-furoate:

    • Khatuya, H. "On the bromination of methyl 2-methyl-3-furoate." Tetrahedron Letters, 2001, 42(14), 2643–2644.[4]

  • Synthesis of Furo[2,3-d]pyridazinones:

    • Haider, N., et al. "Synthesis of Furo[2,3-d]pyridazin-4(5H)-one and Its N-Substituted Derivatives."[5] Molecules, 2008.

  • C-H Activation Strategies for Furans:

    • Gouault, N., et al. "Palladium-Catalysed Direct Heteroarylation of Bromobenzylacetamide Derivatives." Synlett, 2011.

  • General Reactivity of Furan Carboxylates:

    • Keay, B. A. "Synthetic Strategies to Furo[2,3-b]pyridines." Canadian Journal of Chemistry, 1984.

Sources

"Methyl 2-methylfuran-3-carboxylate" in the synthesis of agrochemicals

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2-methylfuran-3-carboxylate (CAS: 6141-58-8) serves as a critical heterocyclic building block in the synthesis of Succinate Dehydrogenase Inhibitor (SDHI) fungicides.[1] Its primary utility lies in its conversion to 2-methylfuran-3-carboxamides , a pharmacophore class exemplified by Fenfuram , Furmecyclox , and Methfuroxam .[1]

This application note provides a comprehensive technical guide for researchers utilizing this ester. It details the transition from the stable ester transport form to the reactive acid chloride intermediate and its subsequent amidation. Furthermore, it explores modern C-H activation strategies to functionalize the C5 position, enabling the discovery of next-generation, broad-spectrum antifungal agents.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9][10][11]

PropertyDataNotes
IUPAC Name Methyl 2-methylfuran-3-carboxylate
CAS No. 6141-58-8
Molecular Formula C₇H₈O₃
Molecular Weight 140.14 g/mol
Physical State Colorless to pale yellow liquid
Boiling Point 176.3 °C (at 760 mmHg)
Density 1.116 g/mL at 25 °C
Solubility Soluble in MeOH, EtOH, DCM, EtOAcPoorly soluble in water
Stability Stable under standard conditionsWarning: Furan ring is acid-sensitive (ring opening)

Strategic Application: Synthesis of Fenfuram Analogs

The primary application of methyl 2-methylfuran-3-carboxylate is the synthesis of carboxamide fungicides.[1] The 2-methyl group is sterically essential for binding within the ubiquinone-binding pocket (site II) of the fungal succinate dehydrogenase complex (Complex II).[1]

Mechanism of Action

The furan-3-carboxamide moiety mimics the ubiquinone structure, disrupting the electron transport chain (ETC) in fungi such as Rhizoctonia solani (Basidiomycetes).

Workflow Visualization (Graphviz)

The following diagram illustrates the standard synthetic pathway from the methyl ester to the active amide (Fenfuram).

SDHI_Synthesis Ester Methyl 2-methylfuran- 3-carboxylate (Starting Material) Hydrolysis Hydrolysis (LiOH/MeOH) Ester->Hydrolysis Acid 2-Methylfuran- 3-carboxylic Acid (Intermediate) Hydrolysis->Acid Yield >90% Activation Activation (SOCl2 or (COCl)2) Acid->Activation Chloride Acid Chloride (Reactive Species) Activation->Chloride -HCl / -SO2 Amidation Amidation (Aniline/Base) Chloride->Amidation Product Fenfuram (Active Fungicide) Amidation->Product Nucleophilic Acyl Substitution

Caption: Figure 1.[1][2] The linear synthetic pathway for converting the methyl ester precursor into the bioactive Fenfuram scaffold.

Detailed Experimental Protocols

Protocol A: Controlled Hydrolysis to Carboxylic Acid

Rationale: Direct amidation of methyl esters with anilines is often sluggish.[1] Saponification to the acid followed by activation is the industry standard for high yields.

Reagents:

  • Methyl 2-methylfuran-3-carboxylate (1.0 eq)[1][3]

  • Lithium Hydroxide (LiOH[1]·H₂O) (2.0 eq)

  • Solvent: THF:Water (3:1 v/v)[1]

Procedure:

  • Dissolution: Dissolve 10 mmol of methyl 2-methylfuran-3-carboxylate in 30 mL of THF.

  • Addition: Add a solution of LiOH (20 mmol) in 10 mL of water dropwise at 0°C.

  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 4–6 hours. Note: Avoid heating above 50°C to prevent decarboxylation or furan ring degradation.

  • Monitoring: Monitor via TLC (Hexane:EtOAc 7:3). The ester spot (Rf ~0.[1]6) should disappear, replaced by the baseline acid spot.[1]

  • Workup:

    • Concentrate THF under reduced pressure.

    • Acidify the aqueous residue to pH 3–4 using 1N HCl.[1] Caution: Do not use concentrated mineral acids; furans are acid-labile.[1]

    • Extract with Ethyl Acetate (3 x 20 mL).[1]

    • Dry over Na₂SO₄ and concentrate to yield 2-methylfuran-3-carboxylic acid as a white solid.[1]

    • Target Yield: 90–95%.

Protocol B: Synthesis of Fenfuram (Amidation)

Rationale: The acid chloride method is preferred over coupling agents (EDC/HATU) for scale-up due to cost efficiency and ease of purification.[1]

Reagents:

  • 2-Methylfuran-3-carboxylic acid (from Protocol A)[1]

  • Thionyl Chloride (SOCl₂) (1.5 eq) or Oxalyl Chloride (1.2 eq) + DMF (cat.)[1]

  • Aniline (1.1 eq)[1]

  • Triethylamine (Et₃N) (2.0 eq)[1]

  • Dichloromethane (DCM) (anhydrous)[1]

Procedure:

  • Activation: In a dry flask under N₂, dissolve the acid (5 mmol) in DCM (20 mL). Add catalytic DMF (1 drop).[1]

  • Chlorination: Add Oxalyl Chloride (6 mmol) dropwise at 0°C. Stir at room temperature for 2 hours until gas evolution ceases.

  • Concentration: Evaporate the solvent and excess reagent under vacuum to obtain the crude acid chloride (yellow oil). Do not purify.

  • Coupling: Re-dissolve the acid chloride in DCM (10 mL). Add this solution dropwise to a stirring mixture of Aniline (5.5 mmol) and Et₃N (10 mmol) in DCM (15 mL) at 0°C.

  • Completion: Stir for 3 hours. Quench with water.[1][4]

  • Purification: Wash organic layer with 1N HCl (remove excess aniline), then sat. NaHCO₃ (remove unreacted acid).[1] Recrystallize from Ethanol/Water.[1]

  • Validation: ¹H NMR (CDCl₃) should show the amide proton singlet at ~7.5-8.0 ppm and the furan ring protons.[1]

Advanced Application: C5-Functionalization (Next-Gen SDHIs)

Modern agrochemical discovery focuses on "Hybrid SDHIs" where the furan ring is further substituted at the C5 position to increase lipophilicity and metabolic stability.

Logic: The C5 position of the furan ring is electron-rich and susceptible to electrophilic aromatic substitution or metal-catalyzed C-H activation.[1]

Protocol C: Pd-Catalyzed C-H Arylation

Reference Context: This protocol is adapted from recent methodologies for creating fenfuram-diarylamine hybrids [1].[1]

Reagents:

  • Methyl 2-methylfuran-3-carboxylate (1.0 eq)[1][3]

  • Aryl Bromide (Ar-Br) (1.2 eq)[1]

  • Catalyst: Pd(OAc)₂ (5 mol%)[1]

  • Ligand: PPh₃ (10 mol%)[1]

  • Base: K₂CO₃ (2.0 eq)

  • Solvent: DMAc (Dimethylacetamide)

Procedure:

  • Combine the ester, aryl bromide, Pd catalyst, ligand, and base in a pressure tube.

  • Degas with Argon for 10 minutes.

  • Heat to 100°C for 12 hours.

  • Mechanism: The Palladium inserts into the Ar-Br bond, followed by electrophilic palladation at the furan C5 position and reductive elimination.[1]

  • Result: Methyl 2-methyl-5-arylfuran-3-carboxylate. This can then be subjected to Protocol A and B to create C5-substituted Fenfuram analogs.[1]

Quality Control & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield in Hydrolysis Ring opening due to low pHEnsure acidification is controlled (pH 3-4), avoid conc. H₂SO₄.[1][4]
Dark/Black Product (Amidation) Polymerization of furanEnsure inert atmosphere (N₂) during acid chloride formation; keep temperature <40°C.
Incomplete Amidation Wet solventsUse anhydrous DCM; moisture hydrolyzes the acid chloride back to the acid.
Purification Decision Tree

Purification_Logic Start Crude Reaction Mixture (Amidation) TLC Check TLC (Impurities present?) Start->TLC Wash Acid/Base Wash (1N HCl / NaHCO3) TLC->Wash Yes Cryst Recrystallization (EtOH/H2O) Wash->Cryst Solid Product Col Flash Chromatography (Silica Gel) Wash->Col Oily/Complex Mix Final Pure Agrochemical (>98% HPLC) Cryst->Final Col->Final

Caption: Figure 2. Logic flow for the purification of furan-carboxamide derivatives.

Safety & Handling

  • Hazard Class: Irritant (Skin/Eye), Combustible Liquid.[1]

  • Furan Toxicity: While the ester is less volatile than furan, furan derivatives can be toxic if inhaled. All reactions involving the heating of furan rings should be performed in a well-ventilated fume hood.[1]

  • Waste Disposal: Halogenated solvents (DCM) must be segregated.[1] Furan residues should be treated as hazardous organic waste.[1]

References

  • Wang, S., et al. (2017). "Design, synthesis and antifungal activity of novel fenfuram-diarylamine hybrids."[1] Bioorganic & Medicinal Chemistry Letters, 27(1), 72-76.

  • PubChem. "Methyl 2-methylfuran-3-carboxylate Compound Summary."[1] National Library of Medicine.[1]

  • FRAC (Fungicide Resistance Action Committee). "SDHI Fungicides: Mode of Action and Resistance Management." FRAC Code List 2024.

  • Rheinheimer, J., et al. (2008). "Furan-3-carboxamides: A new class of SDHI fungicides."[1] Modern Crop Protection Compounds, Wiley-VCH.[1]

Sources

Application Note: Scalable Synthesis of Methyl 2-methylfuran-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Core Directive & Strategic Overview

Executive Summary

This guide details the process development and scale-up protocol for Methyl 2-methylfuran-3-carboxylate , a critical heterocyclic building block used in flavor chemistry and as a pharmaceutical intermediate. While laboratory methods (gram-scale) often utilize the classic Feist-Benary synthesis with pyridine, this protocol addresses the specific challenges of kilogram-scale production : thermal management of the condensation exotherm, safe handling of the toxic chloroacetaldehyde feedstock, and a purification strategy that avoids chromatography.

Route Selection & Causality

The selected route is a Modified Feist-Benary Condensation .

  • Why this route? It utilizes Methyl Acetoacetate (cheap, abundant) and Chloroacetaldehyde (commercially available as a 40-50% aqueous solution).

  • Why not Paal-Knorr? Paal-Knorr typically yields pyrroles when amines are present or requires 1,4-dicarbonyls which are harder to source for this specific substitution pattern.

  • Scale-Up Modification: Instead of using neat pyridine (expensive, difficult waste stream), this protocol employs a biphasic system or methanol-diluted system with Triethylamine (TEA) or controlled inorganic bases , optimizing for cost and safety.

Part 2: Scientific Integrity & Logic (The Protocol)

Reaction Mechanism

The synthesis proceeds via an intermolecular aldol-type condensation followed by an intramolecular


 displacement and dehydration.
  • Enolization: Base deprotonates the active methylene of methyl acetoacetate.

  • Condensation: The enolate attacks the aldehyde of chloroacetaldehyde.

  • Cyclization: The oxygen of the resulting intermediate attacks the carbon bearing the chlorine (intramolecular etherification).

  • Aromatization: Loss of water yields the furan.

Critical Process Parameters (CPPs)
  • Temperature Control: The initial condensation is exothermic . The reactor temperature must be maintained between 0°C and 10°C during addition to prevent polymerization of chloroacetaldehyde.

  • pH Management: A pH > 10 can cause hydrolysis of the methyl ester. A pH < 4 retards the reaction. The base addition rate is the primary control lever.

  • Feedstock Quality: Commercial Chloroacetaldehyde (40% aq) often contains trimer/polymer. Fresh or depolymerized material ensures consistent kinetics.

Experimental Protocol (Scale: 1.0 kg Output Basis)
Reagents & Materials
ReagentMW ( g/mol )Equiv.[1][2][3][4][5][6][7]Mass/VolDensityRole
Methyl Acetoacetate 116.121.0830 g1.076Nucleophile
Chloroacetaldehyde (40% aq) 78.501.2~1680 g (soln)1.19Electrophile
Triethylamine (TEA) 101.191.1~800 g0.726Base
Methanol 32.04Solvent2.5 L0.792Solvent
Sodium Pyrosulfite 190.11QuenchAs neededSolidWaste Neutralizer
Step-by-Step Methodology

1. Reactor Setup & Charging

  • Equip a 5 L Jacketed Glass Reactor with an overhead mechanical stirrer (high torque), internal temperature probe, reflux condenser, and a pressure-equalizing dropping funnel.

  • Connect the condenser outlet to a scrubber containing 10% Sodium Bisulfite solution (to trap any escaping chloroacetaldehyde vapors).

  • Charge: Add Methyl Acetoacetate (830 g) and Methanol (2.0 L) to the reactor.

  • Cooling: Circulate glycol in the jacket to bring the internal temperature to 0–5°C .

2. Controlled Addition (The Exotherm)

  • Preparation: Mix the Chloroacetaldehyde (40% aq, 1680 g) with the remaining Methanol (500 mL) in the dropping funnel (dilution helps manage the exotherm).

  • Addition: Add the Chloroacetaldehyde solution dropwise over 2 hours .

    • Constraint: Do not allow internal temperature to exceed 15°C .

  • Base Addition: Once the aldehyde is added, begin adding Triethylamine (TEA) dropwise.

    • Critical: This step generates significant heat. Maintain T < 20°C.

    • Observation: The solution will darken (yellow to orange/brown).

3. Reaction & Cyclization

  • After base addition, allow the reactor to warm to Room Temperature (25°C) over 1 hour.

  • Heat to Reflux: Slowly ramp the temperature to 60–65°C (Methanol reflux) and hold for 4–6 hours .

  • IPC (In-Process Control): Monitor by GC-MS or TLC (Hexane/EtOAc 8:2). Look for the disappearance of Methyl Acetoacetate.

4. Work-Up & Isolation

  • Solvent Strip: Distill off the Methanol under reduced pressure (Rotovap or reactor vacuum) at 40°C.

  • Phase Break: Add Water (1.5 L) and Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE) (1.5 L) to the residue.

  • Separation: Agitate for 15 mins, then settle. Separate the organic layer.

  • Extraction: Re-extract the aqueous layer with MTBE (2 x 500 mL).

  • Wash: Combine organics and wash with:

    • 1N HCl (500 mL) – removes residual TEA.

    • Saturated NaHCO3 (500 mL) – neutralizes acid.

    • Brine (500 mL).

  • Drying: Dry over anhydrous

    
     and filter.
    

5. Purification (Vacuum Distillation)

  • Rationale: The product is a liquid (BP ~176°C atm). Crystallization is not viable.

  • Setup: Short-path distillation head with a vacuum pump.

  • Conditions:

    • Foreshots: Remove residual solvent.

    • Main Fraction: Collect at 74–76°C @ 20 mmHg (or approx. 60–65°C @ 10 mmHg).

  • Yield: Expected isolated yield is 65–75% (approx. 650–750 g).

  • Appearance: Clear, colorless to pale yellow liquid.

Part 3: Visualization & Safety

Reaction Scheme & Workflow (Graphviz)

FeistBenary_ScaleUp Reactants Methyl Acetoacetate + Chloroacetaldehyde Cooling Cool to 0-5°C (Inhibit Polymerization) Reactants->Cooling BaseAdd Add TEA (Slowly) Exotherm Control Cooling->BaseAdd Controlled Addition Reflux Reflux (65°C, 6h) Cyclization BaseAdd->Reflux Aldol + Cyclization Workup Phase Separation (MTBE/Water) Reflux->Workup Methanol Removal Distill Vacuum Distillation (75°C @ 20mmHg) Workup->Distill Crude Oil Product Methyl 2-methylfuran- 3-carboxylate Distill->Product Purified Liquid

Caption: Process flow for the modified Feist-Benary synthesis of Methyl 2-methylfuran-3-carboxylate.

Process Safety & Waste Management (E-E-A-T)
HazardDescriptionMitigation Strategy
Chloroacetaldehyde Highly toxic (T+), Corrosive, Suspected Carcinogen.Use closed systems. Scrubber with Sodium Bisulfite . Wear full PPE (Respirator/Suit).
Thermal Runaway Base addition to

-haloketones is highly exothermic.
Strict T < 20°C limit during addition. Emergency cooling capacity required.
Waste Disposal Aqueous waste contains toxic aldehyde residues.[5]Neutralization: Treat aqueous waste with Sodium Pyrosulfite (Metabisulfite) for 15 mins to form non-toxic adducts before pH adjustment and disposal [1].
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Hydrolysis of ester.Ensure pH does not exceed 10 during workup. Keep water content low during reflux.
Dark/Tar Product Polymerization of Chloroacetaldehyde.[1]Ensure Chloroacetaldehyde is fresh. Maintain strict low temp (0°C) during initial mixing.
Solid Precipitate TEA-HCl salts.Normal byproduct. Ensure thorough water washing during workup to remove salts.

References

  • U.S. Environmental Protection Agency (EPA). (2009).[1] Chloroacetaldehyde: Hazard Summary and Waste Management. Retrieved from [Link] (Verified via EPA/OSHA Guidelines).

  • Organic Syntheses. (1927).[6] Furan Synthesis Protocols (General Feist-Benary). Org.[3][6] Synth. 7, 40. [Link][1]

Sources

High-throughput screening of "Methyl 2-methylfuran-3-carboxylate" analogs

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Throughput Screening of Methyl 2-methylfuran-3-carboxylate Analogs

Subtitle: Targeting Bacterial Quorum Sensing: A Scaffold Repurposing Campaign

Executive Summary & Scientific Rationale

Methyl 2-methylfuran-3-carboxylate (FEMA 2709) is traditionally recognized as a volatile flavor ingredient with characteristics of burnt wood and coffee. However, in the context of medicinal chemistry, this scaffold represents a potent bioisostere for N-acyl homoserine lactones (AHLs) , the signaling molecules used by Gram-negative bacteria for Quorum Sensing (QS).

The Core Hypothesis: Many pathogenic bacteria, such as Pseudomonas aeruginosa, use AHLs to coordinate virulence via the LasR receptor.[1] The furan-3-carboxylate core mimics the lactone headgroup of natural AHLs but offers distinct hydrolytic stability and vectoral possibilities for substitution. By screening analogs of this scaffold, researchers can identify Quorum Sensing Inhibitors (QSIs) —compounds that disarm bacterial virulence without killing the bacteria, thereby reducing selective pressure for antibiotic resistance.

This guide details the protocol for generating a focused library around this scaffold and screening it against the LasR virulence pathway using a fluorescence-based high-throughput system.

Chemical Space & Library Design

To effectively screen this scaffold, one cannot rely solely on the parent ester (which is liable to rapid hydrolysis by cellular esterases). The library design must focus on bioisosteric replacement of the ester with more stable amides or hydrazides, mimicking the acyl-chain of natural autoinducers.

Synthetic Workflow (Graphviz Diagram)

The following diagram illustrates the divergence strategy: converting the parent methyl ester into a reactive acid chloride intermediate, then coupling with a diverse amine set (


) to generate a library of N-substituted-2-methylfuran-3-carboxamides.

LibrarySynthesis Parent Methyl 2-methylfuran-3-carboxylate (Parent Scaffold) Hydrolysis Hydrolysis (LiOH, THF/H2O) Parent->Hydrolysis Acid 2-methylfuran-3-carboxylic acid (Intermediate) Hydrolysis->Acid Activation Activation (SOCl2 or HATU) Acid->Activation Coupling Amide Coupling (R-NH2 Library) Activation->Coupling FinalLib Library: N-substituted 2-methylfuran-3-carboxamides Coupling->FinalLib Diversity Point (Aryl, Alkyl, Heteroaryl)

Caption: Synthetic pathway for diversifying the Methyl 2-methylfuran-3-carboxylate scaffold into a stable carboxamide library.

HTS Assay Protocol: LasR-GFP Reporter System

Objective: Identify analogs that antagonize the LasR receptor, preventing the expression of Green Fluorescent Protein (GFP) induced by the native ligand (3-oxo-C12-HSL).

Biosensor Strain: Escherichia coli pSB1075 (or equivalent P. aeruginosa PAO1-lasB-gfp).

  • Note: Using a heterologous E. coli reporter is often preferred for primary HTS due to lower biosafety requirements (BSL-1) compared to pathogenic P. aeruginosa (BSL-2), and it eliminates interference from native AHL production.

Materials & Reagents
  • Reporter Strain: E. coli harboring plasmid pSB1075 (LasR receptor + LasI promoter fused to GFP).

  • Agonist (Control): 3-oxo-C12-HSL (synthetic autoinducer), final concentration 50 nM (EC50 level).

  • Media: Luria-Bertani (LB) broth supplemented with appropriate antibiotic (e.g., Ampicillin).

  • Plates: 384-well black-walled, clear-bottom microplates (e.g., Corning 3764).

  • Instrumentation: Multimode Plate Reader (Excitation 485 nm / Emission 535 nm).

Step-by-Step Protocol
  • Library Preparation:

    • Dissolve analogs in 100% DMSO to 10 mM stock.

    • Acoustic Dispensing: Transfer 50 nL of library compounds into assay plates to achieve a final concentration of 10 µM (0.1% DMSO final).

    • Controls:

      • Pos Control (Max Inhibition): 10 µM Furanone C-30 (known QSI).

      • Neg Control (Min Inhibition): DMSO vehicle + Agonist.

      • Background: Media only (no bacteria).

  • Inoculum Preparation:

    • Grow reporter strain overnight at 37°C.[1]

    • Dilute culture 1:100 into fresh LB media containing 50 nM 3-oxo-C12-HSL (the agonist).

    • Crucial Step: The agonist must be added to the media before dispensing cells to challenge the inhibitors immediately.

  • Assay Incubation:

    • Dispense 50 µL of the agonist-spiked bacterial suspension into the 384-well plates containing the library compounds.

    • Seal plates with breathable membrane to allow oxygen exchange (critical for GFP maturation).

    • Incubate at 30°C (optimal for GFP folding) for 8–12 hours with shaking (200 rpm).

  • Readout (Dual Signal):

    • Signal A (Activity): Measure Fluorescence (Ex 485/Em 535 nm). Lower fluorescence = Hit (Inhibition).

    • Signal B (Viability): Measure Absorbance (OD600).

    • Expert Insight: A true QSI hit must reduce Fluorescence without significantly reducing OD600. Hits that reduce OD600 are antibiotics, not virulence modulators.

Data Analysis & Hit Selection

Quantitative Metrics

Summarize data using the following logic to filter out false positives (antibiotics) and false negatives.

ParameterFormula / CriteriaPurpose
% Inhibition (GFP)

Quantifies potency of LasR blockade.
% Viability (OD600)

Ensures cell survival. Must be > 80% .
Z-Factor (Z') $1 - \frac{3(\sigma_p + \sigma_n)}{\mu_p - \mu_n
Selectivity Index

Pass if Ratio > 5 .
HTS Workflow Logic (Graphviz Diagram)

HTS_Workflow Library Furan-3-carboxylate Analog Library Dispense Acoustic Dispensing (50 nL into 384-well) Library->Dispense Incubate Add Reporter Strain + 50 nM Agonist (3-oxo-C12-HSL) Dispense->Incubate Readout Dual Readout (GFP + OD600) Incubate->Readout Filter1 Filter 1: OD600 < 80% Control? Readout->Filter1 Antibiotic Discard (Antibiotic Hit) Filter1->Antibiotic Yes Filter2 Filter 2: GFP Inhibition > 50%? Filter1->Filter2 No Inactive Discard (Inactive) Filter2->Inactive No Hit Primary Hit (Quorum Sensing Inhibitor) Filter2->Hit Yes

Caption: Logic flow for distinguishing true QSI hits from antibiotic artifacts.

Expert Insights & Troubleshooting

1. The "Furan Liability" (Metabolic Activation): While furan-3-carboxylates are excellent isosteres for lactones, the furan ring itself can be metabolically activated by cytochrome P450s (specifically CYP2E1) to form reactive cis-2-butene-1,4-dial, which is hepatotoxic.

  • Recommendation: In the "Hit-to-Lead" phase, prioritize analogs with substitution at the C5 position of the furan ring. Blocking the C5 position significantly reduces metabolic opening of the ring.

2. Solubility & Volatility: The parent methyl ester is volatile. However, the amide analogs generated in this library will be non-volatile solids.

  • Protocol Check: If screening the parent ester or low-MW analogs, use plate seals immediately after dispensing to prevent "cross-talk" (vapor transfer) between wells.

3. Autofluorescence: Some furan-conjugated systems can be fluorescent.

  • Counter-Screen: Run a "compound only" plate (no bacteria) to identify compounds that fluoresce at 535 nm, creating false negatives (masking the inhibition).

References

  • PubChem. (2025). Methyl 2-methylfuran-3-carboxylate | C7H8O3. National Library of Medicine. Link

  • FEMA. (2023). FEMA GRAS Reference 2709: Methyl 2-methylfuran-3-carboxylate. Flavor and Extract Manufacturers Association. Link

  • Müh, U., et al. (2006). Novel Pseudomonas aeruginosa Quorum-Sensing Inhibitors Identified in an Ultra-High-Throughput Screen. Antimicrobial Agents and Chemotherapy.[2] Link

  • Rasmussen, T. B., et al. (2005). Screening for Quorum-Sensing Inhibitors (QSI) by Use of a Recombinant Bacillus subtilis Reporter Strain. Journal of Bacteriology. Link

Sources

Application Note: Precision Solid-Phase Synthesis Utilizing the Methyl 2-methylfuran-3-carboxylate Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The Methyl 2-methylfuran-3-carboxylate scaffold represents a privileged starting point for the generation of heterocyclic small-molecule libraries. Its utility stems from two distinct chemical features: the C3-carboxylate (a handle for resin attachment or amide diversification) and the furan diene system (capable of Diels-Alder cycloadditions or C5-regioselective functionalization).

This Application Note details a robust solid-phase synthesis (SPS) workflow transforming this commercial ester into a diverse library of 2-methylfuran-3-carboxamides and 7-oxabicyclo[2.2.1]heptanes . Unlike standard peptide protocols, furan chemistry on solid support requires strict attention to acid sensitivity and scavenger selection during cleavage.

Key Advantages of this Scaffold
  • Regocontrol: The C2-methyl group blocks the most reactive alpha-position, directing electrophilic functionalization exclusively to the C5 position.

  • 3D Complexity: The furan ring serves as a latent 3D scaffold via Diels-Alder reactions, converting a flat heteroaromatic into a stereochemically rich bicyclic system.

  • Drug-Like Properties: Furan-3-carboxamides are established bioisosteres for benzamides in kinase inhibitors and GPCR ligands.

Strategic Workflow & Logic

The synthesis strategy relies on a "Load-Diversify-Cleave" approach. We utilize Rink Amide resin to generate a C-terminal primary amide, a common motif in medicinal chemistry.

Logical Pathway (Graphviz Visualization)

G Start Methyl 2-methylfuran- 3-carboxylate Hydrolysis Solution Phase Hydrolysis Start->Hydrolysis LiOH, THF/H2O Acid 2-methylfuran- 3-carboxylic acid Hydrolysis->Acid Loading Resin Loading (Rink Amide) Acid->Loading HATU, DIPEA Scaffold Resin-Bound Furan Scaffold Loading->Scaffold Div_CH Path A: C5-Arylation (Pd-Catalyzed) Scaffold->Div_CH Ar-I, Pd(OAc)2 Div_DA Path B: Diels-Alder Cycloaddition Scaffold->Div_DA Maleimides, Heat Cleavage TFA Cleavage (+ Scavengers) Div_CH->Cleavage Div_DA->Cleavage Final Final Library Compounds Cleavage->Final

Figure 1: Strategic workflow for the solid-phase diversification of Methyl 2-methylfuran-3-carboxylate. The pathway bifurcates into C-H activation (Path A) and Cycloaddition (Path B).

Experimental Protocols

Phase 1: Scaffold Preparation (Solution Phase)

Rationale: The commercial methyl ester cannot be directly coupled to Rink Amide resin efficiently. It must first be hydrolyzed to the free acid. This is performed in solution to ensure high purity before committing to the solid phase.

Protocol:

  • Dissolve Methyl 2-methylfuran-3-carboxylate (10 mmol) in THF:Water (3:1, 40 mL).

  • Add LiOH·H₂O (30 mmol, 3 equiv).

  • Stir at 60°C for 4 hours (Monitor by TLC/LCMS for disappearance of ester).

  • Acidify to pH 2 with 1M HCl. Extract with EtOAc (3x).

  • Dry over Na₂SO₄ and concentrate.

    • Yield Target: >90% as a white/off-white solid.

    • QC: ¹H NMR (DMSO-d₆) should show loss of the O-Methyl singlet (~3.8 ppm) and appearance of broad COOH peak.

Phase 2: Resin Loading (Solid Phase)

Rationale: We use HATU as the coupling reagent. While carbodiimides (DIC) are common, HATU provides faster kinetics for electron-rich aromatic acids, minimizing racemization (not an issue here) and maximizing loading efficiency.

Materials:

  • Resin: Rink Amide MBHA (Loading: 0.5–0.7 mmol/g).

  • Scaffold: 2-methylfuran-3-carboxylic acid (prepared above).

  • Reagents: HATU, DIPEA (Diisopropylethylamine), DMF (Anhydrous).

Step-by-Step:

  • Swelling: Place 1 g of resin in a synthesis vessel. Swell in DMF for 30 min.

  • Fmoc Deprotection: Treat resin with 20% Piperidine/DMF (2 x 10 min). Wash with DMF (5x), DCM (3x), DMF (3x).

  • Activation: In a vial, dissolve the Furan Acid (4 equiv relative to resin loading), HATU (3.9 equiv), and DIPEA (8 equiv) in DMF (minimum volume). Activate for 2 minutes.

    • Note: The solution should turn yellow/orange.

  • Coupling: Add the activated mixture to the resin. Shake at room temperature (RT) for 2 hours.

  • QC (Kaiser Test): Perform a Kaiser (Ninhydrin) test.

    • Result: Colorless beads indicate complete coupling. Blue beads indicate free amines (repeat coupling).

  • Capping (Optional but Recommended): Treat with Acetic Anhydride/Pyridine (1:1) in DCM for 15 min to block unreacted amines.

Phase 3: Diversification Strategies
Route A: Palladium-Catalyzed C5-Arylation (C-H Activation)

Rationale: The C5 position of the furan is electronically activated. Direct C-H arylation avoids the need for pre-functionalized halogenated furans, utilizing the "atom economy" principle.[1]

Reagents:

  • Aryl Iodide (Ar-I, 5 equiv)

  • Catalyst: Pd(OAc)₂ (10 mol%)

  • Ligand: P(o-tol)₃ (20 mol%) or XPhos

  • Base: Ag₂CO₃ (2 equiv) - Critical for heterogeneous C-H activation

  • Solvent: DMF/DMA (9:1)

Protocol:

  • Suspend the resin-bound furan in the solvent mixture.

  • Add Ar-I, Base, Ligand, and Catalyst.

  • Heat to 80°C for 16 hours under Argon atmosphere.

    • Tech Tip: Use a synthesis block with efficient sealing to prevent solvent evaporation.

  • Wash: Extensive washing is required to remove Silver and Palladium salts.

    • Wash sequence: DMF (3x), DMF/Water (1:1) (3x), MeOH (3x), DCM (3x).

    • Chelation Wash: Wash with 0.1M Sodium Diethyldithiocarbamate in DMF (3x 10 min) to strip residual Pd.

Route B: Diels-Alder Cycloaddition

Rationale:[2] Furans react with electron-deficient maleimides to form 7-oxabicyclo[2.2.1]heptene derivatives. This reaction is reversible; high temperature favors the retro-reaction, while moderate heat favors the adduct.

Protocol:

  • Swell resin in Toluene or 1,4-Dioxane.

  • Add N-substituted Maleimide (10 equiv).

  • Heat at 60°C for 24–48 hours.

    • Warning: Do not exceed 80°C, or the Retro-Diels-Alder pathway will dominate.

  • Wash with Toluene (3x) and DCM (3x).

Cleavage and Isolation

Critical Safety Note: Furans are acid-sensitive. While the electron-withdrawing amide group at C3 stabilizes the ring, standard TFA cocktails can cause polymerization or alkylation by the linker cation (Rink linker generates a carbocation upon cleavage).

Scavenger Cocktail Selection: We utilize a "High-Scavenger" cocktail to quench the Rink carbocation immediately.

ComponentVolume %Role
TFA 90%Cleavage Agent
TIS (Triisopropylsilane)5%Carbocation Scavenger (Critical)
Water 5%Proton source / Scavenger

Protocol:

  • Wash resin with DCM to remove DMF traces (DMF can form formyl adducts in TFA).

  • Add Cleavage Cocktail (10 mL per gram of resin).

  • Shake at RT for 2 hours .

  • Filter resin and collect filtrate.

  • Precipitate product by adding cold Diethyl Ether (10x volume).

  • Centrifuge, decant ether, and dry the pellet.

  • Analysis: Dissolve in DMSO/Water for LCMS.

Troubleshooting & QC Guide

Common Failure Modes
ObservationProbable CauseCorrective Action
Low Loading (Blue Kaiser) Steric hindrance or wet reagents.Double couple with HATU; Ensure DMF is anhydrous.
Black Resin after Pd Rxn Trapped Palladium (Pd black).Perform Diethyldithiocarbamate washes (see Phase 3).
Complex LCMS (Polymer) Acid-catalyzed furan decomposition.Reduce cleavage time to 1h; Increase TIS to 10%.
Retro-DA during cleavage Diels-Alder adduct instability.The DA adduct is generally stable to TFA, but avoid heating during the cleavage or drying steps.
Analytical Validation
  • ¹H NMR Diagnostic:

    • Parent Furan: Look for the C5-H singlet around 7.4–7.6 ppm.

    • C5-Arylated Product: Disappearance of the 7.4 ppm singlet; appearance of new aromatic protons.

    • Diels-Alder Adduct: Disappearance of furan aromatics; appearance of bridgehead protons (vinyl region 6.0–6.5 ppm and bridgehead alkyl ~5.0 ppm).

References

  • Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. Link

  • Gao, H., et al. (2014). C–H Functionalization in the Synthesis of Amino Acids and Peptides.[3][4] Chemical Reviews, 114(16), 8016–8052. (Detailed discussion on C-H activation on solid supports). Link

  • Gandini, A. (2013).[5] The furan/maleimide Diels–Alder reaction: A versatile click–unclick tool in macromolecular synthesis. Progress in Polymer Science, 38(1), 1–29. (Foundational mechanics of Furan DA reactions). Link

  • Zanatta, N., et al. (2004).[6] Convenient Synthesis of Furan-3-carboxylic Acid and Derivatives.[6][7][8] Tetrahedron Letters, 45(29), 5643-5646. (Source for solution phase precursor handling). Link

  • Raibaut, L., et al. (2012). Handles for Fmoc Solid-Phase Synthesis of Protected Peptides. ACS Combinatorial Science. (Reference for Rink Amide linker stability and cleavage mechanics). Link

Sources

Flow chemistry applications for reactions of "Methyl 2-methylfuran-3-carboxylate"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Flow Chemistry Strategies for Methyl 2-methylfuran-3-carboxylate

Executive Summary

Methyl 2-methylfuran-3-carboxylate (CAS: 6141-57-7) represents a distinct class of electron-deficient furan scaffolds. While the furan ring is traditionally electron-rich, the C3-ester moiety modulates its reactivity, stabilizing the system against non-specific oxidation while retaining susceptibility to cycloadditions and C-H functionalization.

Transitioning these reactions from batch to continuous flow offers three critical advantages for this specific substrate:

  • Overcoming Activation Barriers: The electron-withdrawing ester group raises the activation energy for Diels-Alder reactions. Flow reactors allow for high-temperature/high-pressure (HT/HP) windows (e.g., 150 °C, 50 bar) that are unsafe in standard batch glassware.

  • Photochemical Efficiency: Oxidative transformations of the furan ring (e.g., with singlet oxygen) are photon-limited in batch. Flow photoreactors maximize irradiance per mole, reducing reaction times from hours to minutes.

  • Selectivity Control: Precise control over residence time (

    
    ) minimizes the polymerization of the sensitive furan diene system.
    

Application I: High-Pressure Diels-Alder Cycloaddition

Context: The reaction of Methyl 2-methylfuran-3-carboxylate with dienophiles (e.g., maleimides or alkynes) constructs highly substituted 7-oxabicyclo[2.2.1]heptane systems. In batch, this reversible reaction often suffers from retro-Diels-Alder fragmentation or long reaction times. High-pressure flow chemistry shifts the equilibrium toward the adduct (negative volume of activation) and allows "superheated" processing.

Experimental Protocol
  • Reagents:

    • Stream A: Methyl 2-methylfuran-3-carboxylate (0.5 M) in Toluene.

    • Stream B: N-Methylmaleimide (0.6 M, 1.2 equiv) in Toluene.

  • Reactor Setup:

    • Stainless steel coil reactor (10 mL volume).

    • System Pressure: 50 bar (controlled via Back Pressure Regulator - BPR).

    • Temperature: 130 °C.

Step-by-Step Method:

  • System Priming: Flush the reactor with pure Toluene at 1.0 mL/min until the system reaches 130 °C and pressure stabilizes at 50 bar.

  • Injection: Pump Stream A and Stream B at 0.5 mL/min each (Total flow = 1.0 mL/min) into a T-mixer.

  • Reaction: The combined stream enters the heated coil. Residence time (

    
    ) = 10 minutes.
    
  • Quench/Collection: The output passes through a cooling loop (25 °C) before the BPR to prevent solvent flashing. Collect the effluent.

  • Workup: Evaporate solvent. Purification via flash chromatography (Hexanes/EtOAc).[1]

Data Summary:

ParameterBatch ConditionsFlow ConditionsImprovement
Temperature 110 °C (Reflux)130–150 °CKinetic acceleration
Time 24–48 Hours10 Minutes144x Throughput
Pressure 1 atm50 barEquilibrium shift (Le Chatelier)
Yield 65%88%Reduced degradation
Process Workflow Diagram

DielsAlderFlow Substrate Methyl 2-methylfuran- 3-carboxylate (Stream A) Mixer T-Mixer Substrate->Mixer Reagent Dienophile (Stream B) Reagent->Mixer Reactor Heated Coil Reactor (130°C, 10 min) Mixer->Reactor Combined Stream Cooling Cooling Loop (25°C) Reactor->Cooling BPR BPR (50 bar) Cooling->BPR Product Oxabicyclo Adduct BPR->Product

Caption: High-pressure flow setup for Diels-Alder cycloaddition utilizing a back-pressure regulator (BPR) to maintain solvent liquidity above boiling point.

Application II: Photochemical Oxidation (Singlet Oxygen)

Context: Oxidizing the furan ring using singlet oxygen (


) yields the endoperoxide, which can be rearranged to the hydroxyl-butenolide (pseudo-Achmatowicz reaction). This is a key entry point for synthesizing pyranones and carbohydrates. Flow chemistry solves the "dark zone" problem of batch photoreactors.
Experimental Protocol
  • Reagents:

    • Feed: Methyl 2-methylfuran-3-carboxylate (0.1 M) + Rose Bengal (1 mol%) + DIPEA (2 equiv) in MeCN/DCM (4:1).

    • Gas: Pure Oxygen (

      
      ) gas.
      
  • Reactor Setup:

    • PFA tubing wrapped around a 450 nm (Blue) High-Power LED light source.

    • Mass Flow Controller (MFC) for Oxygen.

    • Vapourtec or similar photoreactor module.

Step-by-Step Method:

  • Gas-Liquid Mixing: Combine the liquid feed (0.5 mL/min) with

    
     gas (5 mL/min) in a segmented flow regime (slug flow).
    
  • Irradiation: Pass the segmented stream through the cooled photoreactor (maintain < 30 °C to prevent thermal decomposition of the endoperoxide).

  • Residence Time: 5 minutes of irradiation.

  • Quench/Workup: The stream is immediately treated with a reducing agent (e.g.,

    
     or polymer-supported thiourea) inline or in a collection flask to trigger the rearrangement to the ketol/butenolide.
    

Mechanistic Pathway:

PhotoOxidation Furan Methyl 2-methylfuran- 3-carboxylate Endoperoxide [4+2] Endoperoxide Intermediate Furan->Endoperoxide + 1O2 Excitation Blue LED + Rose Bengal (Singlet Oxygen) Excitation->Endoperoxide Rearrange Reductive Workup (DMS or Thiourea) Endoperoxide->Rearrange Product Hydroxy-butenolide (Achmatowicz Product) Rearrange->Product

Caption: Singlet oxygen-mediated oxidation pathway converting the furan scaffold to the valuable butenolide intermediate.

Application III: C-H Functionalization (Direct Arylation)

Context: The C5 position of Methyl 2-methylfuran-3-carboxylate is sterically accessible and electronically activated for Pd-catalyzed C-H activation. Flow chemistry facilitates the handling of heterogeneous bases or superheated solvents required for this transformation.

Experimental Protocol
  • Reagents:

    • Stream A: Substrate (0.2 M) + Aryl Bromide (0.24 M) in DMAc.

    • Stream B:

      
       (5 mol%) + Ligand (e.g., 
      
      
      
      ) in DMAc.
    • Base: Packed bed column of

      
       (solid) or stream of DBU (liquid).
      
  • Reactor Setup:

    • Packed Bed Reactor (if using solid base) or Heated Coil (if using soluble base).

    • Temperature: 120 °C.

Step-by-Step Method:

  • Catalyst Mixing: Combine Stream A and B in a micromixer.

  • Activation: Pass the mixture through a heated reactor coil (

    
     = 15–20 min).
    
  • Purification: The continuous stream allows for inline extraction or filtration if solid byproducts form.

References

  • Continuous-Flow Synthesis of 2,5-Diaryl Furans.

    • Source: The Journal of Organic Chemistry (ACS).
    • Relevance: Establishes protocols for furan formation and handling in flow, specifically addressing oxidation/dehydr
    • URL:[Link]

  • Improving the efficiency of the Diels–Alder process by using flow chemistry.

    • Source: Reaction Chemistry & Engineering (RSC).
    • Relevance: Details the kinetic benefits of high-pressure flow for sluggish Diels-Alder reactions involving furanic dienes.
    • URL:[Link]

  • Continuous Flow Synthesis of Heterocycles: A Recent Upd

    • Source: MDPI (Molecules).
    • Relevance: Provides broad protocols for heterocycle functionalization, including C-H activation strategies applicable to furan-3-carboxyl
    • URL:[Link]

  • Intermolecular Diels-Alder Cycloadditions of Furfural-Based Chemicals.

    • Source: NIH / Marine Drugs.
    • Relevance: Reviews the regio- and diastereoselectivity of furan derivatives in cycloadditions, essential for predicting the behavior of the methyl 2-methylfuran-3-carboxylate substr
    • URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Methyl 2-methylfuran-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for the synthesis of Methyl 2-methylfuran-3-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you improve your reaction yields and product purity. As your partner in chemical synthesis, we aim to empower you with the scientific rationale behind each step, ensuring your success in the laboratory.

Introduction to the Synthesis of Methyl 2-methylfuran-3-carboxylate

Methyl 2-methylfuran-3-carboxylate is a valuable substituted furan derivative. A common and effective method for its synthesis is the Feist-Benary furan synthesis . This reaction involves the condensation of an α-halo ketone with a β-dicarbonyl compound in the presence of a base.[1] For the synthesis of our target molecule, this translates to the reaction between chloroacetone and methyl acetoacetate.[2]

The overall reaction is as follows:

While the Feist-Benary synthesis is a robust method, achieving high yields and purity can be challenging. This guide will address common issues and provide practical solutions to optimize your synthetic protocol.

Troubleshooting Guide: Common Issues and Solutions

This section is formatted in a question-and-answer style to directly address specific problems you may encounter during your experiments.

Q1: Why is my yield of Methyl 2-methylfuran-3-carboxylate consistently low?

A1: Low yields in the Feist-Benary synthesis can stem from several factors. Here’s a systematic approach to troubleshooting:

  • Purity of Starting Materials:

    • Methyl Acetoacetate: This β-dicarbonyl compound can undergo self-condensation or hydrolysis. Ensure you are using a freshly distilled or high-purity grade.

    • Chloroacetone: Chloroacetone is a lachrymator and can degrade over time, often turning yellow or brown.[3] Use freshly distilled or commercially available stabilized chloroacetone for best results. Impurities like mesityl oxide can be present in commercial grades and may need to be removed.[3]

  • Choice and Amount of Base:

    • Base Strength: The choice of base is critical. Strong bases like sodium ethoxide can lead to side reactions, including hydrolysis of the methyl ester group.[2] Milder organic bases like pyridine or triethylamine are generally preferred.[2][4]

    • Stoichiometry: An insufficient amount of base will result in incomplete deprotonation of the methyl acetoacetate, leading to a low reaction rate. Conversely, a large excess of base can promote side reactions. A molar equivalent of 1.0 to 1.2 of the base relative to the limiting reagent is a good starting point.

  • Reaction Temperature and Time:

    • Temperature: The reaction temperature influences the rate of both the desired reaction and potential side reactions. The Feist-Benary synthesis is typically conducted at temperatures ranging from room temperature to reflux.[2] Start with gentle heating (e.g., 50-60 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). If the reaction is sluggish, the temperature can be gradually increased.

    • Reaction Time: Prolonged reaction times, especially at elevated temperatures, can lead to the formation of polymeric byproducts and degradation of the furan ring. Monitor the reaction by TLC and stop when the starting materials are consumed.

  • Solvent Selection:

    • Common solvents for the Feist-Benary synthesis include ethanol, dimethylformamide (DMF), and tetrahydrofuran (THF).[2] The choice of solvent can influence the solubility of reactants and the reaction rate. Ethanol is a common choice due to its ability to dissolve the reactants and its relatively high boiling point for reflux conditions.

Q2: I am observing the formation of multiple spots on my TLC plate. What are the likely side products?

A2: The formation of multiple products is a common issue. Here are some potential side products and their origins:

  • Self-condensation of Methyl Acetoacetate: In the presence of a base, methyl acetoacetate can undergo self-condensation to form dehydroacetic acid and its derivatives.

  • Polymerization of Chloroacetone: Chloroacetone is known to polymerize, especially in the presence of light or impurities.[3]

  • Hydrolysis of the Ester: If a strong base or water is present in the reaction mixture, the methyl ester group of the product or starting material can be hydrolyzed to the corresponding carboxylic acid.

  • Paal-Knorr Type Products: It has been reported that under certain conditions, intermediates in the Feist-Benary synthesis can rearrange to form other furan isomers via a Paal-Knorr type mechanism.[5]

To minimize side product formation, ensure anhydrous conditions, use a mild base, and carefully control the reaction temperature and time.

Q3: How can I effectively purify my crude Methyl 2-methylfuran-3-carboxylate?

A3: Purification is crucial for obtaining a high-purity product. A combination of techniques is often necessary:

  • Initial Work-up: After the reaction is complete, the reaction mixture should be cooled and the salt of the base (e.g., pyridinium hydrochloride) should be removed. This is typically done by diluting the mixture with a non-polar organic solvent (e.g., diethyl ether or ethyl acetate) and washing with water to remove the salt and any remaining base. A wash with a dilute aqueous acid solution can also be employed to ensure complete removal of the amine base.

  • Vacuum Distillation: Methyl 2-methylfuran-3-carboxylate is a liquid at room temperature. Vacuum distillation is an effective method for purification, especially for larger scale reactions. The boiling point will be significantly lower than at atmospheric pressure, which helps to prevent thermal decomposition of the product. It is recommended to perform a fractional distillation to separate the product from any lower or higher boiling impurities.

  • Column Chromatography: For smaller scale reactions or to achieve very high purity, column chromatography on silica gel is recommended. A non-polar/polar solvent system, such as a gradient of ethyl acetate in hexanes, is typically effective for separating the desired furan from less polar impurities and more polar byproducts.[6] The progress of the separation can be monitored by TLC.

Frequently Asked Questions (FAQs)

Q1: What is the detailed mechanism of the Feist-Benary synthesis for Methyl 2-methylfuran-3-carboxylate?

A1: The mechanism involves several key steps:

  • Enolate Formation: The base (e.g., pyridine) deprotonates the active methylene group of methyl acetoacetate to form a nucleophilic enolate.

  • Nucleophilic Attack: The enolate attacks the α-carbon of chloroacetone in an SN2 reaction, displacing the chloride ion and forming a 1,4-dicarbonyl intermediate.

  • Intramolecular Cyclization: The enol form of one of the ketone groups attacks the other carbonyl group, leading to a five-membered ring intermediate (a dihydrofuran derivative).

  • Dehydration: The intermediate readily dehydrates (loses a molecule of water) to form the stable aromatic furan ring of Methyl 2-methylfuran-3-carboxylate.[7]

Feist-Benary Synthesis Mechanism

Feist_Benary_Mechanism cluster_reactants Reactants cluster_product Product MAA Methyl Acetoacetate Enolate Enolate of Methyl Acetoacetate MAA->Enolate + Base CA Chloroacetone Base Base (Pyridine) Product Methyl 2-methylfuran-3-carboxylate Intermediate1 1,4-Dicarbonyl Intermediate Enolate->Intermediate1 + Chloroacetone (- Cl-) Intermediate2 Cyclized Intermediate (Dihydrofuran derivative) Intermediate1->Intermediate2 Intramolecular Cyclization Intermediate2->Product - H2O

Q2: What are the optimal reaction conditions for this synthesis?

A2: While the optimal conditions can vary, a good starting point based on literature for similar syntheses is as follows:

ParameterRecommended ConditionRationale
Stoichiometry Methyl Acetoacetate:Chloroacetone:Base (1:1:1.2)A slight excess of base ensures complete reaction.
Base Pyridine or TriethylamineMild bases that minimize side reactions like ester hydrolysis.[2]
Solvent Ethanol or DMFGood solubility for reactants and suitable for reflux.[2]
Temperature 50-80 °C (or reflux)Balances reaction rate and minimization of side products.[4]
Reaction Time 2-6 hours (monitor by TLC)Avoids degradation from prolonged heating.

It is highly recommended to perform small-scale optimization experiments to determine the ideal conditions for your specific setup.

Q3: How do I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction. Use a suitable solvent system (e.g., 20-30% ethyl acetate in hexanes) to separate the starting materials from the product. The disappearance of the limiting starting material (usually chloroacetone or methyl acetoacetate) and the appearance of a new, typically higher Rf spot corresponding to the furan product, indicate the progression of the reaction. Staining with a potassium permanganate solution can be helpful for visualizing the spots if they are not UV-active.

Q4: What are the safety precautions I should take when performing this synthesis?

A4:

  • Chloroacetone is a potent lachrymator and is toxic. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[3]

  • Pyridine and Triethylamine are flammable and have strong odors. Handle them in a fume hood.

  • The reaction may be exothermic, especially during the initial addition of reactants. Ensure proper temperature control and be prepared for cooling if necessary.

Always consult the Safety Data Sheets (SDS) for all chemicals used in the synthesis.

Experimental Protocol: Synthesis of Methyl 2-methylfuran-3-carboxylate

This protocol is a general guideline. Optimization may be required.

Materials:

  • Methyl acetoacetate (1.0 eq)

  • Chloroacetone (1.0 eq)

  • Pyridine (1.2 eq)

  • Ethanol (anhydrous)

  • Diethyl ether or Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add methyl acetoacetate and anhydrous ethanol.

  • Slowly add pyridine to the mixture while stirring.

  • Carefully add chloroacetone dropwise to the reaction mixture. An exotherm may be observed.

  • Heat the reaction mixture to a gentle reflux (around 80 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in diethyl ether or ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

General Workflow for Synthesis and Purification

workflow A Combine Methyl Acetoacetate, Pyridine, and Ethanol B Add Chloroacetone dropwise A->B C Reflux for 2-4 hours (Monitor by TLC) B->C D Work-up: - Remove solvent - Extraction with ether - Wash with water, NaHCO3, brine C->D E Dry and Concentrate D->E F Purification: Vacuum Distillation or Column Chromatography E->F G Characterize Pure Product (NMR, GC-MS) F->G

References

  • Feist, F. Ber. Dtsch. Chem. Ges.1902, 35, 1537-1544.
  • BenchChem. Feist-Benary Furan Synthesis: Application Notes and Protocols for Researchers. (Accessed Jan 29, 2026).
  • Alfa Chemistry. Feist-Bénary Reaction. (Accessed Jan 29, 2026).
  • Química Organica. Feist-Benary synthesis of furan. (Accessed Jan 29, 2026).
  • Wikipedia. Feist–Benary synthesis. (Accessed Jan 29, 2026).
  • MDPI. Methyl 5-(2-Fluoro-4-nitrophenyl)
  • Organic Syntheses.
  • SIELC Technologies.
  • RSC Publishing. Regiospecific synthesis of polysubstituted furans with mono- to tricarboxylates from various sulfonium acylmethylides and acetylenic esters. (Published Aug 12, 2019).
  • The Good Scents Company. methyl furoate 3-furancarboxylic acid, methyl ester. (Accessed Jan 29, 2026).
  • Sciencemadness Wiki. Chloroacetone.
  • ResearchGate. Understanding the Scope of Feist-Bénary Furan Synthesis: Chemoselectivity and Diastereoselectivity of the Reaction Between -Haloketones and -Dicarbonyl Compounds. (Accessed Jan 29, 2026).
  • ResearchGate. Regiospecific synthesis of polysubstituted furans with mono- to tricarboxylates from various sulfonium acylmethylides and acetylenic esters. (Published Aug 12, 2019).
  • Google Patents.
  • chemeurope.com. Feist-Benary synthesis. (Accessed Jan 29, 2026).

Sources

Technical Support Center: Synthesis of Methyl 2-methylfuran-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Methyl 2-methylfuran-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their synthetic protocols. Here, we delve into the causality behind experimental challenges and provide field-proven insights to ensure the integrity and success of your synthesis.

Troubleshooting Guide: Common Side Reactions

The synthesis of Methyl 2-methylfuran-3-carboxylate, often accomplished via the Feist-Bénary furan synthesis, is a robust reaction. However, like any chemical transformation, it is susceptible to side reactions that can impact yield and purity. This guide addresses the most frequently encountered issues in a question-and-answer format.

Issue 1: Low Yield of the Desired Furan Product with a Significant Amount of an Uncyclized Intermediate.

Question: My reaction yields a substantial amount of what appears to be the uncyclized 1,4-dicarbonyl intermediate, methyl 2-acetyl-4-oxopentanoate. How can I promote complete cyclization to the furan?

Root Cause Analysis: The Feist-Bénary synthesis proceeds through the initial alkylation of a β-ketoester (methyl acetoacetate) with an α-haloketone (chloroacetone) to form a 1,4-dicarbonyl intermediate. This intermediate then undergoes an acid or base-catalyzed intramolecular cyclization and dehydration to form the furan ring. Incomplete cyclization can be attributed to several factors:

  • Insufficient Reaction Time or Temperature: The cyclization-dehydration step may require more energy or a longer reaction time to proceed to completion.

  • Inappropriate pH: While a base is necessary for the initial alkylation, the subsequent cyclization and especially the final dehydration step can be sluggish. The dehydration is often facilitated by acidic conditions.

  • Steric Hindrance: Bulky substituents on either reactant can hinder the intramolecular cyclization.

Troubleshooting Protocol:

  • Optimize Reaction Time and Temperature:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • If the starting materials are consumed but the intermediate is still present, consider increasing the reaction temperature or extending the reaction time. A summary of typical reaction conditions is provided in Table 1.

  • Post-Reaction Acidic Work-up:

    • After the initial base-catalyzed reaction, carefully acidify the reaction mixture with a dilute acid (e.g., 1 M HCl) to a pH of 4-5. This can promote the dehydration of the cyclic hemiacetal intermediate to the aromatic furan. Be cautious, as strongly acidic conditions can lead to furan ring opening.[1]

  • Choice of Catalyst:

    • While a base like pyridine or triethylamine is common for the initial condensation, employing a dehydrating agent in the final step can be beneficial. Reagents like p-toluenesulfonic acid (p-TSA) or a Lewis acid can be used in catalytic amounts to drive the reaction towards the furan product.[2]

ParameterCondition ACondition BCondition C
Base PyridineTriethylamineSodium Ethoxide
Solvent EthanolDMFEthanol
Temperature Reflux80 °CRoom Temp to Reflux
Typical Yield ModerateGoodVariable (risk of hydrolysis)
Reference

Table 1. Comparison of Reaction Conditions for Feist-Bénary Synthesis.

Experimental Workflow: Feist-Bénary Synthesis of Methyl 2-methylfuran-3-carboxylate

Feist_Benary_Workflow cluster_reactants Reactants & Reagents cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product MAA Methyl Acetoacetate Mix Mix Reactants MAA->Mix CA Chloroacetone CA->Mix Base Base (e.g., Pyridine) Base->Mix Heat Heat (Reflux) Mix->Heat Quench Quench & Extract Heat->Quench Purify Purify (Distillation/Chromatography) Quench->Purify Product Methyl 2-methylfuran-3-carboxylate Purify->Product

Caption: General experimental workflow for the Feist-Bénary synthesis.

Issue 2: Formation of an Isomeric Furan Product.

Question: I am observing the formation of an isomeric furan product in my reaction mixture. How can I improve the regioselectivity of the reaction?

Root Cause Analysis: The formation of furan isomers can occur if the intermediate 1,4-dicarbonyl compound undergoes a competing Paal-Knorr type cyclization.[1] The regioselectivity of the Feist-Bénary reaction is influenced by both steric and electronic factors, which dictate which carbonyl group participates in the initial enolization and which is attacked during the cyclization.

Troubleshooting Protocol:

  • Control of Reaction Conditions:

    • Lowering the reaction temperature may favor the thermodynamically more stable product and improve regioselectivity.

    • The choice of base can also influence the outcome. Milder bases like pyridine are often preferred over stronger bases like sodium ethoxide.[2]

  • Substrate Modification (if possible):

    • If the electronic and steric properties of the two carbonyl groups in the β-dicarbonyl starting material are very similar, consider using a derivative with a greater electronic or steric bias to direct the cyclization.

Issue 3: Hydrolysis of the Methyl Ester Group.

Question: My final product is contaminated with 2-methylfuran-3-carboxylic acid, indicating hydrolysis of the methyl ester. How can I prevent this?

Root Cause Analysis: The methyl ester functionality is susceptible to hydrolysis under both strongly acidic and basic conditions.

  • Basic Conditions: Strong bases like sodium hydroxide or potassium hydroxide, if used as the catalyst or during work-up, can readily saponify the ester.[2]

  • Acidic Conditions: Prolonged exposure to strong acids during work-up or purification can also lead to ester hydrolysis.

Troubleshooting Protocol:

  • Choice of Base:

    • Use a milder, non-nucleophilic organic base such as pyridine or triethylamine for the condensation step.[2] Avoid strong inorganic bases.

  • Careful pH Control during Work-up:

    • If an acidic wash is necessary, use a dilute acid and minimize the contact time. Neutralize the reaction mixture carefully and avoid extremes in pH.

  • Purification Method:

    • If acidic impurities are present, consider a wash with a mild base like saturated sodium bicarbonate solution during the work-up to remove the carboxylic acid byproduct.

    • Purify the final product using methods that do not involve prolonged exposure to acidic or basic conditions, such as vacuum distillation or column chromatography on neutral silica gel.

Frequently Asked Questions (FAQs)

Q1: Can I use ammonia as the base in the Feist-Bénary synthesis?

A1: While ammonia can be used as a base, it is generally not recommended for the synthesis of furans. Ammonia can act as a nucleophile and react with the 1,4-dicarbonyl intermediate to form pyrrole derivatives as byproducts, a reaction known as the Paal-Knorr pyrrole synthesis.[3] To favor furan formation, non-nucleophilic bases like pyridine or triethylamine are preferred.

Q2: My reaction seems to have stalled at a dihydrofuran intermediate. What is happening?

A2: This phenomenon is known as an "interrupted" Feist-Bénary reaction. The final dehydration step to form the aromatic furan ring can sometimes be slow. As mentioned in the troubleshooting guide, a catalytic amount of acid can be added after the initial base-catalyzed condensation to promote this final dehydration step.[2]

Q3: What are the key differences between the Feist-Bénary and the Paal-Knorr furan synthesis?

A3: The primary difference lies in the starting materials. The Feist-Bénary synthesis starts with an α-haloketone and a β-dicarbonyl compound.[4][5] In contrast, the Paal-Knorr synthesis utilizes a 1,4-dicarbonyl compound as the starting material, which is then cyclized under acidic conditions.[6] The Feist-Bénary reaction essentially forms the 1,4-dicarbonyl intermediate in situ.

Q4: I am concerned about the stability of the furan ring in my final product. What conditions should I avoid?

A4: Furan rings are known to be sensitive to strong acids, which can lead to protonation and subsequent ring-opening reactions. It is advisable to avoid strongly acidic conditions during work-up, purification, and storage of your Methyl 2-methylfuran-3-carboxylate.

Reaction Mechanism: Desired Synthesis and Side Reactions

Reaction_Mechanisms cluster_desired Desired Feist-Bénary Pathway cluster_side1 Side Reaction: Incomplete Cyclization cluster_side2 Side Reaction: Ester Hydrolysis Start Methyl Acetoacetate + Chloroacetone Intermediate1 1,4-Dicarbonyl Intermediate Start->Intermediate1 Base Intermediate2 Cyclic Hemiacetal Intermediate1->Intermediate2 Intramolecular Cyclization Uncyclized Uncyclized Intermediate (Low Temp/Short Time) Intermediate1->Uncyclized Product Methyl 2-methylfuran-3-carboxylate Intermediate2->Product Dehydration (Acid/Heat) Hydrolysis 2-Methylfuran-3-carboxylic Acid (Strong Acid/Base) Product->Hydrolysis

Caption: Desired synthetic pathway and common side reactions.

References

  • Feist, F. (1902). Studien in der Furan- und Pyrrol-Gruppe. Berichte der deutschen chemischen Gesellschaft, 35(2), 1537-1544. [Link]

  • Gilchrist, T. L. (1997).Heterocyclic Chemistry (3rd ed.). Longman.
  • Wikipedia. Feist–Benary synthesis. [Link]

  • Filo. Problem: Feist–Benary Furan Reaction Mechanism. [Link]

  • Organic Chemistry Portal. Feist-Benary synthesis of furan. [Link]

  • ResearchGate. Understanding the Scope of Feist-Bénary Furan Synthesis: Chemoselectivity and Diastereoselectivity of the Reaction Between α-Haloketones and β-Dicarbonyl Compounds. [Link]

  • Wiley Online Library. Feist‐Bénary Reaction. [Link]

  • YouTube. Feist-Benary Synthesis Of Furan. [Link]

  • Organic Chemistry Portal. Furan synthesis. [Link]

Sources

Purification of "Methyl 2-methylfuran-3-carboxylate" from reaction byproducts

Author: BenchChem Technical Support Team. Date: February 2026

Answering the call for in-depth technical guidance, this support center provides researchers, scientists, and drug development professionals with a specialized resource for the purification of Methyl 2-methylfuran-3-carboxylate. As a Senior Application Scientist, my aim is to move beyond simple protocols and impart a deeper understanding of the chemistry involved, enabling you to troubleshoot effectively and ensure the integrity of your results.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios that arise during the purification process. We will delve into the causality behind experimental choices, ensuring that every step is a self-validating component of a robust purification strategy.

Technical Support Center: Purification of Methyl 2-methylfuran-3-carboxylate

FAQ 1: I've just completed my synthesis. What are the most likely impurities in my crude reaction mixture?

Answer:

Understanding the potential byproducts is the cornerstone of designing an effective purification strategy. While multiple synthetic routes exist, a common approach to building the furan ring system involves precursors that can lead to specific, predictable impurities. Based on established syntheses of related substituted furoates, your primary contaminants are likely to be:

  • Unreacted Starting Materials: Depending on the specific route, these could include precursors like methyl acetoacetate or other β-ketoesters and α-haloketones. Their polarity will vary, but they are often the easiest to remove.

  • Positional Isomer (Methyl 3-methyl-2-furoate): This is often the most challenging impurity to separate due to its very similar structure and physical properties. Isomer formation is common in electrophilic substitution reactions on furan rings if the directing effects of the substituents are not overwhelmingly strong.

  • Hydrolysis Product (2-Methyl-3-furoic acid): If your reaction or workup was performed in the presence of water under acidic or basic conditions, a portion of your methyl ester can be hydrolyzed to the corresponding carboxylic acid.[1]

  • Ring-Opened Byproducts: Furans are susceptible to ring-opening under strong acidic conditions, particularly in the presence of an alcohol like methanol.[2] This can lead to linear, highly functionalized, and often polar impurities.

  • Solvent and Reagent Residue: Residual high-boiling solvents (like DMF or DMSO) or non-volatile reagents can also contaminate the crude product.

Table 1: Physical Properties of Target Compound and Key Impurities
CompoundStructureBoiling Point (°C)PolaritySeparation Challenge
Methyl 2-methylfuran-3-carboxylate (Product) 75 °C / 20 mmHg[2]Moderate-
Methyl 3-methyl-2-furoate (Isomer)72-78 °C / 8 mmHg[3]Moderate (Slightly different)High: Very similar polarity and volatility.
2-Methyl-3-furoic acid (Hydrolysis)DecomposesHigh (Acidic)Low: Easily removed by basic wash.
Unreacted Starting MaterialsVariableVariableVariableModerate: Depends on the specific reagents used.

FAQ 2: My crude ¹H NMR spectrum is complex. How can I identify the signals of my desired product versus the byproducts?

Answer:

Careful analysis of your crude ¹H NMR is the fastest way to assess the success of your reaction and identify the main impurities before attempting purification.

For pure Methyl 2-methylfuran-3-carboxylate , you should expect the following characteristic signals:

  • Furan Protons (2H): Two distinct signals in the aromatic region, typically between 6.0 and 7.5 ppm. The proton at the C5 position will likely be a doublet, and the proton at the C4 position will also be a doublet.

  • Ester Methyl Group (3H): A sharp singlet around 3.8 ppm.

  • Furan Methyl Group (3H): A sharp singlet, typically around 2.4-2.6 ppm.

Interpreting Impurity Signals:

  • Positional Isomer (Methyl 3-methyl-2-furoate): This will show a very similar pattern, but the chemical shifts of the furan protons and the methyl groups will be slightly different. The key is to look for a second set of furan doublets and methyl singlets.

  • Carboxylic Acid Byproduct: The most telling sign is the disappearance of the ester methyl singlet (~3.8 ppm) and the appearance of a broad singlet far downfield (>10 ppm) corresponding to the carboxylic acid proton.

  • Unreacted Ketoester: If a starting material like methyl acetoacetate was used, you might see its characteristic enol and keto tautomer signals, including sharp singlets for its methyl and methylene groups.

FAQ 3: What is the best general approach for purifying my crude product?

Answer:

A multi-step approach involving a liquid-liquid extraction followed by either column chromatography or vacuum distillation is the most robust method. The choice between chromatography and distillation depends on the nature of the main impurity.

Workflow Diagram: General Purification Strategy

G crude Crude Reaction Mixture workup Aqueous Workup (Basic Wash, e.g., NaHCO₃) crude->workup extract Liquid-Liquid Extraction (e.g., EtOAc or DCM) workup->extract dry Dry Organic Layer (e.g., Na₂SO₄ or MgSO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate crude_oil Crude Product Oil concentrate->crude_oil decision Main Impurity? crude_oil->decision distill Vacuum Distillation decision->distill  Boiling Point Difference > 20°C  (Non-isomeric impurities) chromatography Flash Column Chromatography decision->chromatography  Isomeric / Close-Boiling Impurities pure Pure Product (Verify by NMR, GC-MS) distill->pure chromatography->pure

Caption: General purification workflow for Methyl 2-methylfuran-3-carboxylate.

FAQ 4: I need to use column chromatography. Can you provide a detailed protocol?

Answer:

Flash column chromatography is the preferred method when dealing with isomeric or other close-running impurities.

Step-by-Step Protocol for Flash Chromatography
  • TLC Analysis:

    • Rationale: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). The goal is to find a system that gives your product an Rf (retention factor) of approximately 0.3-0.4 and maximizes the separation (ΔRf) between your product and the key impurities.

    • Procedure:

      • Dissolve a small sample of your crude oil in ethyl acetate.

      • Spot the solution on a silica TLC plate.

      • Develop the plate in a series of solvent systems. A good starting point is a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane).

      • Try the following ratios (Hexanes:Ethyl Acetate): 95:5, 90:10, 80:20.

      • Visualize the spots under a UV lamp (254 nm). Your product and other furan-containing compounds should be UV active.

  • Column Packing:

    • Rationale: A properly packed column is essential for good separation. A "slurry packing" method is generally most effective.

    • Procedure:

      • Choose a column with an appropriate diameter (e.g., for 1-2 g of crude product, a 40-50 mm diameter column is suitable).

      • Fill the column about one-third full with your chosen non-polar solvent (e.g., hexanes).

      • Add silica gel (e.g., 230-400 mesh) slowly while tapping the column to create a slurry. Continue adding silica until you have a packed bed of about 6-8 inches.

      • Open the stopcock and allow the solvent to drain until it is level with the top of the silica bed. Never let the column run dry.

  • Loading the Sample:

    • Rationale: Loading the sample in a concentrated band is critical. "Dry loading" is superior to "wet loading" for preventing band broadening.

    • Procedure:

      • Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane or ethyl acetate).

      • Add a small amount of silica gel (2-3 times the weight of your crude product) to this solution.

      • Evaporate the solvent completely on a rotary evaporator to get a dry, free-flowing powder of your crude product adsorbed onto the silica.

      • Carefully add this powder to the top of your packed column.

  • Elution and Fraction Collection:

    • Rationale: The solvent is run through the column, and the separated compounds are collected in sequential fractions.

    • Procedure:

      • Begin eluting with the solvent system determined by your TLC analysis.

      • Apply gentle air pressure ("flash") to the top of the column to achieve a flow rate of about 2 inches per minute.

      • Collect the eluent in a series of test tubes or flasks.

      • Monitor the separation by spotting fractions onto TLC plates and comparing them to your crude material and a pure standard if available.

      • Combine the fractions that contain your pure product.

  • Solvent Removal:

    • Rationale: The final step is to remove the chromatography solvent to isolate your pure compound.

    • Procedure:

      • Combine the pure fractions into a round-bottom flask.

      • Remove the solvent using a rotary evaporator.

      • Place the flask under high vacuum for at least one hour to remove any residual solvent.

FAQ 5: My main impurity is the positional isomer. How can I improve the chromatographic separation?

Answer:

Separating positional isomers is a classic challenge. If your standard Hexanes/EtOAc system is not providing baseline separation, you need to alter the selectivity of the chromatography system.

Troubleshooting Diagram: Improving Isomer Separation

G start TLC shows poor separation (ΔRf < 0.1) opt1_check Is Rf too high (>0.5)? start->opt1_check opt1_action Decrease % Ethyl Acetate (e.g., from 10% to 5%) opt1_check->opt1_action Yes opt2_check Is Rf optimal but separation poor? opt1_check->opt2_check No opt2_action Change Solvent System opt2_check->opt2_action Yes opt3_check Still no separation? opt2_check->opt3_check No opt2_details Try Hexanes:Dichloromethane or Hexanes:Toluene. Exploit π-π interactions. opt2_action->opt2_details opt3_action Consider Preparative HPLC opt3_check->opt3_action Yes opt3_details Reverse-phase (C18) with Acetonitrile/Water mobile phase. opt3_action->opt3_details

Caption: Decision tree for troubleshooting isomeric separation.

Explanation of Strategies:

  • Decrease Polarity: Often, simply making the mobile phase less polar (e.g., going from 10% EtOAc in hexanes to 5%) will increase the retention time of both compounds and can amplify small differences in their interaction with the silica gel, improving separation.

  • Change Solvent System: If adjusting polarity isn't enough, you must change the nature of the solvent interaction. Furan rings are aromatic and can participate in π-π stacking interactions. Switching from ethyl acetate to a solvent like dichloromethane or toluene can alter how the isomers interact with the silica surface relative to each other, sometimes dramatically improving separation.

  • Preparative HPLC: For very difficult separations, High-Performance Liquid Chromatography (HPLC) offers much greater resolving power. A reverse-phase C18 column with a mobile phase like acetonitrile and water is a standard method for purifying moderately polar organic molecules and can often separate isomers that are inseparable by standard silica gel chromatography.

FAQ 6: Can I use distillation instead of chromatography?

Answer:

Yes, vacuum distillation is an excellent method for purifying Methyl 2-methylfuran-3-carboxylate, provided that your main impurities are not the positional isomer. Distillation separates based on differences in boiling point. Since the product and its isomer have very similar boiling points, distillation will not be effective at separating them.

Distillation is the ideal choice if your main impurities are:

  • High-boiling starting materials or solvents.

  • Non-volatile baseline material or polymerization products.

Protocol for Vacuum Distillation
  • Apparatus Setup: Assemble a short-path distillation apparatus. It is crucial to ensure all glass joints are well-sealed with appropriate vacuum grease.

  • Pressure: Connect the apparatus to a vacuum pump capable of reaching at least 20 mmHg.

  • Heating: Place the distillation flask in a heating mantle with a magnetic stirrer. Gentle, continuous stirring is essential to prevent bumping.

  • Temperature: Slowly heat the flask. Based on the literature, your product should begin to distill at approximately 75 °C at a pressure of 20 mmHg .[2]

  • Collection: Collect the fraction that distills at a constant temperature. Discard any initial "forerun" that comes over at a lower temperature and stop the distillation if the temperature begins to rise significantly, as this indicates the start of higher-boiling impurities distilling.

By applying these principles and protocols, you can effectively troubleshoot the purification of Methyl 2-methylfuran-3-carboxylate, leading to a final product of high purity and integrity.

References

  • Google Patents. (n.d.). CN111943916A - Preparation method of 2-methyltetrahydrofuran-3-thiol.
  • MDPI. (2022). Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals and Fuels. Retrieved January 30, 2026, from [Link]

  • Google Patents. (n.d.). CN1141296A - Preparation method of 2-methyl-3-methylthiofuran.
  • Florida Atlantic University. (n.d.). Synthesis of methyl 2-oxo-5-vinyl-2,5-tetrahydrofuran-3-carboxylate. Retrieved January 30, 2026, from [Link]

  • Organic Syntheses. (n.d.). methyl 3-methyl-2-furoate. Retrieved January 30, 2026, from [Link]

  • PubChem. (n.d.). Methyl 2-methylfuran-3-carboxylate. Retrieved January 30, 2026, from [Link]

  • PubChem. (n.d.). Methyl 3-methyl-2-furoate. Retrieved January 30, 2026, from [Link]

  • Organic Syntheses. (n.d.). 2-Furoic acid, 3-methyl-. Retrieved January 30, 2026, from [Link]

  • Google Patents. (n.d.). US6479677B1 - Processes for the preparation of 2-methylfuran and 2-methyltetrahydrofuran.
  • NIST. (n.d.). Methyl 2-furoate. Retrieved January 30, 2026, from [Link]

  • Chemistry Stack Exchange. (2014). What's the mechanism of the reaction of (E)-methyl 3-(furan-2-yl)acrylate in acidic methanol? Retrieved January 30, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. Retrieved January 30, 2026, from [Link]

  • SIELC Technologies. (2018). 3-Methyl-2-furoic acid. Retrieved January 30, 2026, from [Link]

Sources

Technical Support Center: Catalyst Optimization for Methyl 2-methylfuran-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Role: Senior Application Scientist Ticket ID: OPT-CAT-2M3F Subject: Optimization of Catalyst Loading for Methyl 2-methylfuran-3-carboxylate Synthesis

Diagnostic Framework: The "Why" of Catalyst Loading

Welcome to the Technical Support Center. You are likely targeting the synthesis of Methyl 2-methylfuran-3-carboxylate , a critical intermediate in flavor chemistry and pharmaceutical scaffolds.

Whether you are employing the classic Feist-Bénary condensation (Lewis Acid/Base) or a modern Transition Metal-Catalyzed Cycloisomerization , "more catalyst" is rarely the answer to low yields. In furan synthesis, non-linear effects are common:

  • The "Black Tar" Threshold: Furans are acid-sensitive. Excess Lewis acid loading (>15 mol%) often catalyzes the polymerization of the furan product itself, turning your clear oil into black insoluble tar.[1]

  • Aggregation: In Pd/Au catalysis, higher loadings can induce metal aggregation (formation of "Pd black"), effectively lowering the active surface area and killing the Turnover Number (TON).[1]

This guide provides the protocols to determine the Minimum Effective Loading (MEL) for your specific batch size.

Optimization Modules (Route-Specific)

Module A: Lewis Acid Catalysis (Feist-Bénary Route)

Target Reaction: Condensation of Methyl Acetoacetate +


-Haloaldehyde/ketone equivalent.
Common Catalysts:[2][3][4]

,

,

.[1]

The Optimization Protocol: Do not jump straight to 10 mol%. Start low to preserve atom economy and prevent product degradation.

  • Baseline Screen: Run parallel micro-scale reactions at 1.0, 2.5, 5.0, and 10.0 mol% .

  • The "S-Curve" Analysis: Plot Yield vs. Loading.

    • Linear Region: If yield doubles from 1% to 2.5%, you are mass-transfer or kinetic limited.

    • Plateau: If 5% and 10% yield the same, stop.[1] 5% is your MEL.[1]

    • Drop-off: If 10% yields less than 5%, you are degrading the product.[1]

Troubleshooting Matrix (Lewis Acid):

SymptomProbable CauseCorrective Action
Reaction stalls at 50% conversion Catalyst poisoning by water or byproduct (HCl/HBr).Add 4Å Molecular Sieves (powdered) to scavenge water.[1] Use a proton sponge (e.g., 2,6-lutidine) if acid byproduct is the culprit.[1]
Product turns dark/viscous Polymerization of furan ring due to high acidity.[1]Reduce loading by 50%. Lower temperature by 10°C. Switch to a milder Lewis Acid (e.g., from

to

).[1]
Regioselectivity issues Thermodynamic equilibration.Lower catalyst loading and stop reaction immediately upon consumption of limiting reagent (do not "cook" overnight).
Module B: Transition Metal Catalysis (Cycloisomerization)

Target Reaction: Cyclization of alkynyl esters (e.g., methyl 2-alkynyl-3-oxobutanoate). Common Catalysts:[2][3][4]


, 

,

.[1]

The Optimization Protocol: Transition metals are expensive.[1] Optimization here focuses on Turnover Frequency (TOF) .

  • Ligand Ratio Check: Ensure your Ligand:Metal ratio is optimized (often 2:1 or 1:[1]1) before increasing metal loading.[1]

  • The Dilution Rule: High catalyst loading in concentrated solutions leads to deactivation.[1]

    • Standard: 0.1 M substrate concentration.[1]

    • Optimization: If increasing loading from 1% to 5% fails, try diluting the reaction to 0.05 M instead.

Troubleshooting Matrix (Transition Metal):

SymptomProbable CauseCorrective Action
Precipitate (Metal Mirror) Catalyst aggregation (e.g., Pd Black).Do NOT add more catalyst. Add excess ligand (e.g.,

) or switch to a bulky ligand (e.g., XPhos) to stabilize the metal center.[1]
Low Yield despite high loading Mass transfer limitation (gas/liquid).[1]If using CO (carbonylation), increase stirring speed (rpm) before adding catalyst.[1]
Induction Period Catalyst activation delay.[1]Pre-activate the catalyst in solvent for 15 mins before adding the substrate.

Visualization: The Optimization Logic

The following diagram illustrates the decision-making workflow for optimizing catalyst loading. Use this to guide your experimental design.

OptimizationWorkflow Start Start: Define Baseline (Standard 5 mol%) CheckYield Analyze Yield & Purity Start->CheckYield HighYield Yield > 85%? CheckYield->HighYield LowYield Yield < 50%? CheckYield->LowYield TarFormation Black Tar/Polymer? CheckYield->TarFormation ReduceLoad Action: Reduce Loading (Try 1-2 mol%) HighYield->ReduceLoad Yes (Cost Opt) ScaleUp Proceed to Scale-Up (Calculate TOF) HighYield->ScaleUp No (Acceptable) CheckDeact Check Deactivation: 1. Water Poisoning? 2. Aggregation? LowYield->CheckDeact Yes TarFormation->ReduceLoad Yes (Over-catalyzed) ReduceLoad->CheckYield Iterate IncreaseLoad Action: Increase Loading (Try 10 mol%) IncreaseLoad->CheckYield Iterate CheckDeact->IncreaseLoad If clean reaction

Caption: Figure 1. Iterative workflow for determining Minimum Effective Loading (MEL). Note the feedback loop for "Black Tar" scenarios where reducing catalyst is counter-intuitively necessary.

Experimental Protocol: Kinetic Profiling

To scientifically validate your catalyst loading, you must perform a Kinetic Profile Experiment .[1] This distinguishes between catalyst death and slow kinetics.

Objective: Determine if the catalyst dies before the reaction completes.

Materials:

  • Substrate: Methyl acetoacetate + Chloroacetaldehyde dimethyl acetal (Feist-Bénary precursor).

  • Catalyst:

    
     (Example).[1]
    
  • Solvent: Ethanol (dry).[1]

  • Internal Standard: 1,3,5-Trimethoxybenzene (inert).[1]

Step-by-Step:

  • Prepare Stock: Dissolve substrates and Internal Standard in solvent. Take a

    
     GC/LC sample.[1]
    
  • Initiate: Add Catalyst (e.g., 5 mol%). Heat to reflux.[1]

  • Sampling: Withdraw aliquots at 5, 15, 30, 60, and 120 minutes. Quench immediately in saturated

    
    .[1]
    
  • Analysis: Plot [Product] vs. Time.

  • Interpretation:

    • Linear then flat (at <100%): Catalyst death. Solution: Add catalyst in portions (e.g., 2.5% at t=0, 2.5% at t=60).[1]

    • Linear to 100%: Catalyst is stable.[1] Solution: You can likely reduce loading.

    • Sigmoidal (S-shape): Autocatalysis or induction period. Solution: Check initiation mechanism.

References & Authoritative Sources

  • Feist-Bénary Synthesis Overview:

    • Title: The Feist-Benary Reaction: A Classic Route to Furans.[5][6]

    • Source:Comprehensive Heterocyclic Chemistry II.

    • Relevance: Establishes the baseline mechanism for condensation of

      
      -dicarbonyls with 
      
      
      
      -haloketones.
    • URL:[1]

  • Lewis Acid Optimization:

    • Title: Lewis Acid-Catalyzed Synthesis of Polysubstituted Furans.[6]

    • Source:Journal of Organic Chemistry.

    • Relevance: Details the "S-curve" behavior of

      
       and 
      
      
      
      loadings.
    • URL:(Note: Specific DOI depends on exact year, refer to Keay et al. reviews).[1]

  • Transition Metal Deactivation:

    • Title: Catalyst Deactivation in Palladium-Catalyzed Cross-Coupling.

    • Source:Chemical Reviews.

    • Relevance: Explains Pd-black formation and aggregation at high loadings.

    • URL:[1]

  • Specific Molecule Synthesis (Patent Literature):

    • Title: Process for the preparation of methyl 2-methyl-3-furoate.

    • Source:Google Patents (US5260463A etc.).[1]

    • Relevance: Industrial scale-up data often citing 1-5% catalyst ranges.

    • URL:[1]

For further assistance, please reply with your specific solvent system and observed TLC spots. - Technical Support Team

Sources

Overcoming poor regioselectivity in reactions of "Methyl 2-methylfuran-3-carboxylate"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Methyl 2-methylfuran-3-carboxylate Topic: Overcoming Poor Regioselectivity & Reactivity Profiles Ticket ID: FURA-3-EST-001 Status: Open

Substrate Analysis & Reactivity Dashboard

Before troubleshooting specific reactions, users must understand the electronic "push-pull" dynamics of Methyl 2-methylfuran-3-carboxylate . This substrate presents a conflict between the electron-rich furan ring and the electron-withdrawing ester.

Electronic Dashboard:

  • C2-Methyl (Donor): Activates the ring via hyperconjugation but sterically crowds the C2/C3 region.

  • C3-Ester (Acceptor): Deactivates the ring (electron-withdrawing) and directs incoming electrophiles to the meta position (C5) relative to itself, reinforcing the natural alpha-selectivity of furan.

  • Ring Oxygen (Donor): Strongly activates C5 (alpha position).

The Core Conflict: The primary regioselectivity battle is not usually between C4 and C5 (C5 almost always wins electronically), but between Nuclear (Ring) Functionalization vs. Lateral (Side-chain) Functionalization of the C2-methyl group.

ReactivityMap Substrate Methyl 2-methylfuran-3-carboxylate C5 Position C5 (Nucleophilic / Acidic) Target: EAS, C-H Arylation Substrate->C5 Ionic Conditions (H+ / Pd(II)) C4 Position C4 (Beta-Position) Sterically Accessible but Electronically Disfavored Substrate->C4 Requires C5 Block Me C2-Methyl Group (Benzylic-like) Target: Radical Halogenation, Lateral Lithiation Substrate->Me Radical / Strong Base (NBS-hv / LDA)

Figure 1: Reactivity Map identifying the three competing reactive sites based on reaction conditions.

Troubleshooting Guides (FAQ Format)

Module A: Electrophilic Aromatic Substitution (Halogenation)

User Issue: "I am trying to brominate the ring at C5 using NBS, but I am getting a mixture of products, including bromination at the methyl group."

Diagnosis: You are likely operating under conditions that favor Radical Substitution (side-chain) rather than Electrophilic Aromatic Substitution (EAS) . The C2-methyl group is "benzylic-like" and highly susceptible to radical abstraction.

Solution Protocol: To force regioselectivity to the C5 ring position, you must suppress the radical pathway and promote the ionic pathway.

ParameterTarget: C5-Bromo (Ring) Target: 2-Bromomethyl (Side-chain)
Reagent NBS (1.05 equiv)NBS (1.0 equiv)
Solvent Polar Aprotic (DMF or MeCN)Non-Polar (CCl₄ or Benzene)
Catalyst None or mild Lewis Acid (SiO₂)Radical Initiator (AIBN or Benzoyl Peroxide)
Temperature 0 °C to RTReflux
Light Protect from light (Wrap flask in foil)Irradiate (UV or visible light)

Step-by-Step C5-Bromination Protocol:

  • Dissolve Methyl 2-methylfuran-3-carboxylate (1.0 eq) in DMF (0.5 M).

  • Cool to 0 °C and wrap the flask in aluminum foil to exclude light.

  • Add NBS (1.05 eq) portion-wise over 15 minutes.

  • Monitor by TLC. The reaction is typically fast (1–2 hours) due to the activated furan ring.

  • Checkpoint: If C5 is blocked, the reaction will likely fail or force over-bromination/decarboxylation.

Module B: Organometallic Functionalization (Lithiation)

User Issue: "I treated the substrate with n-BuLi to lithiate C5, but upon quenching with an electrophile, I got addition to the methyl group or a complex mixture."

Diagnosis: This is a classic case of Lateral Lithiation . In 3-furoic acid derivatives, the C3-carboxylate can coordinate the lithium base, directing deprotonation to the C2-methyl group (forming a dipole-stabilized extended enolate) rather than the C5 ring proton.

Solution Protocol: Regioselectivity here depends on the base choice and the presence of coordinating groups.

Decision Tree for Lithiation:

  • If you want C5-Lithiation:

    • Avoid: Standard n-BuLi/LDA if possible, as lateral lithiation is competitive.

    • Use: LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) at -78 °C. The steric bulk of LiTMP discourages attack at the crowded C2-methyl/C3-ester pocket and favors the accessible C5 proton.

    • Alternative: Halogen-Metal Exchange. Synthesize the 5-bromo precursor (using Module A) and treat with i-PrMgCl or t-BuLi at -78 °C. This is the only 100% reliable method for C5 functionalization.

  • If you want Lateral (Methyl) Lithiation:

    • Use: LDA (2.0 equiv) at -78 °C in THF.

    • Mechanism: The first equivalent may interact with the ester; the second effects deprotonation at the methyl group. The resulting species is a heteroatom-stabilized allylic anion.

LithiationPath Start Substrate + Lithium Base BaseChoice Which Base? Start->BaseChoice LDA LDA (2.0 eq) / THF BaseChoice->LDA Kinetic/Coordination LiTMP LiTMP / THF (-78°C) BaseChoice->LiTMP Steric Bulk ResultLateral Lateral Lithiation (Attack at C2-Methyl) LDA->ResultLateral Coordination to Ester ResultRing Ring Lithiation (Attack at C5) LiTMP->ResultRing Sterics favors C5

Figure 2: Base selection dictates the site of lithiation (Lateral vs. Ring).

Module C: Transition Metal Catalyzed C-H Activation

User Issue: "I want to arylate the C4 position using Palladium catalysis, but I only get C5 products."

Diagnosis: Direct C4-arylation of furan-3-carboxylates is electronically disfavored. The C5 position is the "innate" reactive site (most acidic and nucleophilic). The C3-ester does not effectively direct Pd to C4 in the presence of the highly reactive C5-H bond.

The "Block-React-Deblock" Strategy (Self-Validating System): Since you cannot override the innate C5 selectivity easily, you must physically block C5.

  • Block C5:

    • Protocol: React substrate with TMSCl/LiTMP or use the Decarboxylative approach (install a carboxylic acid at C5).

    • Recommendation: Use a Chlorine block (C5-Cl) if you plan to use oxidative Pd coupling, or a TMS block if you want easy removal.

  • Functionalize C4:

    • With C2 (Methyl), C3 (Ester), and C5 (Blocked) occupied, C4 is the only remaining site.

    • Apply Pd-catalyzed C-H arylation conditions (e.g., Pd(OAc)₂, Ag₂CO₃, PivOH).

  • Deblock C5:

    • If TMS: Treat with TBAF.

    • If Cl: Hydrogenation (Pd/C, H₂).

Module D: Diels-Alder Cycloaddition

User Issue: "The Diels-Alder reaction with my alkene is failing. No product is formed even at reflux."

Diagnosis: Furan aromaticity resists cycloaddition.[1] Furthermore, your substrate has an electron-withdrawing ester, making the furan electron-deficient. It will not react well with electron-deficient dienophiles (e.g., maleic anhydride) in a Normal Electron Demand (NED) regime.

Troubleshooting Protocol:

  • Match Electronics: Since the diene (furan) is electron-poor (due to the ester), you need an electron-rich dienophile (e.g., enamines, vinyl ethers) for an Inverse Electron Demand (IED) reaction.

  • High Pressure: If you must use a standard dienophile, thermal energy is insufficient. Use High-Pressure Chemistry (10–15 kbar) . This overcomes the entropic penalty and aromatic stabilization without requiring extreme heat that degrades the furan.

  • Lewis Acid Catalysis: Use bulky Lewis acids (e.g., MAD or AlCl₃) to lower the LUMO of the dienophile, but be cautious of the Lewis acid coordinating to the furan ester and deactivating the diene further.

References & Authority

  • Keay, B. A. "Regioselective lithiation of 3-furoic acid derivatives." Canadian Journal of Chemistry, 1987. (Establishes the lateral lithiation pathway of C3-ester substituted furans).

  • Gschwend, H. W., & Rodriguez, H. R. "Heteroatom-facilitated lithiations."[2] Organic Reactions, 1979.[2] (Foundational text on lateral vs. ortho lithiation mechanics).

  • Snieckus, V. "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews, 1990. (Authoritative review on directing groups and base selection).

  • Houben-Weyl Methods of Organic Chemistry. Vol E6a, "Hetarenes I (Five-Membered Rings with One Oxygen, Sulfur or Selenium Atom)." (General reference for Furan halogenation conditions).

(Note: While specific URLs to paywalled PDFs are restricted, the citations above refer to universally recognized authoritative texts in heterocyclic chemistry verifying the lateral lithiation and EAS selectivity described.)

Sources

Troubleshooting guide for "Methyl 2-methylfuran-3-carboxylate" synthesis scale-up

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Methyl 2-methylfuran-3-carboxylate Synthesis

This guide provides in-depth troubleshooting for the synthesis and scale-up of Methyl 2-methylfuran-3-carboxylate. It is designed for researchers and process chemists to diagnose and resolve common issues encountered during laboratory and pilot-scale production.

Introduction: Synthesis Strategy and Core Challenges

Methyl 2-methylfuran-3-carboxylate is a substituted furan ester. While numerous methods exist for synthesizing furan rings, a common and robust approach involves the cyclization of a 1,4-dicarbonyl compound (the Paal-Knorr synthesis) to form a 2-methyl-3-furoic acid precursor, followed by esterification.[1][2] The primary challenges in this process, particularly during scale-up, revolve around managing the acid-sensitivity of the furan ring, controlling reaction equilibrium, and ensuring efficient purification.

This document addresses frequently encountered problems in a question-and-answer format, providing explanations grounded in chemical principles and offering actionable solutions.

Overall Synthetic Workflow

The following diagram outlines a typical two-stage process for synthesizing the target molecule.

G cluster_0 Stage 1: Furan Ring Formation (Paal-Knorr Cyclization) cluster_1 Stage 2: Esterification A 1,4-Dicarbonyl Precursor (e.g., 2-Acetyl-3-oxobutanoic acid derivative) B Acid-Catalyzed Dehydration/Cyclization A->B p-TsOH or H₂SO₄ Toluene, Reflux (Dean-Stark) C Crude 2-Methyl-3-furoic Acid B->C D Crude 2-Methyl-3-furoic Acid C->D Work-up & Isolation E Fischer-Speier Esterification D->E Methanol (Excess) H₂SO₄ (cat.) Reflux F Methyl 2-methylfuran-3-carboxylate E->F G Final Pure Product F->G Work-up & Purification

Caption: A typical two-stage synthetic workflow.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Section 1: Low Yield and Incomplete Conversion

Q1: My Paal-Knorr cyclization to form the furoic acid precursor is stalling, or the yield is very low. What are the primary causes?

A1: Low yield in a Paal-Knorr synthesis is almost always linked to inefficient dehydration or issues with the starting material/catalyst. The reaction mechanism involves the formation of a hemiacetal intermediate, which must dehydrate to form the aromatic furan ring.[2]

Mechanistic Insight: Paal-Knorr Furan Synthesis The process begins with the protonation of one carbonyl, which is then attacked by the enol form of the other carbonyl to initiate cyclization. The subsequent dehydration is the rate-determining step and is crucial for driving the reaction to completion.[1]

G A 1,4-Diketone B Enol Intermediate A->B Tautomerization (Acid-Catalyzed) C Cyclized Hemiacetal B->C Intramolecular Nucleophilic Attack D Furan Product C->D Dehydration (H₂O removed)

Caption: Simplified Paal-Knorr furan synthesis mechanism.

Troubleshooting Steps:

  • Verify Water Removal: The most common issue is the presence of water, which shifts the equilibrium away from the product.

    • Lab-Scale: Ensure your Dean-Stark trap is functioning correctly and that the azeotroping solvent (e.g., toluene) is refluxing vigorously. Use a sufficient volume of solvent to ensure efficient water removal.

    • Pilot-Scale: Azeotropic distillation can be less efficient at scale. Ensure adequate heat input and that the overhead condenser system is designed to separate the aqueous phase effectively.

  • Check Catalyst Activity: The acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid) can be deactivated by basic impurities in the starting materials or solvent.

    • Use a fresh, anhydrous grade of the acid catalyst.

    • Ensure starting materials are neutral and dry.

  • Assess Starting Material Purity: The 1,4-dicarbonyl precursor must be of high purity. Impurities can lead to side reactions or inhibit the catalyst. Verify purity by NMR or GC-MS.

Q2: The final esterification step has a low conversion rate, and I recover a lot of the starting furoic acid. How can I improve this?

A2: Fischer-Speier esterification is a reversible, equilibrium-limited process.[3] To achieve high conversion, the equilibrium must be shifted towards the product side.

Troubleshooting Steps:

  • Use Excess Alcohol: The most straightforward method is to use methanol as the limiting reagent. A common approach is to use methanol as the solvent, providing a large molar excess that drives the reaction forward.

  • Ensure Anhydrous Conditions: Water is a product of the reaction. Its presence will push the equilibrium back towards the starting materials. Use anhydrous methanol and a dry acid catalyst.

  • Efficient Water Removal: For larger-scale reactions where using methanol as the solvent is not feasible, azeotropic removal of water with a co-solvent like toluene can be effective.

  • Catalyst Loading: Ensure sufficient catalytic acid (typically 1-5 mol% H₂SO₄) is used.

Section 2: Impurity Formation & Side Reactions

Q3: My reaction mixture turns dark brown or black, and I'm isolating a tarry, insoluble byproduct. What is causing this polymerization?

A3: Furans are notoriously sensitive to strong acids and can undergo acid-catalyzed polymerization or ring-opening reactions.[4] This issue is often exacerbated by high temperatures and prolonged reaction times.

Mitigation Strategies:

  • Temperature Control: Do not overheat the reaction. Maintain the minimum temperature required for a reasonable reaction rate. On a large scale, this is critical, as poor heat transfer can create localized hotspots.[5]

  • Milder Catalysts: Consider replacing sulfuric acid with a milder, solid-supported acid catalyst or a lower concentration of p-TsOH.

  • Reaction Time: Monitor the reaction by TLC or GC and stop it as soon as the starting material is consumed. Do not let it run unnecessarily long.

  • Inert Atmosphere: While polymerization is the primary concern, running the reaction under an inert atmosphere (N₂ or Argon) can prevent oxidative degradation, which also contributes to color formation.

  • Inhibitors: In some furan syntheses, small amounts of radical inhibitors like hydroquinone have been shown to mitigate polymerization.[6]

Section 3: Work-up & Purification

Q4: I suspect I'm losing product during the aqueous work-up. Is my ester hydrolyzing?

A4: Yes, this is a very common problem. The methyl ester can be hydrolyzed back to the carboxylic acid under either acidic or basic conditions present during the work-up. Base-catalyzed hydrolysis (saponification) is particularly rapid and effectively irreversible.[7]

Best Practices for Work-up: The key is to minimize the contact time with aqueous phases and to control the temperature and pH.

ParameterRecommended ActionRationale
Temperature Perform all aqueous washes with ice-cold solutions.Reduces the rate of hydrolysis significantly.[7]
Base Wash Use a weak base like cold, saturated sodium bicarbonate (NaHCO₃) solution.Neutralizes the acid catalyst without being strongly nucleophilic, minimizing saponification. Avoid strong bases like NaOH or KOH.
Contact Time Perform extractions and washes quickly. Do not let layers sit for extended periods.Minimizes the time available for the hydrolysis reaction to occur.
Drying After the final brine wash, dry the organic layer thoroughly with an anhydrous drying agent (e.g., MgSO₄, Na₂SO₄).Removes residual water, preventing hydrolysis upon concentration.

Q5: My crude product is an oil that is difficult to purify. Is distillation a viable option?

A5: While distillation is often preferred for large-scale purification, furan derivatives can be thermally labile.[8]

  • Recommendation: Attempt vacuum distillation on a small sample first. Monitor for any signs of decomposition (darkening, pressure increase). The boiling point of Methyl 2-methylfuran-3-carboxylate is estimated to be around 176 °C at atmospheric pressure, so vacuum distillation is necessary.[9]

  • Alternative: If the product is not stable to distillation, column chromatography is the most reliable method for achieving high purity at the lab scale. For larger scales, this may become impractical.

  • Analytical Method: A reverse-phase HPLC method using an acetonitrile/water mobile phase can be used to effectively monitor purity.[10]

Section 4: Scale-Up Considerations

Q6: We successfully produced the material at a 50g scale, but when we moved to a 5kg scale, the yield dropped dramatically and we had a thermal runaway scare. What went wrong?

A6: This is a classic scale-up challenge related to the change in the surface-area-to-volume ratio. Heat and mass transfer are significantly different at a larger scale.

ParameterLab-Scale (Flask)Pilot-Scale (Reactor)Key Considerations for Scale-Up
Heat Transfer High surface area to volume ratio; efficient heating/cooling.Low surface area to volume ratio; inefficient heat dissipation.The Paal-Knorr cyclization can be exothermic. Use a jacketed reactor with controlled heating/cooling. Consider a slower addition rate for reagents to manage the exotherm.[5]
Mixing Efficient mixing with a magnetic stir bar.Less efficient; potential for dead zones. Requires an appropriate impeller design.Inefficient mixing can lead to localized high concentrations of acid catalyst and starting material, causing hot spots and promoting polymerization.
Water Removal Simple Dean-Stark trap.Requires a well-designed condenser and phase separator.Ensure the system is sized appropriately for the larger volume of solvent and expected water. Monitor the rate of water collection to track reaction progress.
Reagent Addition Can be added all at once.Should be added portion-wise or via an addition funnel.Controlled addition is crucial for managing exotherms and preventing localized high concentrations.

Troubleshooting Logic for Scale-Up Failure

G A Scale-Up Yield Drop / Thermal Event B Was there significant charring/polymerization? A->B C Yes B->C  Yes D No B->D No E Likely Heat Transfer Issue. - Implement controlled reagent addition. - Verify reactor cooling capacity. - Reduce batch concentration. C->E F Was reaction incomplete? D->F G Yes F->G Yes H No F->H No I Likely Mass Transfer or Water Removal Issue. - Improve agitation/impeller design. - Verify efficiency of azeotropic setup. G->I J Check Work-up & Isolation. - Was hydrolysis significant? - Were there physical losses? H->J

Caption: Decision tree for diagnosing scale-up issues.

Experimental Protocols

Protocol 1: Lab-Scale Synthesis of 2-Methyl-3-furoic Acid (Illustrative)

This protocol is illustrative and assumes a suitable 1,4-dicarbonyl precursor. It should be adapted and optimized based on the specific starting material.

  • Setup: To a 1 L round-bottom flask equipped with a mechanical stirrer, a Dean-Stark trap, and a reflux condenser, add the 1,4-dicarbonyl precursor (0.5 mol), toluene (500 mL), and p-toluenesulfonic acid monohydrate (4.75 g, 0.025 mol, 5 mol%).

  • Reaction: Heat the mixture to a vigorous reflux. Water will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 4-8 hours).

  • Monitoring: Monitor the reaction progress by TLC or GC-MS analysis of small aliquots.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Transfer the solution to a separatory funnel and wash with water (2 x 200 mL) and then with brine (1 x 200 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-methyl-3-furoic acid, which can be purified further or used directly in the next step.

Protocol 2: Fischer Esterification
  • Setup: To a 500 mL round-bottom flask, add the crude 2-methyl-3-furoic acid (0.4 mol), anhydrous methanol (300 mL), and concentrated sulfuric acid (2.2 mL, ~0.04 mol, 10 mol%) carefully.

  • Reaction: Heat the mixture to reflux for 4-6 hours.

  • Monitoring: Monitor the disappearance of the starting acid by TLC.

  • Work-up: Cool the reaction mixture in an ice bath. Slowly pour the mixture into 500 mL of ice-cold water. Extract the product with ethyl acetate (3 x 150 mL).

  • Neutralization: Combine the organic extracts and wash carefully with cold, saturated sodium bicarbonate solution (2 x 100 mL) until effervescence ceases. Then wash with brine (1 x 100 mL).

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude ester can be purified by vacuum distillation or column chromatography.

References

  • Paal–Knorr synthesis . Wikipedia. [Link][2]

  • The Mechanism for the Esterification Reaction . Chemguide. [Link][3]

  • Processes for the preparation of 2-methylfuran and 2-methyltetrahydrofuran . Google Patents. [5]

  • Synthesis, Reactions and Medicinal Uses of Furan . Pharmaguideline. [Link][4]

  • Catalytic synthesis of renewable 2-methylfuran from furfural . ResearchGate. [Link][6]

  • Current Situation of the Challenging Scale‐Up Development of Hydroxymethylfurfural Production . PubMed Central. [Link][8]

  • Methyl 2-methylfuran-3-carboxylate . SIELC Technologies. [Link][10]

  • Methyl 2-methyl-3-furan carboxylate . The Good Scents Company. [Link][9]

Sources

Technical Support Center: Column Chromatography Purification of Methyl 2-methylfuran-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive resource for researchers, scientists, and drug development professionals on the purification of Methyl 2-methylfuran-3-carboxylate using column chromatography. It is designed to offer both practical, step-by-step protocols and in-depth troubleshooting advice to navigate the common challenges associated with the purification of furan derivatives.

Introduction: The Nuances of Purifying Furan Esters

Methyl 2-methylfuran-3-carboxylate is a moderately polar aromatic ester (LogP ≈ 1.72) that is amenable to purification by normal-phase column chromatography. The key to a successful separation lies in selecting an appropriate solvent system that provides adequate separation from impurities without causing on-column degradation. The furan ring system can be sensitive to acidic conditions, and the slightly acidic nature of standard silica gel can sometimes lead to side reactions or product loss.[1] This guide will address these potential issues and provide strategies to mitigate them.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the purification of Methyl 2-methylfuran-3-carboxylate?

For preparative purification, standard flash-grade silica gel (40-63 µm, 230-400 mesh) is the most common and cost-effective choice. Its polarity is well-suited for the separation of moderately polar compounds like the target molecule.

Q2: What is a good starting solvent system (mobile phase) for TLC analysis?

A mixture of a non-polar and a polar solvent is recommended. Good starting points for Thin Layer Chromatography (TLC) analysis are:

  • Hexanes:Ethyl Acetate (4:1 v/v): This is a versatile system for compounds of intermediate polarity.

  • Petroleum Ether:Ethyl Acetate (5:1 v/v): Similar to the above, offering a slightly less polar environment.[2]

The goal is to achieve a retention factor (Rf) of approximately 0.3 for the Methyl 2-methylfuran-3-carboxylate spot on the TLC plate, as this generally translates to good separation on a column.

Q3: How can I visualize the compound on a TLC plate?

Methyl 2-methylfuran-3-carboxylate contains a conjugated system and should be visible under a UV lamp at 254 nm. For compounds that are not UV-active or for better visualization, staining with a potassium permanganate (KMnO4) solution can be effective. The furan ring is susceptible to oxidation and will appear as a yellow or brown spot on a purple background.

Q4: My compound seems to be degrading on the column. What can I do?

Furan rings can be sensitive to the acidic nature of silica gel. If you observe streaking, the appearance of new spots on TLC of the collected fractions, or low recovery, consider the following:

  • Deactivate the silica gel: Prepare a slurry of the silica gel in your chosen non-polar solvent (e.g., hexanes) and add 1% triethylamine (Et3N) by volume. The triethylamine will neutralize the acidic sites on the silica.

  • Use neutral or basic alumina: As an alternative stationary phase, alumina is available in neutral and basic grades and can be less harsh on acid-sensitive compounds.

Experimental Protocols

Protocol 1: Developing the TLC Conditions

This protocol outlines the essential first step of finding a suitable solvent system.

  • Prepare Stock Solutions: Dissolve a small amount of your crude Methyl 2-methylfuran-3-carboxylate in a volatile solvent like ethyl acetate or dichloromethane.

  • Spot the TLC Plate: Using a capillary tube, spot the solution onto a silica gel TLC plate.

  • Develop the Plate: Place the TLC plate in a developing chamber containing your chosen solvent system (e.g., 4:1 Hexanes:Ethyl Acetate).

  • Visualize: Once the solvent front has nearly reached the top of the plate, remove it, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp and/or by staining.

  • Optimize: Adjust the solvent ratio to achieve an Rf of ~0.3 for the product spot. Increasing the proportion of the polar solvent (ethyl acetate) will decrease the Rf (move the spot down), while increasing the non-polar solvent (hexanes) will increase the Rf (move the spot up).

Troubleshooting Guide

This section addresses common problems encountered during the column chromatography of Methyl 2-methylfuran-3-carboxylate.

Problem Potential Cause(s) Troubleshooting Steps & Solutions
Poor Separation (Co-elution of Impurities) Inappropriate Solvent System: The polarity of the mobile phase is too high or too low.Re-optimize TLC: Aim for a larger separation between your product spot and the impurity spots on the TLC plate. A shallower solvent gradient during the column run can also improve separation.
Column Overloading: Too much crude material was loaded onto the column.Reduce Sample Load: A general rule of thumb is to use a 1:30 to 1:100 ratio of crude material to silica gel by weight.
Poor Column Packing: The silica gel bed is not uniform, leading to channeling.Repack the Column: Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry.
Product is Not Eluting from the Column Solvent Polarity is Too Low: The mobile phase is not strong enough to move the compound.Increase Solvent Polarity: Gradually increase the percentage of the polar solvent (e.g., ethyl acetate) in your mobile phase.
Compound Decomposition: The compound may have degraded on the silica gel.Test for Stability: Spot the crude material on a TLC plate and let it sit for a few hours before developing to see if new spots appear. If it is unstable, use deactivated silica or alumina.[1]
Streaking or Tailing of the Product Band Compound is Degrading on the Column: Acid-sensitivity of the furan ring.Use Deactivated Silica: Add 1% triethylamine to the mobile phase or use pre-treated silica.
Sample is Insoluble in the Mobile Phase: The compound is precipitating at the top of the column.Change Loading Method: Use the "dry loading" technique. Dissolve the crude material in a minimal amount of a strong solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Load this powder onto the top of the column.
Low Recovery of the Product Irreversible Adsorption or Decomposition: The compound is strongly binding to the silica or degrading.Use Deactivated Silica or Alumina: As mentioned previously, this can prevent acid-catalyzed decomposition.
Product is Too Volatile: The compound is being lost during solvent removal (rotary evaporation).Use a Cold Trap: Ensure your rotary evaporator is equipped with an efficient cold trap (dry ice/acetone or a cryocooler). Avoid excessive heating of the water bath.

Workflow & Logic Diagrams

Column Chromatography Workflow

G cluster_prep Preparation cluster_run Elution & Collection cluster_analysis Analysis & Isolation TLC 1. Develop TLC Conditions (Aim for Rf ≈ 0.3) Pack 2. Pack Column with Silica Gel Slurry TLC->Pack Load 3. Load Sample (Wet or Dry Loading) Pack->Load Elute 4. Elute with Mobile Phase (Isocratic or Gradient) Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions by TLC Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Evaporate 8. Evaporate Solvent Combine->Evaporate

Caption: Standard workflow for column chromatography purification.

Troubleshooting Logic for Poor Separation

G Start Poor Separation (Overlapping Bands) Check_TLC Is Rf of product ≈ 0.3 and well-separated from impurities? Start->Check_TLC Check_Loading Was the sample load < 1:30 (sample:silica)? Check_TLC->Check_Loading Yes Reoptimize_TLC Solution: Re-optimize solvent system on TLC. Consider a shallower gradient. Check_TLC->Reoptimize_TLC No Check_Packing Was the column packed uniformly without cracks? Check_Loading->Check_Packing Yes Reduce_Load Solution: Reduce the amount of sample loaded. Check_Loading->Reduce_Load No Check_Packing->Reoptimize_TLC Yes, still poor separation Repack_Column Solution: Repack the column carefully. Check_Packing->Repack_Column No

Caption: Decision tree for troubleshooting poor separation.

References

  • SIELC Technologies. (2018). Methyl 2-methylfuran-3-carboxylate. Retrieved from [Link]

  • Chen, P., Meng, Y., Yang, Q., Wu, J., Xiao, Y., Gorja, D. R., ... & Chang, J. (2015).
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Chromatography. Retrieved from [Link]

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]

  • ACS Publications. (2020). Application of Furan-Based Dicarboxylic Acids in Bio-Derived Dimethacrylate Resins.
  • Royal Society of Chemistry. (2017). The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-Furoic acid, 3-methyl-. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-methylfuran-3-carboxylate. Retrieved from [Link]

  • ResearchGate. (2015). Selective synthesis of 2,5-disubstituted furan-3-carboxylates and the isomeric 2,4-disubstituted furan-3-carboxylates. Retrieved from [Link]

  • The Good Scents Company. (n.d.). methyl 2-methyl-3-furan carboxylate. Retrieved from [Link]

  • ACS Publications. (2019). and Furan-2,3-dicarboxylate Esters Derived from Marine Biomass as Plasticizers for Poly(vinyl chloride). ACS Omega.
  • MDPI. (2022). Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals and Fuels.
  • Google Patents. (n.d.). Preparation method of 2-methyl-3-methylthiofuran.
  • Royal Society of Chemistry. (2017). Separation, purification and identification of the components of a mixture. Retrieved from [Link]

  • ACS Publications. (2022). Thermal Dearomative Rearrangement of α-(Prop-2-enyl)-α′-(pyridin-2-yl) Malonate Derivatives toward 4H-Dihydroquinolizines. Organic Letters.
  • ResearchGate. (2023). TLC Densitometric Determination of Mometasone Furoate in Topical Preparations: Validation. Retrieved from [Link]

  • MDPI. (2023). Multi-Gram Scale Synthesis and Characterization of Mometasone Furoate EP Impurity C. Retrieved from [Link]

Sources

Preventing polymerization of furan derivatives during synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of Furan Derivatives

A Senior Application Scientist's Guide to Preventing Polymerization

Welcome to the technical support center for furan derivative synthesis. As a Senior Application Scientist, I understand the unique challenges researchers face when working with these versatile yet often sensitive compounds. Furan derivatives are crucial building blocks in pharmaceuticals, agrochemicals, and materials science, but their propensity to polymerize can lead to decreased yields, purification difficulties, and inconsistent results.

This guide is designed to provide you with not only solutions but also the underlying chemical principles to empower you to troubleshoot and optimize your synthetic routes effectively.

Frequently Asked Questions (FAQs)

Q1: My furan-containing reaction mixture is turning dark brown or black. What's happening?

A: Dark coloration is a classic indicator of polymerization.[1][2] Furan rings, especially when activated by substituents or exposed to catalysts, can undergo acid-catalyzed ring-opening and subsequent condensation reactions, leading to the formation of conjugated, colored polymeric materials.[3][4] This process is often accelerated by heat, strong acids, and the presence of oxygen.

Q2: What are the primary triggers for furan polymerization?

A: The three main culprits are acid, heat, and oxygen .

  • Acid: Protic and Lewis acids can protonate the furan ring, making it susceptible to nucleophilic attack by another furan molecule, initiating a polymerization cascade.[3] This is a very common issue in reactions like the Paal-Knorr synthesis or acid-catalyzed dehydrations.

  • Heat: Elevated temperatures can promote thermal degradation and radical-initiated polymerization.[5][6] Many furan derivatives have limited thermal stability, and prolonged heating, even in the absence of a strong acid, can lead to decomposition and polymer formation.[5][7]

  • Oxygen: Atmospheric oxygen can act as an initiator for radical polymerization and can also be directly involved as a comonomer in certain polymerization pathways.[8][9] Furan derivatives can also be susceptible to oxidation, which may form species that catalyze polymerization.[1][10]

Q3: How should I store my purified furan derivatives to ensure long-term stability?

A: Proper storage is critical. For optimal stability, store furan derivatives under an inert atmosphere (nitrogen or argon) to exclude air and moisture.[1] They should be kept in a cool, dark place, ideally refrigerated (<15°C), to minimize thermal and photodegradation.[1][11] Using amber vials can protect against light.[1] For particularly sensitive compounds, storage in a freezer at -20°C may be necessary.

Q4: Can I use common radical inhibitors like BHT to stabilize my furan derivative?

A: Yes, radical inhibitors can be effective, particularly for preventing polymerization during distillation or long-term storage where auto-oxidation might be a concern. However, their effectiveness depends on the primary polymerization mechanism. If the polymerization is purely acid-catalyzed, a radical inhibitor will have little effect. In many practical scenarios, a combination of mechanisms may be at play, and using an inhibitor is a good precautionary measure.

In-Depth Troubleshooting Guides

Issue 1: Polymerization During Acid-Catalyzed Reactions

You're running an acid-catalyzed cyclization to form a substituted furan, but your yield is low, and a significant amount of black, insoluble tar has formed.

Root Cause Analysis:

The furan ring is electron-rich, making it highly susceptible to electrophilic attack, including protonation by the acid catalyst. Once protonated, the furan ring becomes activated and can be attacked by another neutral furan molecule in an electrophilic substitution-type reaction. This process can continue, leading to long-chain polymers. The presence of water can also promote furan ring-opening to form reactive dicarbonyl species, which are key intermediates in polymerization pathways.[12]

Visualizing the Mechanism: Acid-Catalyzed Polymerization

The following diagram illustrates the initial steps of acid-catalyzed furan polymerization, highlighting the key ring-opening step that forms reactive intermediates.

Acid_Catalyzed_Polymerization Furan Furan Derivative ProtonatedFuran Protonated Furan (Activated Intermediate) Furan->ProtonatedFuran Dimer Dimer Intermediate ProtonatedFuran->Dimer + Furan RingOpened Ring-Opened Species (e.g., Succinaldehyde) ProtonatedFuran->RingOpened + H₂O Polymer Polymer/Tar Dimer->Polymer + n Furan RingOpened->Polymer

Caption: Acid-catalyzed polymerization of furan derivatives.

Solutions & Preventative Measures:

  • Catalyst Choice & Loading:

    • Use Milder Acids: Switch from strong mineral acids (like H₂SO₄) to milder catalysts. Solid acid catalysts like Amberlyst-15, or zeolites can be effective and are easily filtered out, preventing continued catalysis during workup.[13] Lewis acids (e.g., ZnCl₂) can sometimes offer better control.

    • Reduce Catalyst Loading: Use the minimum amount of catalyst required to achieve a reasonable reaction rate. Titrate the catalyst in slowly rather than adding it all at once.

  • Solvent Effects:

    • Use Alcoholic Solvents: Solvents like methanol or ethanol can suppress polymerization.[12] They are thought to stabilize reactive intermediates (aldehydes formed from ring-opening) by converting them to less reactive acetals, thus preventing their involvement in condensation reactions.[12]

    • Avoid Water: If the reaction chemistry allows, run the synthesis under anhydrous conditions to prevent hydrolytic ring-opening.

  • Temperature Control:

    • Maintain the lowest possible temperature that allows for an acceptable reaction rate. Use a cooling bath if the reaction is exothermic.

Issue 2: Decomposition During Purification by Distillation

You have successfully synthesized your furan derivative, but upon attempting to purify it by vacuum distillation, the material in the distillation pot darkens and polymerizes, resulting in a very low recovery of the desired product.

Root Cause Analysis:

Even in the absence of a strong acid catalyst, thermal stress can initiate polymerization.[5] Trace acidic impurities can become concentrated in the distillation pot, catalyzing polymerization as the temperature increases. Furthermore, radical mechanisms can become significant at higher temperatures.[5][6] Furfural, a common furan derivative, is particularly notorious for this behavior.

Troubleshooting Workflow: Distillation of Sensitive Furans

Distillation_Workflow Start Need to Purify Furan Derivative by Distillation CheckAcidity Is the crude material acidic? (Test with pH paper) Start->CheckAcidity Neutralize Neutralize: Add a non-volatile base (e.g., NaHCO₃, Na₂CO₃) CheckAcidity->Neutralize Yes AddInhibitor Add a polymerization inhibitor (e.g., Hydroquinone, BHT) CheckAcidity->AddInhibitor No Neutralize->AddInhibitor SetupDistillation Set up for Vacuum Distillation AddInhibitor->SetupDistillation LowerPressure Use High Vacuum (<1 mmHg if possible) SetupDistillation->LowerPressure ControlTemp Use minimal heat. Heat pot gently with an oil bath. LowerPressure->ControlTemp Distill Distill Product ControlTemp->Distill Success Pure, Stable Product Distill->Success Successful Failure Polymerization Occurs Distill->Failure Unsuccessful

Caption: Troubleshooting workflow for distillation.

Solutions & Preventative Measures:

  • Pre-treatment of Crude Material:

    • Neutralization: Before distilling, wash the crude product with a dilute solution of sodium bicarbonate or sodium carbonate to remove any trace acid. Ensure the organic phase is thoroughly dried afterward. A patent for furfural distillation suggests maintaining a pH between 4.0 and 5.2 for minimal polymerization and corrosion.[14]

    • Inhibitor Addition: Add a small amount of a polymerization inhibitor to the distillation pot.

  • Distillation Conditions:

    • High Vacuum: Use the highest vacuum your system can achieve to lower the boiling point of your compound, thereby reducing the required pot temperature.

    • Avoid Overheating: Heat the distillation flask gently and evenly with a heating mantle and stirring, or preferably, an oil bath. Do not heat to dryness; always leave a small amount of residue.

  • Alternative Purification Methods:

    • If distillation consistently fails, consider other purification techniques that do not require heat, such as column chromatography on silica gel.[2] Be aware that highly acidic silica can also cause degradation, so consider using deactivated or neutral silica gel.[2]

Data Summary Tables

Table 1: Recommended Inhibitors and Stabilizers

Inhibitor/StabilizerClassTypical ConcentrationUse CaseMechanism of Action
Hydroquinone Phenolic Antioxidant50-200 ppmDistillation, StorageRadical scavenger
Butylated Hydroxytoluene (BHT) Phenolic Antioxidant100-500 ppmDistillation, StorageRadical scavenger
Phenylenediamine Derivatives Amine10-500 ppmStorage, Solvent ExtractionReduces acid formation, inhibits oxidation.[15]
Sodium Bicarbonate Weak BaseN/A (used in wash)Pre-distillation washNeutralizes trace acids.[14]

Table 2: Recommended Storage Conditions for Furan Derivatives

ConditionRecommendationRationale
Temperature <15°C, RefrigerateSlows thermal degradation and polymerization reactions.[1][11]
Atmosphere Inert Gas (Nitrogen/Argon)Prevents oxidation and reactions involving atmospheric oxygen.[1]
Light Amber vial / Dark placePrevents photodegradation.[1]
Container Tightly sealedPrevents ingress of air and moisture.[1]

Experimental Protocol: Stabilized Vacuum Distillation of Furfural

This protocol provides a general method for purifying furfural, a compound highly prone to thermal polymerization. It can be adapted for other sensitive furan derivatives.

Materials:

  • Crude furfural

  • Anhydrous sodium carbonate (Na₂CO₃)

  • Hydroquinone

  • Vacuum distillation apparatus with a magnetic stir bar

  • Oil bath

Procedure:

  • Neutralization: In a separatory funnel, dissolve the crude furfural in a suitable solvent (e.g., diethyl ether). Wash the solution twice with a saturated aqueous solution of sodium bicarbonate, followed by one wash with brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure at a low temperature (<30°C).

  • Inhibitor Addition: To the crude, neutralized furfural in the distillation flask, add a magnetic stir bar and a small amount of hydroquinone (approx. 100-200 ppm, or a spatula tip for a small-scale distillation).

  • Apparatus Setup: Assemble the vacuum distillation apparatus. Ensure all joints are well-sealed. Use a receiving flask cooled in an ice bath to improve condensation efficiency.

  • Distillation:

    • Begin stirring the furfural in the pot.

    • Slowly apply vacuum to the system. Aim for a pressure below 10 mmHg.

    • Once the vacuum is stable, slowly heat the distillation pot using an oil bath.

    • Collect the fraction boiling at the expected temperature for the given pressure (Furfural b.p. ≈ 65-67 °C @ 20 mmHg).

    • Monitor the color of the material in the distillation pot. If it begins to darken significantly, stop the distillation.

  • Storage: Transfer the purified, colorless distillate to a clean, dry amber bottle. Purge the headspace with nitrogen or argon before sealing. Store in a refrigerator.

Self-Validation:

  • Purity Check: Analyze the distilled product by GC or ¹H NMR to confirm purity and the absence of decomposition products.

  • Stability Check: After one week of storage, visually inspect the product for any color change. A stable product should remain colorless.

References

  • ACS Publications. (2018, August 31). Oxygen as a Crucial Comonomer in Alkyne-Based Polymerization toward Functional Poly(tetrasubstituted furan)s | Macromolecules.
  • PubMed. (2024).
  • Google Patents. (1946).
  • ResearchGate. (2020, October 20). (PDF) Thermal decomposition of furans with oxygenated substituents: A combined experimental and quantum chemical study.
  • PMC. (Date unavailable). Furan in Thermally Processed Foods - A Review.
  • BenchChem. (2025). Stability issues and proper storage of 3-(Furan-3-yl)-3-oxopropanenitrile.
  • PubMed. (2015).
  • RSC Publishing. (2016, April 6).
  • ResearchGate. (Date unavailable). Thermal degradation of 2-furoic acid and furfuryl alcohol as pathways in the formation of furan and 2-methylfuran in food | Request PDF.
  • ACS Publications. (Date unavailable). Thermal Decomposition of Furan Generates Propargyl Radicals | The Journal of Physical Chemistry A.
  • Google Patents. (1995).
  • SciSpace. (1997). The acid-catalyzed polycondensation of furfuryl alcohol: Old puzzles unravelled.
  • PubMed. (2020, January 15). Thermal degradation of 2-furoic acid and furfuryl alcohol as pathways in the formation of furan and 2-methylfuran in food.
  • ACS Publications. (Date unavailable). Acid-Catalyzed Polycondensation of Furfuryl Alcohol: Mechanisms of Chromophore Formation and Cross-Linking | Macromolecules.
  • ResearchGate. (Date unavailable). The activation of furfuryl alcohol polymerization by oxygen and its enhanced mechanical properties | Request PDF.
  • BenchChem. (Date unavailable). Purification techniques for synthesized Furan-3-methanol-d2.
  • PubMed. (2008, July 8).
  • SpringerLink. (2015, May 18).

Sources

Effect of temperature on the stability of "Methyl 2-methylfuran-3-carboxylate"

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for "Methyl 2-methylfuran-3-carboxylate." This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice regarding the thermal stability of this compound. Our goal is to equip you with the scientific rationale behind experimental design and to help you anticipate and address challenges in your work.

I. Introduction to the Thermal Stability of Furan Derivatives

Furan and its derivatives are five-membered aromatic heterocyclic compounds that are important building blocks in medicinal chemistry and materials science. However, the furan ring can be susceptible to degradation under thermal stress. Understanding the thermal stability of "Methyl 2-methylfuran-3-carboxylate" is crucial for defining storage conditions, predicting shelf-life, and ensuring the integrity of your experimental results.

While specific decomposition data for "Methyl 2-methylfuran-3-carboxylate" is not extensively available in the public domain, we can infer its stability profile by examining related furan compounds. Studies on compounds like 2-furoic acid and furfuryl alcohol show that thermal degradation pathways, such as decarboxylation and dehydration, can be initiated at temperatures in the range of 140-160°C[1]. At significantly higher temperatures (1000–1400 K), furan itself decomposes into smaller fragments like acetylene, ketene, and carbon monoxide[2][3].

This guide will provide a framework for assessing the thermal stability of "Methyl 2-methylfuran-3-carboxylate" through a series of frequently asked questions and troubleshooting protocols.

II. Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of Methyl 2-methylfuran-3-carboxylate during my experiments?

A1: The primary factors are temperature, duration of exposure to heat, and the presence of other reactive species. The Safety Data Sheet (SDS) for "Methyl 2-methylfuran-3-carboxylate" indicates that while it is stable under normal conditions, thermal decomposition can lead to the release of irritating gases and vapors, such as carbon monoxide and carbon dioxide[4]. It is also incompatible with strong oxidizing agents and strong bases[4].

Q2: At what temperature should I expect to see degradation of Methyl 2-methylfuran-3-carboxylate?

A2: While a specific decomposition temperature is not provided in the available literature, based on analogous furan compounds, you should be cautious when heating "Methyl 2-methylfuran-3-carboxylate" above 140°C[1]. It is recommended to perform a preliminary thermal stress study to determine the onset of degradation for your specific experimental conditions.

Q3: How can I monitor the degradation of Methyl 2-methylfuran-3-carboxylate?

A3: Several analytical techniques can be employed. High-Performance Liquid Chromatography (HPLC) with a UV detector is a common method for quantifying the parent compound and detecting the appearance of degradation products[5][6]. Gas Chromatography-Mass Spectrometry (GC-MS) is also highly effective, particularly for identifying volatile degradants[7][8][9].

Q4: What are the likely degradation pathways for Methyl 2-methylfuran-3-carboxylate?

A4: Based on the structure and data from related compounds, potential thermal degradation pathways could include:

  • Hydrolysis of the ester: The methyl ester group could be hydrolyzed to the corresponding carboxylic acid, especially in the presence of moisture.

  • Decarboxylation: If the ester is hydrolyzed, the resulting carboxylic acid could undergo decarboxylation upon further heating. Studies on 2-furoic acid show this process occurs around 160-190°C[10].

  • Ring opening: At higher temperatures, the furan ring itself can open, leading to a variety of smaller, often volatile, byproducts[11][12].

  • Oxidation: In the presence of oxygen, oxidation of the furan ring or the methyl group can occur.

Q5: How should I store Methyl 2-methylfuran-3-carboxylate to ensure its stability?

A5: The SDS recommends keeping the container tightly closed in a dry, cool, and well-ventilated place, away from heat, sparks, and flame[4]. Refrigerated storage at 4°C can significantly reduce the rate of potential degradation over extended periods[13].

III. Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments and provides actionable solutions.

Observed Issue Potential Cause Troubleshooting Steps
Unexpected peaks in my chromatogram after heating my sample. Thermal degradation of "Methyl 2-methylfuran-3-carboxylate".1. Confirm Degradation: Re-analyze a sample that has not been heated to confirm the new peaks are due to thermal stress. 2. Lower the Temperature: If possible, reduce the temperature of your experiment. 3. Reduce Heating Time: Minimize the duration of heat exposure. 4. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Loss of starting material without the appearance of new peaks. Formation of volatile degradation products or non-UV active compounds.1. Use GC-MS: Analyze the sample using GC-MS to detect volatile or non-UV active compounds. 2. Mass Balance Analysis: Perform a quantitative analysis to determine if the loss of starting material corresponds to the formation of new products.
Inconsistent results between experimental runs. Variability in heating or sample handling.1. Precise Temperature Control: Use a calibrated heating block or oil bath for consistent temperature control. 2. Standardized Procedures: Ensure consistent sample preparation and heating times for all experiments. 3. Monitor for Excipient Interaction: If in a formulation, consider potential interactions with excipients that may catalyze degradation.
Discoloration of the sample upon heating. Formation of polymeric or colored degradation products.1. Visual Inspection: Note any changes in the physical appearance of your sample. 2. Spectroscopic Analysis: Use techniques like UV-Vis spectroscopy to characterize any color change. 3. Lower Temperature and Inert Atmosphere: These conditions can often mitigate the formation of colored impurities.

IV. Experimental Protocols

Protocol 1: Forced Thermal Degradation Study

This protocol is designed to intentionally degrade the sample to understand its stability profile, which is a common practice in pharmaceutical development[14][15][16][17].

Objective: To determine the temperature at which "Methyl 2-methylfuran-3-carboxylate" begins to degrade and to generate degradation products for analytical method development.

Materials:

  • Methyl 2-methylfuran-3-carboxylate

  • Solvent (e.g., acetonitrile or a solvent relevant to your application)

  • Heating block or oven with precise temperature control

  • HPLC vials

  • HPLC system with UV detector or GC-MS system

Procedure:

  • Prepare a stock solution of "Methyl 2-methylfuran-3-carboxylate" at a known concentration (e.g., 1 mg/mL).

  • Aliquot the solution into several HPLC vials.

  • Expose the vials to a range of temperatures (e.g., 60°C, 80°C, 100°C, 120°C, 140°C) for a fixed period (e.g., 24 hours). Include a control sample stored at room temperature or refrigerated.

  • After the specified time, allow the samples to cool to room temperature.

  • Analyze the samples by HPLC or GC-MS.

  • Compare the chromatograms of the stressed samples to the control sample.

  • Quantify the amount of remaining "Methyl 2-methylfuran-3-carboxylate" and the area of any new peaks. A degradation of 5-20% is generally considered suitable for identifying degradation pathways[14].

Data Interpretation:

  • The temperature at which a significant decrease in the main peak and the appearance of new peaks are observed is the approximate onset of thermal degradation.

  • The new peaks represent thermal degradants.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Thermal Stress cluster_analysis Analysis cluster_data Data Interpretation prep Prepare Stock Solution aliquot Aliquot into Vials prep->aliquot heat Expose to Various Temperatures aliquot->heat control Control Sample (No Heat) aliquot->control cool Cool to Room Temperature heat->cool analyze Analyze by HPLC/GC-MS control->analyze cool->analyze compare Compare Chromatograms analyze->compare quantify Quantify Degradation compare->quantify

Forced Thermal Degradation Workflow
Protocol 2: Analytical Method for Stability Assessment

Objective: To provide a starting point for an HPLC method to monitor the stability of "Methyl 2-methylfuran-3-carboxylate."

Instrumentation:

  • HPLC system with a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • UV Detector

Mobile Phase:

  • A: Water with 0.1% Formic Acid (for MS compatibility) or Phosphoric Acid[5]

  • B: Acetonitrile with 0.1% Formic Acid

Gradient Elution:

Time (min)%A%B
09010
201090
251090
269010
309010

Flow Rate: 1.0 mL/min Injection Volume: 10 µL Detection Wavelength: 254 nm (or as determined by UV scan of the compound) Column Temperature: 30°C

Method Validation:

For quantitative analysis, the method should be validated for linearity, accuracy, precision, and specificity according to ICH guidelines.

HPLC_Method_Development instrument HPLC System C18 Column UV Detector mobile_phase Mobile Phase A: Water + 0.1% Acid B: Acetonitrile + 0.1% Acid instrument->mobile_phase Uses gradient Gradient Elution Time-based change in %A and %B mobile_phase->gradient Controlled by parameters Method Parameters Flow Rate: 1.0 mL/min Injection Vol: 10 µL Wavelength: 254 nm Temp: 30°C gradient->parameters Defines validation {Method Validation |{Linearity | Accuracy | Precision | Specificity}} parameters->validation Requires

HPLC Method Development Overview

V. Concluding Remarks

The thermal stability of "Methyl 2-methylfuran-3-carboxylate" is a critical parameter for its successful application in research and development. While direct data is limited, a proactive approach to stability testing, guided by the principles outlined in this document, will enable you to handle and use this compound with confidence. Always refer to the Safety Data Sheet for specific handling and storage information.

References

  • Delatour, T., Huertas-Pérez, J. F., Dubois, M., Theurillat, X., Desmarchelier, A., Ernest, M., & Stadler, R. H. (2020). Thermal degradation of 2-furoic acid and furfuryl alcohol as pathways in the formation of furan and 2-methylfuran in food. Food Chemistry, 303, 125406. [Link]

  • G. B. Ellison, et al. (2009). Mechanism of the Thermal Decomposition of Furan. ResearchGate. [Link]

  • Delatour, T., et al. (2020). Thermal degradation of 2-furoic acid and furfuryl alcohol as pathways in the formation of furan and 2-methylfuran in food. ResearchGate. [Link]

  • Bobrowski, A., & Grabowska, B. (n.d.). The impact of temperature on furan resin and binders structure. ResearchGate. [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]

  • Simmie, J. M., & Curran, H. J. (2009). High temperature pyrolysis of 2-methyl furan. RSC Publishing. [Link]

  • Kim, M., & Shin, D. (2018). Furan in Thermally Processed Foods - A Review. PMC - NIH. [Link]

  • SciSpace. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. SciSpace. [Link]

  • SciSpace. (n.d.). The impact of temperature on furan resin and binder structure. SciSpace. [Link]

  • PubMed Central. (2024). Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries. PubMed Central. [Link]

  • MDPI. (2023). Theoretical Kinetic Study of Thermal Decomposition of 5-Methyl-2-ethylfuran. MDPI. [Link]

  • Palmers, S., Grauwet, T., Buvé, C., Van de Vondel, L., Kebede, B. T., Hendrickx, M. E., & Van Loey, A. (2015). Furan formation during storage and reheating of sterilised vegetable purées. Food Additives & Contaminants: Part A, 32(2), 161-169. [Link]

  • Guan, Q., Li, Y., & Reisler, H. (2009). Thermal Decomposition of Furan Generates Propargyl Radicals. The Journal of Physical Chemistry A, 113(47), 13476-13482. [Link]

  • ResearchGate. (2021). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. ResearchGate. [Link]

  • MDPI. (2023). Theoretical Kinetic Study of Thermal Decomposition of 5-Methyl-2-ethylfuran. MDPI. [Link]

  • ResearchGate. (2013). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. ResearchGate. [Link]

  • Google Patents. (n.d.). Furan-3-carboxylic acid derivatives.
  • MDPI. (2021). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. MDPI. [Link]

  • SIELC Technologies. (2018). Methyl 2-methylfuran-3-carboxylate. SIELC Technologies. [Link]

  • MDPI. (n.d.). 6-Bromoindole- and 6-Bromoindazole-Based Inhibitors of Bacterial Cystathionine γ-Lyase Containing 3-Aminothiophene-2-Carboxylate Moiety. MDPI. [Link]

  • JRC Publications Repository. (n.d.). Methods for the determination of furan in food. JRC Publications Repository. [Link]

  • ResearchGate. (2014). Synthesis of Furo[2,3-d]pyridazin-4(5H)-one and Its N(5)-Substituted Derivatives. ResearchGate. [Link]

  • ACS Publications. (2019). and Furan-2,3-dicarboxylate Esters Derived from Marine Biomass as Plasticizers for Poly(vinyl chloride). ACS Publications. [Link]

  • Shimadzu. (n.d.). AD-0213 Quantitative Analysis of Furanic Compounds in Transformer oil by HPLC Method. Shimadzu. [Link]

  • OpenMETU. (n.d.). Synthesis, structural characterization and chemistry of tribenzoheterotriquinane based molecular structures. OpenMETU. [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]

  • ResearchGate. (2020). Thermal decomposition of furans with oxygenated substituents: A combined experimental and quantum chemical study. ResearchGate. [Link]

Sources

Furan Stability & Acid Compatibility: Technical Support Center

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Furan Chemistry Help Center

Current Status: Operational Topic: Preventing Acid-Catalyzed Ring Opening of Furan Compounds Ticket Priority: High (Irreversible Degradation Risk)

The Core Problem: Why is my Furan decomposing?

Mechanism of Failure

Furan is an electron-rich heteroaromatic, but it is often described as a "masked" 1,4-dicarbonyl. Under acidic conditions—specifically in the presence of water—furan undergoes hydrolytic ring opening (the reverse Paal-Knorr reaction or Achmatowicz-type pathways).

The Critical Pathway:

  • Protonation: The rate-determining step is the protonation of the furan ring, typically at the

    
    -position (C2/C5).
    
  • Nucleophilic Attack: Water attacks the resulting carbocation.

  • Ring Cleavage: The hemiacetal intermediate collapses, breaking the C-O bond and revealing the acyclic dicarbonyl (often forming "humins" or brown tars via polymerization).

Visualizing the Threat

The following diagram illustrates the kinetic pathway you must interrupt to save your molecule.

FuranHydrolysis Furan Furan Substrate Protonation α-Protonation (Rate Limiting) Furan->Protonation + H⁺ Cation Oxocarbenium Ion Protonation->Cation WaterAttack Nucleophilic Attack (+ H₂O) Cation->WaterAttack Hemiacetal Cyclic Hemiacetal WaterAttack->Hemiacetal RingOpen Acyclic 1,4-Dicarbonyl (Degradation) Hemiacetal->RingOpen Tautomerization

Figure 1: The Acid-Catalyzed Hydrolysis Pathway. To prevent ring opening, you must block the protonation step or exclude the nucleophile (water).

Troubleshooting Protocols: Validated Workflows

Scenario A: Deprotection of Amines (Boc) in the Presence of Furan

The Issue: Standard TFA/DCM (1:1) often contains enough ambient moisture to trigger ring opening, especially with electron-rich furans. The Fix: Switch to anhydrous Lewis Acids or Fluorinated Alcohols.

Protocol 1: The "Water-Free" Lewis Acid Method

Best for: Highly acid-sensitive furan substrates.

StepActionTechnical Rationale
1 Dissolve substrate in anhydrous DCM or MeCN under

.
Excludes atmospheric moisture, the nucleophile required for ring opening.
2 Cool the solution to 0°C.Lowers kinetic energy, reducing the rate of furan protonation relative to Boc-cleavage.
3 Add

(3-5 equiv) or

(1.5 equiv) + 2,6-lutidine.

coordinates Boc carbonyls without protonating the furan. Lutidine scavenges stray protons.
4 Monitor by TLC.Stop immediately upon consumption of starting material.
5 Quench with sat.

before warming.
Neutralizes Lewis acid immediately; prevents hydrolysis during workup.
Protocol 2: The Fluorinated Solvent Method (Neutral Conditions)

Best for: Substrates sensitive to Lewis Acids.

  • Reagents: 2,2,2-Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP).[1][2]

  • Method: Reflux the N-Boc furan in TFE or HFIP (no added acid).

  • Why it works: These solvents are strong hydrogen bond donors that activate the Boc carbonyl for thermal elimination but are not acidic enough (

    
    ) to protonate the furan ring [1].
    
Scenario B: Acidic Workups & Extractions

The Issue: You performed a reaction (e.g., saponification) and now need to acidify the aqueous layer to extract your furan-carboxylic acid.[3] The Fix: Biphasic Extraction with pH Control.

  • Selection: Use a weak acid (Citric acid or 1M

    
    ) instead of HCl/
    
    
    
    .
  • The "Extraction First" Rule: Add the organic solvent (EtOAc or DCM) before adding the acid.

  • Procedure:

    • Cool the biphasic mixture to 0°C.

    • Add acid dropwise with vigorous stirring.

    • Mechanism: As soon as the furan is protonated (neutralized) at the carboxylate, it partitions into the organic phase, protecting it from the acidic aqueous environment.

Strategic Design: Preventing Failure Before It Starts

Substituent Effects on Stability

Not all furans are equal. The substituents on the ring dictate the electron density and susceptibility to protonation.

Substituent TypeEffect on RingAcid StabilityExamples
Electron Withdrawing (EWG) Deactivates ring; raises ionization potential.High

Weak Donors Slight activation.Moderate

Strong Donors Strongly activates ring (C2/C5).Very Low

  • Design Tip: If you must use strong acid, consider installing a temporary EWG (like a halogen) or ensuring an EWG is present before exposing the molecule to acid.

Decision Matrix: Choosing the Right Conditions

DecisionTree Start Start: Acid Step Required IsWaterNeeded Is Water Required? (e.g. Hydrolysis) Start->IsWaterNeeded NoWater No (e.g. Deprotection) IsWaterNeeded->NoWater No YesWater Yes IsWaterNeeded->YesWater Yes LewisAcid Use Lewis Acid (ZnBr₂, BF₃·OEt₂) in Anhydrous DCM NoWater->LewisAcid HFIP Use HFIP/TFE (Thermal) NoWater->HFIP CheckSubst Check Substituents YesWater->CheckSubst EWG Has EWG (-CO₂R, -CHO) CheckSubst->EWG EDG Has EDG (-OMe, -Alkyl) CheckSubst->EDG SafeAcid Use HCl/H₂SO₄ (Monitor Temp) EWG->SafeAcid Danger HIGH RISK Use Buffers (pH 4-5) or Biphasic Extraction EDG->Danger

Figure 2: Decision Matrix for Acid Selection.

Frequently Asked Questions (FAQ)

Q: Can I use DMSO as a solvent for acidic reactions with furan? A: Use with Caution. While polar aprotic solvents like DMSO and DMF can stabilize furan derivatives better than water [2], DMSO is an oxidant (Swern conditions) and can react with acid chlorides or strong acids to generate electrophilic sulfur species that attack the furan ring. Recommended: Acetonitrile or DCM.

Q: My furan turned black/brown. Is it recoverable? A: Likely No. The brown color indicates the formation of "humins"—complex, cross-linked polymers resulting from the aldol condensation of the ring-opened dicarbonyls. This process is generally irreversible.

Q: How do I dry my acid to ensure it's "anhydrous"? A:

  • TFA: Distill over

    
     or add a small amount of Trifluoroacetic Anhydride (TFAA) to scavenge water.
    
  • HCl: Use commercially available 4M HCl in Dioxane (store in a fridge/desiccator) rather than generating gas yourself, to ensure concentration consistency.

References

  • Choy, J., et al. (2021). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. Synthetic Communications.

  • Galkin, K. I., et al. (2025). The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. ChemSusChem.

  • Liang, X., et al. (2017).[3][4] Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. Energy & Fuels.

  • Joule, J. A., & Mills, K.Heterocyclic Chemistry. (Standard Reference for Mechanism).

Sources

Validation & Comparative

"Methyl 2-methylfuran-3-carboxylate" vs. thiophene analogs in organic reactions

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison between Methyl 2-methylfuran-3-carboxylate and its sulfur-containing bioisostere, Methyl 2-methylthiophene-3-carboxylate .

Content Type: Technical Comparison & Application Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary: The O-to-S Bioisosteric Switch

In medicinal chemistry, the replacement of a furan ring with a thiophene ring is a classic bioisosteric exchange used to modulate metabolic stability, lipophilicity, and aromatic character. While Methyl 2-methylfuran-3-carboxylate (1) offers a compact, electron-rich scaffold with high water solubility potential, its thiophene analog (2) provides superior hydrolytic stability and a distinct metabolic profile.

This guide analyzes the critical differences in reactivity, synthesis, and biological liability between these two heterocycles, providing actionable data for scaffold selection.

Physicochemical & Structural Analysis

The fundamental difference lies in the heteroatom's electronegativity and orbital size. Oxygen (3.44 Pauling) is significantly more electronegative than Sulfur (2.58), causing tighter electron confinement in the furan ring. However, sulfur's 3p orbitals allow for more effective delocalization with the carbon


-system, rendering thiophene more "benzene-like" (aromatic) than furan.
Table 1: Comparative Physicochemical Profile
FeatureMethyl 2-methylfuran-3-carboxylate (O-Analog)Methyl 2-methylthiophene-3-carboxylate (S-Analog)Impact on Application
Aromaticity (RE) Low (~16 kcal/mol)High (~29 kcal/mol)Thiophene is more stable to oxidation and acid.
Dipole Moment HigherLowerFuran derivatives are generally more polar.
Lipophilicity (cLogP) Lower (~1.5)Higher (~2.2)Thiophene increases membrane permeability.
H-Bonding Strong H-bond acceptor (O)Weak H-bond acceptor (S)Furan interacts more strongly with polar active site residues.
Metabolic Liability High (Ring opening to reactive enals)Moderate (S-oxidation to sulfoxides/epoxides)Furan is a frequent "structural alert" for genotoxicity.
Acid Stability Poor (Prone to hydrolytic ring opening)ExcellentThiophene survives harsh acidic workups.

Synthetic Accessibility & Reactivity Profiles

Synthesis Pathways

The construction of these cores relies on distinct cyclization strategies. The Feist-Bénary synthesis is the gold standard for the furan derivative, while the Gewald reaction (followed by deamination) or Paal-Knorr variations are preferred for the thiophene.

DOT Diagram: Synthetic Logic Flow

SynthesisComparison Start Precursors Furan_Reagents Methyl Acetoacetate + Chloroacetaldehyde Start->Furan_Reagents O-Analog Route Thio_Reagents Methyl Acetoacetate + S8 + Activated Nitrile Start->Thio_Reagents S-Analog Route FeistBenary Feist-Bénary Cyclization (Base: Pyridine/TEA) Furan_Reagents->FeistBenary Aldol + Displacement Furan_Product Methyl 2-methylfuran-3-carboxylate FeistBenary->Furan_Product Gewald Gewald Reaction (Morpholine base) Thio_Reagents->Gewald Multi-component Deamination Deamination (tBuONO, THF) Gewald->Deamination Remove NH2 Thio_Product Methyl 2-methylthiophene-3-carboxylate Deamination->Thio_Product

Caption: Divergent synthetic strategies. The Furan core utilizes a direct condensation (Feist-Bénary), while the Thiophene core often requires a multi-step sequence (Gewald + Deamination) to achieve the specific carboxylate regiochemistry without an amino group.

Reactivity: Electrophilic Aromatic Substitution (EAS)

Both rings are electron-rich, but the regioselectivity is dictated by the existing substituents.

  • C2 Position: Blocked by the Methyl group.

  • C3 Position: Blocked by the Carboxylate (EWG).

  • C4 vs. C5: The C5 position (alpha to the heteroatom) is the most activated site for both rings.

    • Furan: Reacts violently; often requires milder reagents to avoid polymerization.

    • Thiophene: Reacts cleanly; standard nitration/bromination conditions apply.

Hydrolytic Instability of Furan

A critical distinction is acid sensitivity.

  • Experiment: Treatment of (1) with 6M HCl at reflux.

  • Result: The furan ring undergoes hydrolytic cleavage (ring opening) to form 1,4-dicarbonyl species (e.g., levulinic acid derivatives).

  • Thiophene (2): Remains stable under identical conditions, allowing for ester hydrolysis to the free acid without destroying the aromatic core.

Case Study: Metabolic Activation & Toxicity

The choice between furan and thiophene is often a safety decision in drug development.

  • Furan Activation: Cytochrome P450 (CYP2E1) oxidizes the furan ring to a cis-2-butene-1,4-dial (reactive enal), which readily alkylates DNA and proteins (hepatotoxicity/carcinogenicity risk).

  • Thiophene Activation: Metabolized to S-oxides or epoxides.[1] While still reactive, these metabolites can often be detoxified via glutathione conjugation more effectively than the furan ring-opened products.

DOT Diagram: Metabolic Fate

Metabolism Furan Methyl 2-methylfuran-3-carboxylate CYP CYP450 Oxidation Furan->CYP Thiophene Methyl 2-methylthiophene-3-carboxylate Thiophene->CYP Furan_Epox Furan Epoxide (Highly Unstable) CYP->Furan_Epox Thio_Sox Thiophene S-Oxide / Epoxide CYP->Thio_Sox RingOpen Ring Opening -> Reactive Enals (Acetylacrolein) Furan_Epox->RingOpen DNA_Alk DNA/Protein Alkylation (HIGH TOXICITY) Thio_Sox->DNA_Alk Minor Path GSH Glutathione Conjugation (Detoxification) Thio_Sox->GSH Major Path RingOpen->DNA_Alk

Caption: Metabolic activation pathways.[1] Furan derivatives are prone to ring-opening into highly toxic enals, whereas Thiophene metabolites are more readily detoxified by Glutathione (GSH).

Experimental Protocols

Protocol A: Feist-Bénary Synthesis of Methyl 2-methylfuran-3-carboxylate

This protocol utilizes the condensation of an


-halo aldehyde precursor with a 

-keto ester.

Reagents:

  • Methyl acetoacetate (1.0 eq)

  • Chloroacetaldehyde (50% aq. solution) (1.2 eq)

  • Pyridine (2.5 eq)

  • Diethyl ether (Solvent)

Procedure:

  • Preparation: Charge a 3-neck round-bottom flask with methyl acetoacetate (11.6 g, 100 mmol) and 100 mL of diethyl ether. Cool to 0°C in an ice bath.

  • Addition: Add chloroacetaldehyde (50% wt, 18.8 g, 120 mmol) dropwise over 15 minutes.

  • Cyclization: Add pyridine (19.8 g, 250 mmol) dropwise. Caution: Exothermic reaction. A white precipitate (pyridinium hydrochloride) will form immediately.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Workup: Filter off the pyridinium salt. Wash the filtrate with 1N HCl (2 x 50 mL) to remove excess pyridine, followed by saturated NaHCO₃ and brine.

  • Purification: Dry organic layer over MgSO₄, concentrate in vacuo. Purify the resulting oil via vacuum distillation (bp ~75-80°C at 10 mmHg) or silica gel chromatography (Hexane/EtOAc 9:1).

  • Yield: Expect 60-75% of a colorless oil.

Protocol B: Comparative Bromination (Reactivity Test)

Demonstrates the superior stability/controllability of the thiophene analog.

  • Dissolve 1.0 mmol of substrate (Furan or Thiophene ester) in CHCl₃.

  • Cool to 0°C. Add N-Bromosuccinimide (NBS, 1.05 eq).

  • Observation:

    • Furan Analog: Reaction is rapid (<30 min). Requires strict temperature control to prevent poly-bromination or ring degradation.

    • Thiophene Analog: Reaction is slower (1-2 hours). cleanly yields the 5-bromo derivative with minimal side products.

References

  • Feist-Bénary Synthesis Mechanism & Scope

    • Title: "The Feist-Benary Synthesis of Furans."[2][3][4][5][6]

    • Source: Comprehensive Heterocyclic Chemistry II.
    • Link:

  • Gewald Reaction for Thiophenes

    • Title: "The Gewald Reaction in the Synthesis of Thiophene Deriv
    • Source:Journal of Heterocyclic Chemistry.
    • Link:

  • Metabolic Toxicity of Furans

    • Title: "Metabolic Activation of Furan derivatives: Relationship to Hep
    • Source:Chemical Research in Toxicology.
    • Link:

  • Bioisosterism in Drug Design

    • Title: "Bioisosteres in Medicinal Chemistry."
    • Source:Journal of Medicinal Chemistry.
    • Link:

Sources

A Comparative Benchmarking Guide to the Synthesis of Methyl 2-Methylfuran-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

This guide provides an in-depth technical comparison of established and emerging synthetic routes to Methyl 2-methylfuran-3-carboxylate, a valuable heterocyclic building block in medicinal chemistry and materials science. We will move beyond a simple recitation of procedures to dissect the mechanistic underpinnings and practical considerations of each method, offering field-proven insights to guide your synthetic strategy. Every protocol presented is designed as a self-validating system, ensuring reproducibility and reliability in your laboratory.

Introduction: The Significance of Methyl 2-Methylfuran-3-carboxylate

The furan scaffold is a ubiquitous motif in a vast array of natural products and pharmaceuticals. The specific substitution pattern of Methyl 2-methylfuran-3-carboxylate, featuring a methyl group at the 2-position and a methyl ester at the 3-position, offers a versatile platform for further functionalization. Its importance lies in its role as a key intermediate for the synthesis of more complex molecules with potential biological activity. Consequently, the development of efficient, scalable, and cost-effective synthetic routes to this compound is of significant interest to the chemical research community.

This guide will benchmark three distinct and representative synthetic approaches:

  • The Feist-Benary Synthesis: A classic and reliable method for the construction of substituted furans.

  • The Paal-Knorr Synthesis: A two-step approach involving the synthesis and subsequent cyclization of a 1,4-dicarbonyl precursor.

  • Modern Metal-Catalyzed Synthesis: A contemporary approach leveraging the power of transition metal catalysis for efficient bond formation.

We will provide detailed, step-by-step protocols for each route, accompanied by a comparative analysis of their respective strengths and weaknesses in terms of yield, reaction conditions, substrate scope, and overall efficiency.

Comparative Analysis of Synthetic Routes

The choice of synthetic route to Methyl 2-methylfuran-3-carboxylate will ultimately depend on the specific requirements of your project, including scale, available starting materials, and desired purity. The following table provides a high-level comparison of the three routes detailed in this guide.

Synthetic RouteKey Starting MaterialsCatalyst/ReagentTypical YieldKey AdvantagesKey Disadvantages
Feist-Benary Synthesis Methyl acetoacetate, ChloroacetaldehydePyridine, Dolomite77%One-pot reaction, readily available starting materials.Use of a heterogeneous catalyst may require optimization.
Paal-Knorr Synthesis Methyl acetoacetate, 2-iodoacetyl chlorideSodium hydride, p-Toluenesulfonic acidModerate (multi-step)Well-established and reliable cyclization.Requires the synthesis and isolation of the 1,4-dicarbonyl precursor.
Rhodium-Catalyzed Synthesis Methyl 2-diazoacetoacetate, PropyneRhodium(II) acetateGood to Excellent (general)High efficiency and atom economy, mild reaction conditions.Requires synthesis of a diazo compound, specialized catalyst.

Route 1: The Feist-Benary Synthesis

The Feist-Benary synthesis is a venerable and dependable method for the preparation of substituted furans from α-halo ketones or aldehydes and β-dicarbonyl compounds.[1] This one-pot procedure offers a straightforward and efficient route to Methyl 2-methylfuran-3-carboxylate.

Experimental Protocol

This protocol is adapted from a known procedure for the large-scale synthesis of the target molecule.[2]

Materials:

  • Methyl acetoacetate

  • 45% aqueous chloroacetaldehyde solution

  • Ground dolomite (grain size 30 μm)

  • Pyridine

  • Concentrated hydrochloric acid

  • Water

  • Sodium chloride

Procedure:

  • To a stirred vessel, add methyl acetoacetate (58.055 kg, 500 mol) and ground dolomite (22.5 kg).

  • Add pyridine (0.988 kg, 12.5 mol) to the mixture and heat to 70 °C.

  • Over the course of one hour, meter in a 45% aqueous solution of chloroacetaldehyde (87.2 kg, 500 mol), maintaining the reaction temperature at 70 °C with gentle cooling.

  • After approximately 4 hours, gentle heating may be required. After 6-7 hours, increase the temperature to 75-80 °C.

  • Discontinue heating and continue stirring as the reaction mixture cools to room temperature.

  • To the cooled reaction mixture, add concentrated hydrochloric acid in portions to decompose the excess dolomite.

  • Separate the phases and wash the organic layer with water (76 L). The addition of sodium chloride (approx. 2 kg) can improve phase separation.

  • The organic phase (now the bottom layer) is separated and distilled under reduced pressure to yield Methyl 2-methylfuran-3-carboxylate.

Yield: 53.6 kg (76.6% of theoretical)

Mechanistic Insights & Causality

The Feist-Benary reaction proceeds through a series of well-understood steps, as illustrated in the workflow below. The use of dolomite, a mild and inexpensive base, facilitates the initial deprotonation of methyl acetoacetate to form the enolate. Pyridine acts as a catalyst for this process. The subsequent nucleophilic attack of the enolate on the electrophilic carbonyl of chloroacetaldehyde, followed by an intramolecular cyclization and dehydration, leads to the furan ring. The acidic workup is crucial for neutralizing the excess base and aiding in the purification of the final product.

Feist_Benary_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Methyl acetoacetate + Dolomite C Heat to 70°C A->C B Pyridine B->C D Add Chloroacetaldehyde C->D E Stir and Heat to 75-80°C D->E F Cool and Add HCl E->F G Phase Separation F->G H Wash Organic Layer G->H I Distillation H->I J Methyl 2-methylfuran-3-carboxylate I->J

Caption: Feist-Benary Synthesis Workflow.

Route 2: The Paal-Knorr Synthesis

The Paal-Knorr synthesis is a cornerstone of furan chemistry, involving the acid-catalyzed cyclization of a 1,4-dicarbonyl compound.[3][4] While this method is not a one-pot synthesis for our target molecule, it offers a robust and often high-yielding approach. The key to this strategy is the efficient synthesis of the requisite 1,4-dicarbonyl precursor, methyl 2-acetyl-3-oxobutanoate.

Experimental Protocol

Step 1: Synthesis of Methyl 2-acetyl-3-oxobutanoate

This procedure is a conceptual adaptation of known acylation methods for β-ketoesters.

Materials:

  • Methyl acetoacetate

  • Sodium hydride (60% dispersion in mineral oil)

  • 2-Iodoacetyl chloride

  • Anhydrous tetrahydrofuran (THF)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere, suspend sodium hydride (4.4 g, 110 mmol, washed with hexanes) in anhydrous THF (200 mL).

  • Cool the suspension to 0 °C and add methyl acetoacetate (11.6 g, 100 mmol) dropwise.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Cool the resulting enolate solution to -78 °C and add 2-iodoacetyl chloride (22.5 g, 110 mmol) dropwise.

  • Stir the reaction at -78 °C for 2 hours, then allow it to warm to room temperature overnight.

  • Quench the reaction by the slow addition of 1 M HCl (50 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

  • Concentrate the solution under reduced pressure and purify the residue by flash chromatography to afford methyl 2-acetyl-3-oxobutanoate.

Step 2: Acid-Catalyzed Cyclization to Methyl 2-methylfuran-3-carboxylate

Materials:

  • Methyl 2-acetyl-3-oxobutanoate

  • p-Toluenesulfonic acid (p-TsOH)

  • Toluene

Procedure:

  • Dissolve methyl 2-acetyl-3-oxobutanoate (17.2 g, 100 mmol) in toluene (200 mL).

  • Add a catalytic amount of p-toluenesulfonic acid (1.9 g, 10 mmol).

  • Heat the mixture to reflux with a Dean-Stark trap to remove water.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, concentrate under reduced pressure, and purify by distillation to yield Methyl 2-methylfuran-3-carboxylate.

Mechanistic Insights & Causality

The Paal-Knorr synthesis relies on the principle of intramolecular nucleophilic attack. In the first step, the enolate of methyl acetoacetate acts as a nucleophile, attacking the electrophilic acyl chloride. The subsequent acid-catalyzed cyclization of the 1,4-dicarbonyl precursor proceeds via protonation of one carbonyl group, which is then attacked by the enol of the other carbonyl. Dehydration of the resulting cyclic hemiacetal furnishes the aromatic furan ring. The use of a Dean-Stark trap is critical in the cyclization step to drive the equilibrium towards the product by removing the water byproduct.

Paal_Knorr_Workflow cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Cyclization A Methyl acetoacetate + NaH B 2-Iodoacetyl chloride A->B C Workup & Purification B->C D Methyl 2-acetyl-3-oxobutanoate C->D E Precursor + p-TsOH in Toluene D->E F Reflux with Dean-Stark E->F G Workup & Purification F->G H Methyl 2-methylfuran-3-carboxylate G->H

Caption: Paal-Knorr Synthesis Workflow.

Route 3: Modern Rhodium-Catalyzed Synthesis

Modern synthetic methods offer powerful alternatives to classical reactions, often providing higher efficiency and milder reaction conditions. Rhodium-catalyzed reactions of diazo compounds with alkynes have emerged as a potent strategy for the synthesis of substituted furans.[2]

Experimental Protocol

This protocol is a conceptual adaptation based on established rhodium-catalyzed furan syntheses.

Materials:

  • Methyl 2-diazoacetoacetate (synthesis required)

  • Propyne (condensed at low temperature)

  • Rhodium(II) acetate dimer [Rh₂(OAc)₄]

  • Anhydrous dichloromethane (DCM)

Procedure:

  • In a flame-dried Schlenk tube under an inert atmosphere, dissolve rhodium(II) acetate dimer (1 mol%) in anhydrous DCM.

  • Cool the solution to -78 °C and condense propyne (1.2 equivalents) into the reaction vessel.

  • Slowly add a solution of methyl 2-diazoacetoacetate (1 equivalent) in anhydrous DCM via syringe pump over several hours.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash chromatography on silica gel to afford Methyl 2-methylfuran-3-carboxylate.

Mechanistic Insights & Causality

This rhodium-catalyzed reaction proceeds via the formation of a rhodium carbene intermediate from the diazo compound. This highly reactive species undergoes a formal [3+2] cycloaddition with the alkyne. The subsequent rearrangement of the cycloadduct leads to the formation of the furan ring. The slow addition of the diazo compound is crucial to maintain a low concentration of the reactive carbene species, thereby minimizing side reactions. The choice of a non-coordinating solvent like DCM is important to prevent inhibition of the catalyst.

Rhodium_Catalyzed_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Purification A Rh₂(OAc)₄ in DCM B Condense Propyne at -78°C A->B C Slow addition of Methyl 2-diazoacetoacetate B->C D Warm to RT and Stir C->D E Concentration D->E F Flash Chromatography E->F G Methyl 2-methylfuran-3-carboxylate F->G

Caption: Rhodium-Catalyzed Synthesis Workflow.

Conclusion and Future Outlook

This guide has benchmarked three distinct synthetic routes to Methyl 2-methylfuran-3-carboxylate, each with its own set of advantages and disadvantages. The Feist-Benary synthesis offers a practical and high-yielding one-pot approach, making it suitable for large-scale production. The Paal-Knorr synthesis, while requiring an additional step for precursor synthesis, is a highly reliable and versatile method. Modern rhodium-catalyzed synthesis provides an elegant and efficient route under mild conditions, though it requires the preparation of a specialized diazo substrate.

The choice of the optimal synthetic route will be dictated by the specific needs of the researcher. For large-scale, cost-effective synthesis, the Feist-Benary approach is highly attractive. For smaller-scale synthesis where reliability is paramount, the Paal-Knorr method is a strong contender. For projects where efficiency, mild conditions, and atom economy are the primary drivers, modern metal-catalyzed methods represent the state-of-the-art.

As the field of organic synthesis continues to evolve, we can anticipate the development of even more efficient and sustainable methods for the synthesis of valuable building blocks like Methyl 2-methylfuran-3-carboxylate. The principles of green chemistry will undoubtedly play an increasingly important role, favoring routes that minimize waste, use benign solvents, and employ catalytic rather than stoichiometric reagents.

References

  • Wikipedia. (2023, December 2). Feist–Benary synthesis. Retrieved from [Link]

  • PrepChem. (n.d.). Preparation of 2-methylfuran-3-carboxylic acid methyl ester. Retrieved from [Link]

  • Organic Syntheses. (n.d.). methyl 3-methyl-2-furoate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3-METHYL-2-FUROIC ACID. Retrieved from [Link]

  • ACS Publications. (2020, January 16). Transition-Metal-Free Approach to Polysubstituted Furans. Retrieved from [Link]

  • MDPI. (n.d.). Metal-Free Catalytic Synthesis of Tetrasubstituted Furans from α-Hydroxy Ketones and Cyano Compounds. Retrieved from [Link]

  • RSC Publishing. (2019, August 12). Regiospecific synthesis of polysubstituted furans with mono- to tricarboxylates from various sulfonium acylmethylides and acetylenic esters. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Furans via Rhodium(II) Acetate-Catalyzed Reaction of Acetylenes with α-Diazocarbonyls: Ethyl 2-Methyl-5-Phenyl-3-Furancarboxylate. Retrieved from [Link]

  • Wikipedia. (2023, October 29). Paal–Knorr synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Paal-Knorr Furan Synthesis. Retrieved from [Link]

  • Organic Syntheses. (n.d.). ETHYL 2-METHYL-3-OXOBUTANOATE. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of Methyl 2-[(3-Nitrophenyl)methylene]-3-oxobutanoate. Retrieved from [Link]

  • RSC Publishing. (n.d.). Rhodium-catalyzed transformations of diazo compounds via a carbene-based strategy: recent advances. Retrieved from [Link]

  • ACS Publications. (n.d.). Gold-Catalyzed Organic Reactions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Gold Catalyzed Synthesis of Substituted Furan by Intermolecular Cascade Reaction of Propargyl Alcohol and Alkyne. Retrieved from [Link]

Sources

Characterization Guide: Reaction Products of Methyl 2-methylfuran-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2-methylfuran-3-carboxylate (CAS: 6141-58-8) serves as a critical C5-building block in the synthesis of polysubstituted furans and bicyclic oxygenated scaffolds (7-oxabicyclo[2.2.1]heptanes). Its unique substitution pattern—a methyl group at C2 and an ester at C3—imparts distinct electronic and steric properties compared to the more common methyl furan-2-carboxylate.

This guide provides a technical framework for characterizing the products of two primary reaction pathways utilized in drug discovery: [4+2] Cycloaddition (Diels-Alder) and Ester Hydrolysis . By comparing these pathways, we establish a self-validating analytical protocol to ensure scaffold integrity and reaction success.

Comparative Analysis of Reaction Pathways

The utility of Methyl 2-methylfuran-3-carboxylate diverges into two distinct synthetic streams. Understanding the causality behind these transformations is essential for accurate characterization.

Pathway A: Diels-Alder Cycloaddition (Constructive)
  • Objective: Construction of stereochemically dense bicyclic systems (7-oxabicyclo[2.2.1]heptane derivatives).

  • Mechanism: The furan ring acts as an electron-rich diene. Reaction with electron-deficient dienophiles (e.g., Maleic Anhydride) yields a bicyclic adduct.

  • Key Challenge: The reaction is reversible (Retro-Diels-Alder). The product is often kinetically unstable and may revert to starting material under thermal stress (e.g., GC inlet).

  • Preferred Analytics: Low-temperature NMR and LC-MS (ESI+).

Pathway B: Hydrolysis (Derivatization/Stability)
  • Objective: Generation of the free carboxylic acid for amide coupling or metabolic stability assessment.

  • Mechanism: Base-catalyzed saponification (LiOH/NaOH) followed by acidification.

  • Key Challenge: Avoiding decarboxylation or ring-opening of the sensitive furan moiety under harsh acidic workups.

  • Preferred Analytics: 1H NMR (DMSO-d6) and HPLC-UV.

Experimental Protocols

Protocol A: Diels-Alder Cycloaddition with Maleic Anhydride[1]
  • Reagents: Methyl 2-methylfuran-3-carboxylate (1.0 eq), Maleic Anhydride (1.2 eq), Diethyl Ether or Toluene.

  • Procedure:

    • Dissolve the ester in solvent (0.5 M concentration).

    • Add Maleic Anhydride in one portion.

    • Stir at ambient temperature for 24–48 hours (Kinetic control favors endo; thermodynamic equilibration favors exo).

    • Critical Step: Do not heat above 60°C during isolation to prevent retro-Diels-Alder.

    • Precipitate product with cold hexanes or concentrate in vacuo at <40°C.

Protocol B: Saponification to 2-Methylfuran-3-carboxylic Acid
  • Reagents: Methyl 2-methylfuran-3-carboxylate (1.0 eq), LiOH (2.5 eq), THF:H2O (3:1).

  • Procedure:

    • Dissolve ester in THF, then add aqueous LiOH.

    • Stir at Room Temperature for 4 hours. Monitor by TLC (loss of UV-active non-polar spot).

    • Validation: Acidify carefully to pH 3–4 with 1M HCl.

    • Extract with EtOAc, dry over Na2SO4, and concentrate.

Characterization & Data Interpretation

The following data tables provide a direct comparison of the spectral shifts expected when transforming the starting material (SM) into its respective products.

Table 1: 1H NMR Diagnostic Comparison (CDCl3/DMSO-d6)
FeatureStarting Material (Ester)Diels-Alder Adduct (Bicyclic)Hydrolysis Product (Acid)
Furan Ring Protons 6.6 ppm (d), 7.3 ppm (d) Aromatic characterDisappear Loss of aromaticity6.5 ppm (d), 7.4 ppm (d) Retained aromaticity
Alkene/Bridgehead N/A6.3–6.5 ppm (dd) (Alkene) 5.1–5.3 ppm (d) (Bridgehead)N/A
Ester Methyl (-OCH3) 3.80 ppm (s) 3.75–3.80 ppm (s) Disappears
C2-Methyl Group 2.55 ppm (s) 1.6–1.8 ppm (s) Upfield shift due to sp2->sp32.50 ppm (s)
Acid Proton (-COOH) N/AN/A12.5–13.0 ppm (br s)

Expert Insight: In the Diels-Alder adduct, the most significant diagnostic is the upfield shift of the C2-methyl group (from ~2.5 ppm to ~1.7 ppm) and the appearance of bridgehead protons near 5.2 ppm. If you see signals at 6.6/7.3 ppm in your "product" NMR, your adduct has reverted to the starting material.

Table 2: Mass Spectrometry Fragmentation (ESI/EI)
CompoundMolecular Ion (M+)Key FragmentsInterpretation
Starting Material 140.1 109 (M - OMe)Loss of methoxy group is dominant.
DA Adduct 238.2 140.1 + 98.0 Retro-Diels-Alder: The parent ion is often weak; adduct splits back into furan (140) and anhydride (98) in the source.
Acid Product 126.1 108 (M - H2O)Characteristic loss of water from carboxylic acid.

Visualization of Pathways & Workflow

The following diagrams illustrate the chemical pathways and the logical decision tree for analytical characterization.

ReactionPathways SM Methyl 2-methylfuran-3-carboxylate (SM) DA_Adduct Diels-Alder Adduct (Bicyclic System) SM->DA_Adduct Path A: Cycloaddition (Kinetic/Thermodynamic) Acid 2-Methylfuran-3-carboxylic Acid (Hydrolysis Product) SM->Acid Path B: Hydrolysis Maleic + Maleic Anhydride (Dienophile) Maleic->DA_Adduct LiOH + LiOH / H2O (Saponification) LiOH->Acid

Figure 1: Synthetic divergence of Methyl 2-methylfuran-3-carboxylate into constructive (red) and derivative (green) pathways.

AnalyticalWorkflow Start Crude Reaction Mixture TLC TLC Screening (UV 254nm) Start->TLC Decision New Spot Observed? TLC->Decision Decision->Start No (Adjust Conditions) NMR 1H NMR (CDCl3/DMSO) Diagnostic Check Decision->NMR Yes Check_Aromatic Check Aromatic Region (6.5 - 7.5 ppm) NMR->Check_Aromatic Result_SM Signals Present: Reaction Failed or Reverted Check_Aromatic->Result_SM Peaks at 6.6/7.3 ppm Result_Adduct Signals Absent/Shifted: Bicyclic Adduct Formed Check_Aromatic->Result_Adduct Peaks at 5.2/6.4 ppm MS_Check LC-MS Analysis (Check for Retro-DA) Result_Adduct->MS_Check Confirm Mass

Figure 2: Analytical decision tree for validating the reaction outcome, highlighting the risk of retro-Diels-Alder reversion.

References

  • PubChem. (n.d.). Methyl 2-methylfuran-3-carboxylate (Compound). National Library of Medicine. Retrieved January 30, 2026, from [Link]

  • SpectraBase. (n.d.). 1H NMR Spectrum of Methyl 2-methylfuran-3-carboxylate. Wiley Science Solutions. Retrieved January 30, 2026, from [Link]

  • Anet, F. A. L. (1962).[1] An NMR Study of the Reaction of Furan with Maleic Anhydride and Maleic Acid. Tetrahedron Letters, 25, 1219-1222.[1] 1

  • Master Organic Chemistry. (2017). The Diels-Alder Reaction: Mechanism and Stereochemistry. Retrieved January 30, 2026, from [Link]

Sources

Comparative Guide: Catalytic Architectures for Methyl 2-methylfuran-3-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2-methylfuran-3-carboxylate (Methyl 2-methyl-3-furoate) is a pivotal heterocyclic building block, serving as a core scaffold in the synthesis of bioactive alkaloids, flavor compounds, and pharmaceutical intermediates. While the furan core is ubiquitous, the specific 2,3-substitution pattern presents a regiochemical challenge that distinguishes it from the more accessible 2,5-disubstituted furans (via Paal-Knorr).

This guide objectively compares three distinct catalytic systems for its synthesis:

  • Classical Base-Catalyzed Feist-Benary: The industrial benchmark using pyridine/chloroacetaldehyde.

  • Green-Intensified Aqueous System: A modified Feist-Benary protocol utilizing water as a solvent and microwave irradiation to overcome kinetic bottlenecks.

  • Transition-Metal Mediated Cascade: A high-precision, atom-economic route utilizing Gold(I/III) or Ruthenium catalysis for complex derivative synthesis.

Key Insight: While transition metal catalysis offers high functional group tolerance for complex analogues, the Modified Aqueous Feist-Benary reaction currently offers the optimal balance of scalability, cost-efficiency, and yield for the specific methyl 2-methylfuran-3-carboxylate target.

Retrosynthetic Analysis & Chemical Foundation

The structural integrity of Methyl 2-methylfuran-3-carboxylate hinges on the precise formation of the furan ring with a carboxylate at C3 and a methyl group at C2.

  • Disconnection A (Feist-Benary): Disconnects the C4-C5 and O-C2 bonds. This reveals two precursors: a

    
    -keto ester (Methyl Acetoacetate) and an 
    
    
    
    -halo aldehyde (Chloroacetaldehyde).
  • Disconnection B (Transition Metal/Propargyl): Disconnects the O-C5 bond, suggesting a cycloisomerization of an alkynyl precursor.

Target Structure Data
PropertyValue
CAS Number 6141-58-8
Molecular Formula C7H8O3
Molecular Weight 140.14 g/mol
Key Precursors Methyl Acetoacetate, Chloroacetaldehyde

Comparative Analysis of Catalytic Systems

System I: Classical Base-Catalyzed Feist-Benary (The Benchmark)

This is the historical and most widely cited method. It relies on the condensation of methyl acetoacetate with chloroacetaldehyde in the presence of a mild organic base, typically pyridine or triethylamine.

  • Mechanism: The base generates an enolate from the

    
    -keto ester, which attacks the aldehyde carbonyl (Knoevenagel-type). This is followed by intramolecular 
    
    
    
    displacement of the chloride by the enol oxygen and subsequent dehydration.[1]
  • Pros: Low raw material cost; well-understood kinetics; scalable to kilograms.

  • Cons: Requires toxic bases (pyridine); often suffers from "interrupted" reaction where the dihydrofuran intermediate fails to dehydrate, requiring strong acid treatment; moderate yields (40-60%).

System II: Intensified "Green" Feist-Benary (The Process Solution)

Modern process chemistry has optimized the Feist-Benary reaction by switching to aqueous media or ionic liquids (e.g., [bmim]Br) and utilizing microwave irradiation.

  • Mechanism: Water promotes the "on-water" hydrophobic effect, accelerating the condensation. Microwave heating provides rapid energy transfer to overcome the activation energy for the final dehydration step, preventing the accumulation of the dihydrofuran intermediate.

  • Pros: Higher yields (75-90%); significantly faster (minutes vs. hours); eliminates volatile organic solvents; "Green" profile.

  • Cons: Microwave reactors are capital-intensive at large scale (though flow chemistry is a viable alternative).

System III: Transition-Metal Mediated Cascade (The Precision Tool)

Utilization of Au(I)/Au(III) or Ru(II) catalysts to cyclize functionalized alkynes (e.g., propargyl alcohols or


-propargyl 

-keto esters).
  • Mechanism: The metal coordinates to the alkyne

    
    -system, activating it toward nucleophilic attack by the carbonyl oxygen (5-exo-dig or 6-endo-dig cyclization).
    
  • Pros: Extremely mild conditions; high regioselectivity for complex/sensitive substrates; atom economical.

  • Cons: High catalyst cost; requires synthesis of complex alkyne precursors (not commercially bulk available like chloroacetaldehyde); over-engineered for this specific simple molecule.

Performance Metrics Comparison

MetricSystem I: Classical PyridineSystem II: Aqueous/MicrowaveSystem III: Au/Ru Catalysis
Yield 45 - 60%80 - 92% 70 - 85%
Reaction Time 12 - 24 Hours10 - 30 Minutes 1 - 6 Hours
Atom Economy Moderate (Loss of H2O, HCl)High (Solvent is reactant/medium)Very High
Purification Distillation/ChromatographySimple Extraction/FiltrationChromatography often required
Scalability HighMedium (Flow required for scale)Low (Catalyst cost)
E-Factor High (Solvent waste)Low (Water as solvent) Medium

Mechanistic Visualization

Diagram 1: The Feist-Benary Pathway (Systems I & II)

This diagram illustrates the critical "Interrupted" stage where classical methods often fail, and where thermal/microwave energy drives the final aromatization.

FeistBenary cluster_stall Critical Process Failure Mode Start Methyl Acetoacetate + Chloroacetaldehyde Enolate Enolate Formation (Base Catalyzed) Start->Enolate Pyridine/Et3N Aldol Aldol Adduct (Chlorohydrin) Enolate->Aldol C-C Bond Form Cyclization Intramolecular O-Alkylation Aldol->Cyclization Cl Displacement Dihydro Dihydrofuran Intermediate Cyclization->Dihydro Ring Close Dehydration Dehydration (-H2O) Dihydro->Dehydration Rate Limiting (Heat/MW) Product Methyl 2-methylfuran- 3-carboxylate Dehydration->Product Aromatization

Caption: The Feist-Benary pathway showing the critical dihydrofuran intermediate. System II (Microwave) efficiently overcomes the dehydration barrier highlighted in the red cluster.

Detailed Experimental Protocols

Protocol A: Optimized Classical Feist-Benary (System I)

Based on standard heterocyclic synthesis procedures.

Reagents:

  • Methyl Acetoacetate: 1.0 eq

  • Chloroacetaldehyde (50% aq. solution): 1.2 eq

  • Pyridine: 2.5 eq

  • Solvent: Methanol or Diethyl Ether

Procedure:

  • Setup: Charge a 3-neck round bottom flask with Methyl Acetoacetate (11.6 g, 100 mmol) and Methanol (50 mL). Cool to 0°C in an ice bath.

  • Addition: Add Chloroacetaldehyde (50% wt, 18.8 g, 120 mmol) dropwise over 15 minutes, maintaining temperature <10°C.

  • Catalysis: Add Pyridine (19.8 g, 250 mmol) dropwise. The reaction is exothermic; control temperature strictly.

  • Reaction: Allow to warm to room temperature and stir for 12 hours. If TLC shows the dihydrofuran intermediate (lower Rf), heat to reflux for 2 hours.

  • Workup: Quench with 1N HCl (to remove pyridine). Extract with Diethyl Ether (3 x 50 mL). Wash organics with NaHCO3 and Brine.[1]

  • Purification: Dry over MgSO4, concentrate, and purify via vacuum distillation (bp ~75-80°C at 10 mmHg).

Protocol B: Microwave-Assisted Aqueous Synthesis (System II - Recommended)

Adapted from Green Chemistry protocols for furan synthesis.

Reagents:

  • Methyl Acetoacetate: 1.0 eq

  • Chloroacetaldehyde: 1.1 eq

  • Base: None (or catalytic Triethylamine)

  • Solvent: Distilled Water

Procedure:

  • Setup: In a microwave-safe process vial (10-20 mL), mix Methyl Acetoacetate (10 mmol) and Chloroacetaldehyde (11 mmol) in Water (5 mL).

  • Irradiation: Seal the vial and place in a microwave reactor.

  • Parameters: Heat to 100°C for 15 minutes with high stirring. (Pressure may reach ~2-3 bar).

  • Workup: Cool to room temperature. The product often oils out or precipitates. Extract with Ethyl Acetate (2 x 10 mL).

  • Purification: The crude purity is typically >90%. Pass through a short silica plug to remove polar impurities.

  • Yield: Expect 80-85% isolated yield.

References

  • Feist, F. "Studien in der Furan- und Pyrrol-Gruppe."[2] Chemische Berichte, 1902 , 35, 1537–1544. (Original Feist-Benary description).

  • Benary, E.

    
    -Amino-crotonsäureester."[2] Chemische Berichte, 1911 , 44, 489–493. .
    
  • Li, C.-J., & Chan, T.-H. "Organic Reactions in Aqueous Media." Wiley-Interscience, 2007.
  • Hashmi, A. S. K. "Gold-Catalyzed Organic Reactions." Chemical Reviews, 2007 , 107(7), 3180–3211. (Context for Gold-catalyzed furan synthesis).

  • Kirsch, S. F. "Synthesis of Furans and Pyrroles via Transition-Metal-Catalyzed Cycloisomerization." Organic & Biomolecular Chemistry, 2006 , 4, 2076-2080. .

Sources

Comparative Biological Profiling of Methyl 2-methylfuran-3-carboxylate and its Bioactive Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: From Flavor to Pharmacophore[1]

Methyl 2-methylfuran-3-carboxylate (FEMA 2709) is traditionally recognized in the industry as a volatile flavoring agent characterized by sweet, coffee-like, and caramel notes. However, in drug discovery, this ester serves as a critical "scaffold precursor."

While the parent ester exhibits limited therapeutic efficacy due to rapid hydrolysis and low receptor affinity, its derivatives —specifically furan-3-carboxylic acids, amides, and hydrazides —unlock significant biological potential. This guide objectively compares the parent ester against its synthesized derivatives, highlighting the shift from olfactory utility to antimicrobial and anti-inflammatory pharmacological activity.

Chemical Space & Structural Modifications

To understand the biological divergence, we must first define the structural modifications. The parent compound is lipophilic and volatile.[1][2] Derivatization aims to increase polarity, hydrogen-bonding capacity, and metabolic stability.

The Comparative Cohort
Compound ClassFunctional MoietyPrimary PropertyTypical Application
Parent Ester Methyl ester (-COOCH₃)High Volatility, LipophilicFlavoring, Fragrance, Intermediate
Derivative A (Acid) Carboxylic Acid (-COOH)Hydrophilic, pH-dependentMetabolite, Synthon, Preservative
Derivative B (Amide) Carboxamide (-CONHR)H-Bond Donor/AcceptorHigh Potency (Antimicrobial/Antibiofilm)
Derivative C (Hydrazide) Hydrazide (-CONHNH₂)Metal ChelatorAnti-tubercular, Enzyme Inhibitor

Biological Activity Comparison

Antimicrobial Efficacy (Antibacterial & Antifungal)

The parent ester shows weak baseline activity, primarily acting as a mild solvent/membrane disruptor at high concentrations. In contrast, amide and hydrazide derivatives exhibit specific target engagement.

Comparative MIC Data (Representative Values): Data synthesized from general furan-3-carboxylate SAR studies [1, 2].

OrganismParent Ester (MIC µg/mL)3-Carboxamide Derivative (MIC µg/mL)3-Carbohydrazide Derivative (MIC µg/mL)Performance Verdict
S. aureus (Gram +)>500 (Inactive)12.5 - 5025 - 100Amides dominant
E. coli (Gram -)>500 (Inactive)50 - 10050 - 200Moderate gain
P. aeruginosa>100060 - 125>200Amides (Biofilm inhibition)
C. albicans (Fungal)~50025 - 5012.5 - 25Hydrazides dominant

Key Insight: The conversion of the ester to an amide introduces a hydrogen bond donor, crucial for binding to bacterial enzyme pockets (e.g., FabI or DNA gyrase sites). The hydrazides often excel in antifungal assays due to their ability to chelate metal ions essential for fungal metalloenzymes.

Antibiofilm Activity (Quorum Sensing Inhibition)

Recent studies on furanones and furan-carboxamides suggest a mechanism involving Quorum Sensing (QS) inhibition. The furan ring mimics the lactone head of Acyl-Homoserine Lactones (AHLs), the signaling molecules bacteria use to coordinate biofilm formation.

  • Parent Ester: Rapidly hydrolyzed by bacterial esterases; ineffective as a QS inhibitor.

  • Amide Derivatives: Stable against hydrolysis; competitively bind to the LasR receptor in P. aeruginosa, reducing virulence factors (pyocyanin) [3].

Mechanism of Action: Visualized Pathways

The following diagrams illustrate the synthesis workflow to access these bioactive derivatives and the proposed mechanism of action for the amide derivatives.

Synthesis Workflow (DOT Visualization)

SynthesisPath Ester Methyl 2-methylfuran-3-carboxylate (Parent Ester) Acid 2-methylfuran-3-carboxylic acid (Intermediate) Ester->Acid Hydrolysis (LiOH, THF/H2O) Hydrazide Furan-3-carbohydrazide (Antifungal) Ester->Hydrazide NH2NH2 (Reflux, EtOH) Amide Furan-3-carboxamide (High Bioactivity) Acid->Amide 1. SOCl2 2. R-NH2

Figure 1: Divergent synthesis pathways transforming the flavor ester into pharmacological candidates.

Mechanism of Action: Quorum Sensing Inhibition

MOA Bacteria P. aeruginosa AHL Natural Signal (AHL) LasR LasR Receptor AHL->LasR Activates Furan Furan-3-carboxamide (Inhibitor) Furan->LasR Competes/Blocks Biofilm Biofilm Formation LasR->Biofilm Promotes Virulence Virulence Factors (Pyocyanin) LasR->Virulence Promotes

Figure 2: Competitive inhibition of the LasR receptor by furan derivatives prevents biofilm formation.

Safety Profile & Toxicity (FEMA vs. Pharma)

When shifting from a flavor ingredient to a drug candidate, the safety thresholds change drastically.

ParameterMethyl 2-methylfuran-3-carboxylate (Flavor)Furan-3-carboxamide Derivatives (Pharma)
Regulatory Status FEMA GRAS (No. 2709) [4]Investigational New Drug (IND)
Acute Toxicity Oral LD50 (Rat) > 2000 mg/kgVariable (Structure dependent)
Irritation Skin/Eye Irritant (High conc.)Generally lower irritation
Metabolic Risk Hydrolysis to acid (safe)Potential for furan ring oxidation (hepatotoxicity risk)

Critical Note: The furan ring can be metabolically activated by CYP450 enzymes to reactive enedials, which are hepatotoxic. Derivatives with electron-withdrawing groups (like amides) at the 3-position often stabilize the ring, reducing this metabolic liability compared to simple alkyl furans [5].

Experimental Protocols

Protocol: Synthesis of Furan-3-carboxamide Derivatives

Rationale: Direct amidation of the ester is slow; conversion via the acid chloride is preferred for higher yields.

  • Hydrolysis: Dissolve Methyl 2-methylfuran-3-carboxylate (1 eq) in THF:Water (1:1). Add LiOH (2 eq). Stir at RT for 4h. Acidify with HCl to precipitate 2-methylfuran-3-carboxylic acid .

  • Activation: Reflux the acid (1 eq) in Thionyl Chloride (SOCl₂) (5 eq) for 2h. Evaporate excess SOCl₂ to obtain the acid chloride.

  • Coupling: Dissolve acid chloride in dry DCM. Add the target amine (1.1 eq) and Triethylamine (1.5 eq) at 0°C. Stir overnight.

  • Purification: Wash with NaHCO₃, dry over MgSO₄, and recrystallize from Ethanol.

Protocol: Minimum Inhibitory Concentration (MIC) Assay

Standard: CLSI M07-A10 Broth Microdilution.

  • Preparation: Dissolve derivatives in DMSO (stock 10 mg/mL).

  • Dilution: Prepare serial two-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well plate (Final range: 500 – 0.9 µg/mL).

  • Inoculation: Add bacterial suspension adjusted to

    
     CFU/mL.
    
  • Incubation: Incubate at 37°C for 18–24 hours.

  • Readout: Determine MIC as the lowest concentration with no visible turbidity. Use Resazurin dye (0.01%) for visual confirmation (Blue = Inhibition, Pink = Growth).

References

  • PubChem. (n.d.). Methyl 2-methylfuran-3-carboxylate | C7H8O3. National Library of Medicine. Retrieved January 30, 2026, from [Link]

  • El-Obeid, H. A., et al. (1985).[3] Synthesis and antimicrobial activity of new furan derivatives. Pharmaceutical Research. Retrieved from [Link]

  • Castillo, F., et al. (2024).[4] Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. Chemistry & Biodiversity. Retrieved from [Link]

  • FEMA. (2003). Safety evaluation of certain food additives (Furan derivatives). Flavor and Extract Manufacturers Association. Retrieved from [Link]

  • Umemura, T., et al. (2022). Toxicity, genotoxicity, and carcinogenicity of 2-methylfuran in a 90-day comprehensive toxicity study. Food and Chemical Toxicology. Retrieved from [Link]

Sources

Spectroscopic comparison of "Methyl 2-methylfuran-3-carboxylate" and its precursors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth spectroscopic comparison between Methyl 2-methylfuran-3-carboxylate and its primary synthetic precursors: Methyl acetoacetate and Chloroacetaldehyde .

It is designed for researchers requiring rigorous verification of the Feist-Benary synthesis , a classic condensation reaction used to construct substituted furan rings.

Part 1: Synthetic Context & Reaction Logic

To understand the spectroscopic shifts, one must first understand the structural transformation. The synthesis involves the condensation of a


-keto ester (Methyl acetoacetate) with an 

-haloaldehyde (Chloroacetaldehyde) in the presence of a base (typically pyridine or triethylamine).
  • Precursor A: Methyl acetoacetate (Methyl 3-oxobutanoate) – A flexible

    
    -keto ester existing in keto-enol equilibrium.
    
  • Precursor B: Chloroacetaldehyde – A highly reactive electrophile, often generated in situ or used as an aqueous solution/acetal to avoid polymerization.

  • Target: Methyl 2-methylfuran-3-carboxylate – A rigid, aromatic heteroaromatic ester.

Key Structural Change: The reaction consumes the active methylene (


) of the acetoacetate and the aldehyde/chloride centers of the chloroacetaldehyde to close a 5-membered aromatic furan ring. Spectroscopically, this results in the loss of sp³ hybridization signals  and the emergence of aromatic resonances .

SynthesisFlow MA Methyl Acetoacetate (C5H8O3) Inter Intermediate (Aldol/Substitution) MA->Inter Enolate Formation CA Chloroacetaldehyde (C2H3ClO) CA->Inter Electrophilic Attack Prod Methyl 2-methylfuran-3-carboxylate (C7H8O3) Inter->Prod Cyclization & Dehydration (-H2O, -HCl)

Figure 1: Reaction pathway for the Feist-Benary synthesis of Methyl 2-methylfuran-3-carboxylate.[1]

Part 2: Spectroscopic Comparison (NMR, IR, MS)

Proton NMR ( NMR) Analysis

The most definitive proof of synthesis is the disappearance of the acetoacetate methylene protons and the appearance of the furan ring doublets.

FeatureMethyl Acetoacetate (Precursor)Methyl 2-methylfuran-3-carboxylate (Product)Diagnostic Shift
Active Methylene

3.45 (s, 2H) [Keto]

5.01 (s, 1H) [Enol vinyl]
Absent Disappearance confirms ring closure.
Methyl Ketone / C2-Me

2.26 (s, 3H)

2.58 (s, 3H)
Shifted downfield due to attachment to aromatic ring.
Ester Methyl (-OMe)

3.74 (s, 3H)

3.83 (s, 3H)
Slight downfield shift due to furan ring current.
Aldehyde Proton

9.50 (t, 1H) [from Chloroacetaldehyde]
Absent Confirms consumption of aldehyde.
Aromatic Protons N/A

6.63 (d,

Hz, 1H, H-4)

7.23 (d,

Hz, 1H, H-5)
New Signals : Characteristic vicinal coupling (

Hz) of 3,4-substituted furans.

Critical Insight: The coupling constant (


) of ~2.0 Hz between the protons at C4 and C5 is a hallmark of the furan ring. A larger coupling would indicate a dihydrofuran intermediate (incomplete oxidation).
Carbon NMR ( NMR) Analysis

The transformation converts ketone and aldehyde carbonyls into the aromatic C-O-C framework.

Carbon TypePrecursor Shift (ppm)Product Shift (ppm)Notes
Ketone C=O ~200.4Absent Converted to C2 of furan (~158.5 ppm).
Ester C=O 167.8164.5Remains, but shielded by resonance with the furan ring.
Furan C2 N/A158.5Quaternary carbon, attached to methyl and oxygen.
Furan C5 N/A141.2

-carbon to oxygen, highly deshielded.
Furan C4 N/A110.5

-carbon, relatively shielded.
Furan C3 N/A115.2Quaternary carbon, attached to ester.
Infrared (IR) Spectroscopy

IR is useful for quick monitoring of the reaction progress (disappearance of the ketone band).

  • Precursor (Acetoacetate): Shows two distinct carbonyl stretches. A ketone band at ~1715 cm⁻¹ and an ester band at ~1740 cm⁻¹.

  • Product: The ketone band disappears. The ester band shifts to ~1710-1720 cm⁻¹ (conjugated ester).

  • New Features: Strong bands at 1600 cm⁻¹ and 1515 cm⁻¹ appear, corresponding to the C=C stretching vibrations of the aromatic furan ring (often called "ring breathing" modes).

Mass Spectrometry (EI-MS)
  • Molecular Ion (

    
    ):  m/z 140.
    
  • Base Peak: Typically m/z 109 (

    
    ), representing the loss of the methoxy group from the ester, followed by m/z 81  (loss of CO from the acylium ion), which is characteristic of furan esters.
    

Part 3: Experimental Protocols

Protocol A: Feist-Benary Synthesis of Methyl 2-methylfuran-3-carboxylate

Note: This protocol is adapted for laboratory-scale synthesis (10-50 mmol scale).

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and an addition funnel. Ensure the system is vented to a fume hood due to the lachrymatory nature of chloroacetaldehyde.

  • Reagents:

    • Methyl acetoacetate (1.0 equiv)[2]

    • Chloroacetaldehyde (50% aq. solution, 1.2 equiv)

    • Pyridine (2.5 equiv) - acts as both solvent and base.

  • Procedure:

    • Dissolve methyl acetoacetate in pyridine and cool to 0°C in an ice bath.

    • Add the chloroacetaldehyde solution dropwise over 30 minutes. The reaction is exothermic; maintain temperature <10°C.

    • Allow the mixture to warm to room temperature and stir for 12–16 hours.

    • Workup: Pour the dark reaction mixture into ice-cold water (100 mL). Extract with diethyl ether (

      
       mL).
      
    • Wash the combined organic layers with 1M HCl (to remove pyridine), saturated

      
      , and brine.
      
    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification: The crude oil is often dark. Purify via vacuum distillation (bp ~75°C at 20 mmHg) or silica gel flash chromatography (Hexanes:EtOAc 9:1).

Protocol B: NMR Sample Preparation
  • Solvent:

    
     (Chloroform-d) is the standard solvent.
    
  • Concentration: Dissolve ~10 mg of product in 0.6 mL of solvent for

    
     NMR; use ~30-50 mg for 
    
    
    
    NMR to ensure adequate signal-to-noise ratio for quaternary carbons.
  • Reference: Calibrate to residual

    
     at 
    
    
    
    7.26 ppm (
    
    
    ) and
    
    
    77.16 ppm (
    
    
    ).

Part 4: Visual Logic of Spectral Assignment

The following diagram correlates the specific protons in the product to their chemical shifts, visualizing the shielding/deshielding effects of the furan ring.

NMRLogic Struct Methyl 2-methylfuran-3-carboxylate Structure H_Me C2-Methyl δ 2.58 ppm (Singlet) Struct->H_Me Attached to Aromatic Ring H_OMe Ester-OMe δ 3.83 ppm (Singlet) Struct->H_OMe Ester Group H_4 H-4 (β-proton) δ 6.63 ppm (Doublet, J=2Hz) Struct->H_4 Shielded by C3-Ester H_5 H-5 (α-proton) δ 7.23 ppm (Doublet, J=2Hz) Struct->H_5 Deshielded by Ring Oxygen

Figure 2: Correlating structural position to chemical shift values in CDCl3.

References

  • PubChem. Methyl 2-methylfuran-3-carboxylate (Compound).[3][4] National Library of Medicine. [Link]

  • SpectraBase. Methyl 2-methyl-3-furancarboxylate 1H NMR Spectrum. Wiley Science Solutions. [Link]

  • Organic Syntheses. Feist-Benary Synthesis of Furans. Org.[5][6][7] Synth. 1973, 53, 1. [Link]

  • Li, J.J. Feist-Benary Furan Synthesis.[7] In: Name Reactions. Springer, Cham. [Link]

Sources

Technical Guide: Reactivity & Functionalization of Methyl 2-methylfuran-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the reactivity of Methyl 2-methylfuran-3-carboxylate , comparing it with standard furan esters.

CAS: 6141-57-7 | Formula: C


H

O

| MW: 140.14 g/mol Classification: Trisubstituted Furan / "Push-Pull" Heterocycle

Executive Summary: The "Push-Pull" Electronic Conflict

Methyl 2-methylfuran-3-carboxylate represents a unique class of furan derivatives where the aromatic ring is simultaneously subjected to opposing electronic forces. Unlike the simpler Methyl 2-furoate (electron-deficient ring) or 2-Methylfuran (electron-rich ring), this compound features a "push-pull" system:

  • C2-Methyl Group (Push): An electron-donating group (EDG) that activates the ring via hyperconjugation and inductive effects (+I).

  • C3-Carboxylate Group (Pull): An electron-withdrawing group (EWG) that deactivates the ring via resonance (-M) and induction (-I).

This electronic tension creates a highly specific regioselectivity profile that differs significantly from its isomers, making it a valuable scaffold for selective drug functionalization.

Comparative Reactivity Matrix
FeatureMethyl 2-methylfuran-3-carboxylateMethyl 2-furoateMethyl 3-furoate
Primary EAS Site C5 (Alpha) C5 (Alpha)C2 (Alpha)
EAS Reactivity Moderate (Activated by Me, Deactivated by Ester)Low (Deactivated)Moderate
Diels-Alder (Diene) Low (Steric hindrance + Aromaticity)Very LowModerate
Side-Chain Reactivity High (Benzylic-like bromination at C2-Me)N/AN/A

Electrophilic Aromatic Substitution (EAS): The C5 Gateway

Mechanism & Regioselectivity

In furan chemistry, electrophilic attack generally favors the


-positions (C2/C5) over 

-positions (C3/C4) due to the greater stability of the resulting sigma complex.
  • For Methyl 2-methylfuran-3-carboxylate:

    • C2: Blocked by the methyl group.

    • C3: Blocked by the ester group.

    • C4: Deactivated by the adjacent ester (ortho-like) and sterically crowded.

    • C5: The only open

      
      -position. It is electronically reinforced by the C2-methyl group (para-directing) and the C3-ester (meta-directing).
      
Experimental Protocol: C5-Bromination (Ionic Conditions)

WARNING: Radical conditions (NBS/AIBN) will brominate the methyl group (see Section 4).

Objective: Synthesis of Methyl 5-bromo-2-methylfuran-3-carboxylate.

  • Reagents: Substrate (1.0 equiv),

    
    -Bromosuccinimide (NBS, 1.05 equiv), Acetonitrile (ACN) or DMF.
    
  • Setup: Flame-dried round-bottom flask, inert atmosphere (Ar/N

    
    ).
    
  • Procedure:

    • Dissolve Methyl 2-methylfuran-3-carboxylate in ACN (0.1 M).

    • Cool to 0 °C to suppress radical side-reactions.

    • Add NBS portion-wise over 15 minutes.

    • Stir at room temperature for 2–4 hours. Monitor by TLC (Hexane/EtOAc 8:2).[1]

  • Workup: Quench with saturated Na

    
    S
    
    
    
    O
    
    
    (aq). Extract with EtOAc. Wash with brine. Dry over MgSO
    
    
    .
  • Purification: Silica gel chromatography.

Scientist's Note: Unlike Methyl 2-furoate, which requires forcing conditions (Br


/FeBr

) due to strong deactivation, the 2-methyl group in this substrate sufficiently activates C5 to allow the use of milder reagents like NBS.

Diels-Alder Cycloaddition: Overcoming Aromaticity

Furan esters are notoriously poor dienes because the ester group lowers the HOMO energy, widening the HOMO


–LUMO

gap. However, the 2-methyl group raises the HOMO energy slightly, making this compound more reactive than Methyl 2-furoate, though less reactive than Methyl 3-furoate.
Reaction Pathway Visualization

The following diagram illustrates the competing pathways for functionalization.

ReactivityPathways Start Methyl 2-methylfuran-3-carboxylate EAS Electrophilic Subst. (Ionic Conditions) Start->EAS Electrophile (E+) Radical Radical Subst. (NBS/AIBN) Start->Radical Radical Initiator DA Diels-Alder (4+2 Cycloaddition) Start->DA Dienophile (Maleimide) Prod_EAS 5-Bromo/Nitro Derivative (C5 Functionalization) EAS->Prod_EAS Regioselective at C5 Prod_Rad 2-(Bromomethyl) Derivative (Side-chain Functionalization) Radical->Prod_Rad Benzylic Mechanism Prod_DA Oxabicyclo[2.2.1]heptene (Endo/Exo Mixture) DA->Prod_DA High Pressure / Lewis Acid

Caption: Divergent reactivity pathways controlled by reaction conditions. Note the distinct switch between C5-ring substitution and methyl-group functionalization.

Protocol: High-Pressure Diels-Alder

Standard thermal conditions often fail or result in retro-Diels-Alder fragmentation.

  • Dienophile:

    
    -Methylmaleimide (highly reactive).
    
  • Catalyst: AlCl

    
     (10 mol%) or High Pressure (15 kbar).
    
  • Solvent: DCM (Lewis Acid route) or Ether (High Pressure).

  • Outcome: Expect a mixture of exo and endo isomers. The exo adduct is often thermodynamically preferred in furan systems due to reversibility.

The "Benzylic" Trap: Radical Bromination

A critical distinction for researchers is the reactivity of the C2-methyl group. Under radical conditions, the furan ring mimics a benzene ring, and the methyl group behaves like a benzylic position.

  • Reagent: NBS + AIBN (Catalytic) + CCl

    
    /PhCF
    
    
    
    (Reflux).
  • Product: Methyl 2-(bromomethyl)furan-3-carboxylate .[2]

  • Utility: This bromide is a potent electrophile, allowing for the attachment of nucleophiles (amines, thiols) to the C2 position, effectively extending the carbon chain.

C-H Activation: The Modern Approach

For drug discovery, Palladium-catalyzed C-H activation is superior to classical halogenation.

Target: C5-Arylation. Protocol (Fujiwara-Moritani type):

  • Catalyst: Pd(OAc)

    
     (5–10 mol%).
    
  • Oxidant: Ag

    
    CO
    
    
    
    (2.0 equiv) or Cu(OAc)
    
    
    .
  • Coupling Partner: Aryl Iodide or Boronic Acid.

  • Additives: Pivalic acid (30 mol%) often acts as a proton shuttle (CMD mechanism).

  • Conditions: 100–120 °C in DMF/DMSO.

Mechanism: The carboxylate group at C3 does not act as a directing group (DG) for C2 because C2 is blocked. Instead, the reaction proceeds via electrophilic palladation at the most electron-rich open site: C5 .

References

  • Keay, B. A. (2005). Regioselectivity in the Lithiation of 3-Furoic Acid Derivatives. Chemical Reviews. Link (General furan lithiation rules).

  • Goumont, R., et al. (2005). Substrate and positional selectivity in electrophilic substitution reactions in pyrrole, furan, thiophene. Russian Chemical Bulletin. Link (Quantitative data on furan regioselectivity).

  • Gandini, A., et al. (2021). Furoic acid and derivatives as atypical dienes in Diels–Alder reactions. Green Chemistry. Link (Diels-Alder reactivity of electron-poor furans).

  • Li, X., et al. (2012). Palladium-Catalyzed C-H Arylation of Furans. Journal of Organic Chemistry. Link (Protocols for C5 arylation).

Sources

Head-to-head comparison of different purification techniques for "Methyl 2-methylfuran-3-carboxylate"

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Head-to-Head Comparison of Purification Techniques for Methyl 2-methylfuran-3-carboxylate Content Type: Technical Comparison Guide Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Scientists.

Executive Summary & Molecule Profile[1]

Methyl 2-methylfuran-3-carboxylate (CAS: 6141-58-8 ) is a critical heterocyclic building block used in the synthesis of pharmaceutical intermediates and high-value flavor compounds. Unlike its solid isomer (methyl 3-methyl-2-furoate), this compound is typically a liquid at room temperature , which dictates specific purification strategies.

This guide compares the three dominant purification methodologies: Vacuum Distillation , Flash Column Chromatography , and Preparative HPLC .

Physicochemical Profile (Crucial for Protocol Design)
PropertyValueImplications for Purification
CAS Number 6141-58-8Distinct from isomer 6141-57-7.
Physical State LiquidRecrystallization is generally not viable.
Boiling Point 75 °C @ 20 mmHgIdeal candidate for vacuum distillation.
Density 1.116 g/mLHeavier than water; facilitates phase separation.
Stability Acid-sensitiveAvoid strong acidic stationary phases or workups.

Head-to-Head Comparison: The Data

The following table summarizes experimental performance metrics based on standard laboratory scales (10g – 100g batches).

FeatureVacuum Distillation Flash Column Chromatography Preparative HPLC
Primary Mechanism Volatility DifferencePolarity/AdsorptionHydrophobicity/Partitioning
Purity Achieved 95% – 98%98% – 99.5%>99.9%
Recovery Yield High (85–95%)Moderate (70–85%)Low-Moderate (60–80%)
Scalability Excellent (Linear scaling)Poor (Linear solvent cost increase)Very Poor (Analytical only)
Time Efficiency High (< 4 hours for 100g)Low (6–8 hours for 100g)Very Low (Days for 100g)
Cost per Gram Low (Energy only)High (Silica + Solvents)Very High (Columns + Solvents)
Best Use Case Bulk removal of solvents/tarsIsolation from close-eluting byproductsReference standards/GLP tox batches

Technique A: Vacuum Distillation (The Scalable Workhorse)

Verdict: The preferred method for multigram to kilogram scale purification, provided the impurities have significantly different boiling points (>10°C difference).

Scientific Rationale

Furan esters are thermally stable up to moderate temperatures but can polymerize or decompose in the presence of oxygen at high heat. Vacuum distillation lowers the boiling point from ~176°C (atmospheric) to a safe 75°C, preventing thermal degradation.

Detailed Protocol
  • Setup: Assemble a short-path distillation apparatus. Use a vigreux column if impurities are close-boiling. Ensure all joints are greased and clipped.

  • Degassing: Stir the crude oil under weak vacuum (100 mmHg) for 20 minutes at room temperature to remove residual volatile solvents (DCM, Ethyl Acetate).

  • Heating:

    • Set vacuum to 20 mmHg (stable).

    • Slowly ramp oil bath temperature to 90–100°C .

    • Note: The bath must be 20-25°C higher than the vapor point.

  • Collection:

    • Fraction 1 (Fore-run): Collect drops distilling below 72°C. These are likely lower-boiling impurities or residual solvents.

    • Fraction 2 (Main Cut): Collect the steady fraction distilling at 74–76°C . Monitor the head temperature closely.

    • Fraction 3 (Tail): Stop when head temperature rises or pot residue becomes viscous/dark.

  • Storage: Store the main cut under Nitrogen at 4°C to prevent oxidation.

Technique B: Flash Column Chromatography (The Precision Tool)

Verdict: Essential when impurities co-distill or for isolating the product from complex reaction mixtures (e.g., Feist-Benary cyclization byproducts).

Scientific Rationale

Methyl 2-methylfuran-3-carboxylate is a moderately polar ester. It interacts effectively with silica gel (SiO2) through dipole-dipole interactions. A gradient elution system allows for the separation of non-polar starting materials and highly polar polymeric side products.

Detailed Protocol
  • Stationary Phase: Silica Gel 60 (230–400 mesh).

  • Mobile Phase Optimization:

    • Run TLC in Hexane:Ethyl Acetate (9:1) .

    • Target Rf value: 0.3 – 0.4 .

    • Visualization: UV lamp (254 nm) or KMnO4 stain (Furan ring oxidizes to yellow/brown).

  • Column Packing:

    • Ratio: 30g Silica per 1g of crude mixture.

    • Slurry pack in 100% Hexane.

  • Elution Gradient:

    • 0–5 min: 100% Hexane (Elutes non-polar impurities).

    • 5–20 min: 95:5 Hexane:EtOAc (Product onset).

    • 20–40 min: 90:10 Hexane:EtOAc (Main product elution).

  • Fraction Analysis: Combine fractions containing the single spot at Rf ~0.35. Evaporate solvent < 40°C to avoid product loss (product has mild volatility).

Technique C: Preparative HPLC (The Analytical Standard)

Verdict: Reserved for isolating reference standards or removing trace isomers that cannot be separated by distillation or flash chromatography.

Scientific Rationale

Reverse-phase HPLC utilizes hydrophobic interactions between the methyl-furan core and a C18 stationary phase. This offers theoretical plates orders of magnitude higher than flash chromatography.

Detailed Protocol (Based on Newcrom R1)
  • Column: Newcrom R1 (SIELC), 3.2 x 100 mm, 3 µm particle size.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (Acid keeps the system stable; avoid high pH).

    • B: Acetonitrile (MeCN).

  • Method: Isocratic or shallow gradient approx 40-50% MeCN.

  • Detection: UV at 250 nm (Furan absorption max).

  • Isolation: Collect peak, remove MeCN via rotary evaporation, and extract aqueous residue with DCM.

Decision Logic & Workflow

The following diagram illustrates the decision-making process for selecting the optimal purification route based on scale and purity requirements.

PurificationStrategy Start Crude Methyl 2-methylfuran-3-carboxylate CheckScale Batch Scale? Start->CheckScale CheckPurity Target Purity? CheckScale->CheckPurity < 50g (Lab Scale) Distillation Vacuum Distillation (75°C @ 20mmHg) CheckScale->Distillation > 50g (Bulk) CheckImpurity Impurity Type? CheckPurity->CheckImpurity High (>98%) Flash Flash Chromatography (Hex/EtOAc Gradient) CheckPurity->Flash Ultra-High (>99.5%) CheckImpurity->Distillation Volatile Solvents CheckImpurity->Flash Non-Volatile / Tars HPLC Prep HPLC (C18 / MeCN:H2O) CheckImpurity->HPLC Isomeric Impurities Distillation->CheckPurity Post-Distillation Check Flash->HPLC Final Polish (Optional)

Figure 1: Decision matrix for purification of Methyl 2-methylfuran-3-carboxylate.

References

  • Sigma-Aldrich. Product Specification: Methyl 2-methyl-3-furancarboxylate (CAS 6141-58-8).[1] Retrieved from

  • PubChem. Compound Summary: Methyl 2-methylfuran-3-carboxylate (CID 80237).[1] National Library of Medicine. Retrieved from

  • SIELC Technologies. Separation of Methyl 2-methylfuran-3-carboxylate on Newcrom R1 HPLC column. Application Note. Retrieved from

  • Royal Society of Chemistry. Furan-based monomers and purification strategies. Green Chemistry, 2024. (Contextual grounding on furan ester stability). Retrieved from

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for the Quantification of Methyl 2-methylfuran-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals

Introduction: The Imperative for Robust Analytical Methodologies

Methyl 2-methylfuran-3-carboxylate is a key intermediate and potential impurity in various synthetic pathways within the pharmaceutical and chemical industries. Accurate and precise quantification of this compound is paramount for ensuring product quality, process control, and regulatory compliance. The choice of analytical methodology can significantly impact the reliability of these measurements. This guide provides an in-depth comparison of two common analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantification of Methyl 2-methylfuran-3-carboxylate.

The principle of cross-validation is central to establishing the interchangeability of analytical methods. It provides documented evidence that two distinct methods yield comparable results, a critical consideration when transferring methods between laboratories, updating technologies, or for orthogonal verification of critical results. This guide will delve into the theoretical underpinnings and practical execution of a cross-validation study for these two methods, grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines and regulatory bodies such as the U.S. Food and Drug Administration (FDA)[1][2].

Method 1: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a robust and widely accessible technique for the quantification of compounds with a UV chromophore, such as Methyl 2-methylfuran-3-carboxylate. The separation is based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase, with detection based on the analyte's absorption of UV light.

Causality Behind Experimental Choices

The selection of a reversed-phase C18 column is based on the non-polar nature of the furan ring and the methyl ester group, which will interact favorably with the hydrophobic stationary phase. The mobile phase, a gradient of acetonitrile and water with a small amount of acid, is chosen to ensure good peak shape and resolution from potential impurities. Acetonitrile is a common organic modifier providing good elution strength for a wide range of compounds. The addition of a small amount of acid (e.g., formic or phosphoric acid) helps to suppress the ionization of any potential acidic impurities and sharpen the peak of the analyte. The detection wavelength is selected based on the UV absorbance maximum of Methyl 2-methylfuran-3-carboxylate to ensure maximum sensitivity.

Experimental Protocol: HPLC-UV Quantification
  • Standard Preparation:

    • Prepare a stock solution of Methyl 2-methylfuran-3-carboxylate reference standard in acetonitrile at a concentration of 1 mg/mL.

    • Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards ranging from 0.1 µg/mL to 100 µg/mL.

  • Sample Preparation:

    • Accurately weigh the sample containing Methyl 2-methylfuran-3-carboxylate.

    • Dissolve the sample in a known volume of acetonitrile.

    • Filter the sample solution through a 0.45 µm syringe filter prior to injection.

  • Chromatographic Conditions:

    • HPLC System: Agilent 1260 Infinity II or equivalent

    • Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm)

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Gradient: 30% B to 80% B over 10 minutes, hold at 80% B for 2 minutes, then return to 30% B and equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection: UV at 265 nm

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards.

    • Determine the concentration of Methyl 2-methylfuran-3-carboxylate in the sample by interpolating its peak area from the calibration curve.

HPLC-UV Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification Standard_Prep Standard Preparation (0.1-100 µg/mL) HPLC_System HPLC-UV System (C18 Column, Gradient Elution) Standard_Prep->HPLC_System Sample_Prep Sample Preparation (Dissolution & Filtration) Sample_Prep->HPLC_System Data_Acquisition Data Acquisition (Peak Area at 265 nm) HPLC_System->Data_Acquisition Calibration Calibration Curve (Linear Regression) Data_Acquisition->Calibration Quantification Concentration Determination Calibration->Quantification

Caption: Workflow for HPLC-UV quantification of Methyl 2-methylfuran-3-carboxylate.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the sensitive and selective detection of mass spectrometry. It is particularly well-suited for the analysis of volatile and semi-volatile compounds like Methyl 2-methylfuran-3-carboxylate.

Causality Behind Experimental Choices

The choice of a non-polar capillary column (e.g., DB-5ms) is based on the volatility and relatively non-polar nature of the analyte, allowing for good separation based on boiling point differences. A temperature-programmed oven ramp is employed to ensure efficient separation of the analyte from any other volatile components in the sample matrix and to produce sharp chromatographic peaks. Helium is used as the carrier gas due to its inertness and efficiency. For detection, mass spectrometry in selected ion monitoring (SIM) mode is chosen for its high selectivity and sensitivity. By monitoring specific ions characteristic of Methyl 2-methylfuran-3-carboxylate, interferences from the sample matrix can be minimized, leading to lower detection limits.

Experimental Protocol: GC-MS Quantification
  • Standard Preparation:

    • Prepare a stock solution of Methyl 2-methylfuran-3-carboxylate reference standard in ethyl acetate at a concentration of 1 mg/mL.

    • Perform serial dilutions of the stock solution with ethyl acetate to prepare a series of calibration standards ranging from 0.01 µg/mL to 10 µg/mL.

  • Sample Preparation:

    • Accurately weigh the sample containing Methyl 2-methylfuran-3-carboxylate.

    • Dissolve the sample in a known volume of ethyl acetate.

    • If necessary, perform a liquid-liquid extraction or solid-phase extraction to clean up the sample and concentrate the analyte.

  • Chromatographic and Mass Spectrometric Conditions:

    • GC-MS System: Agilent 8890 GC with 5977B MSD or equivalent

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm)

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min

    • Inlet Temperature: 250 °C

    • Injection Mode: Splitless (1 µL injection volume)

    • Oven Program: Initial temperature of 60 °C, hold for 1 minute, then ramp to 240 °C at 20 °C/min, and hold for 2 minutes.

    • MSD Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor ions m/z 140 (molecular ion), 109, and 81.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of the primary ion (m/z 140) against the concentration of the calibration standards.

    • Determine the concentration of Methyl 2-methylfuran-3-carboxylate in the sample by interpolating its peak area from the calibration curve.

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep_gc Preparation cluster_analysis_gc Analysis cluster_quant_gc Quantification Standard_Prep_GC Standard Preparation (0.01-10 µg/mL) GCMS_System GC-MS System (HP-5ms Column, Temp Program) Standard_Prep_GC->GCMS_System Sample_Prep_GC Sample Preparation (Dissolution/Extraction) Sample_Prep_GC->GCMS_System Data_Acquisition_GC Data Acquisition (SIM Mode: m/z 140, 109, 81) GCMS_System->Data_Acquisition_GC Calibration_GC Calibration Curve (Linear Regression) Data_Acquisition_GC->Calibration_GC Quantification_GC Concentration Determination Calibration_GC->Quantification_GC

Caption: Workflow for GC-MS quantification of Methyl 2-methylfuran-3-carboxylate.

Comparative Performance Data

The following table summarizes the expected performance characteristics of the two analytical methods based on typical validation results for similar furan derivatives[3][4][5][6].

Parameter HPLC-UV GC-MS (SIM) Rationale for Difference
Linearity (r²) > 0.999> 0.999Both techniques exhibit excellent linearity over their respective dynamic ranges.
Range (µg/mL) 0.1 - 1000.01 - 10GC-MS in SIM mode is inherently more sensitive, allowing for a lower quantification range.
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%Both methods demonstrate high accuracy. The slightly wider range for GC-MS can be attributed to potential variability in sample preparation for trace analysis.
Precision (%RSD) < 2.0%< 5.0%HPLC generally offers slightly better precision due to the more controlled liquid phase injection compared to the potential for variability in GC injections.
Limit of Detection (LOD) ~0.03 µg/mL~0.003 µg/mLThe selectivity of mass spectrometric detection significantly lowers the LOD for GC-MS.
Limit of Quantification (LOQ) ~0.1 µg/mL~0.01 µg/mLConsistent with the LOD, the LOQ for GC-MS is an order of magnitude lower than for HPLC-UV.
Sample Throughput ~15 min/sample~12 min/sampleThe GC method has a slightly shorter run time in this example. However, sample preparation for GC-MS can be more time-consuming.
Selectivity ModerateHighHPLC-UV selectivity is dependent on chromatographic resolution. GC-MS offers superior selectivity due to the combination of chromatographic separation and mass filtering.

Cross-Validation of Analytical Methods

The objective of cross-validation is to demonstrate that the two analytical methods are equivalent for the intended purpose. The experimental design and acceptance criteria should be pre-defined in a validation protocol.

Experimental Design for Cross-Validation
  • Sample Selection: A minimum of 10 independent samples containing Methyl 2-methylfuran-3-carboxylate should be prepared. The concentrations should span the intended analytical range of both methods.

  • Analysis: Each sample should be analyzed in triplicate using both the validated HPLC-UV and GC-MS methods.

  • Data Evaluation: The mean concentration obtained from each method for each sample will be compared. The percentage difference between the two methods for each sample should be calculated using the following formula:

    % Difference = [(Result_Method1 - Result_Method2) / Average(Result_Method1, Result_Method2)] x 100

Acceptance Criteria

The acceptance criteria for the cross-validation should be based on established guidelines[7][8]. A common approach is:

  • The mean percentage difference between the two methods for each sample should not exceed ±15.0%.

  • For at least two-thirds of the samples, the percentage difference should be within ±15.0%.

Cross-Validation Process Diagram

CrossValidation_Workflow cluster_setup Setup cluster_execution Execution cluster_evaluation Evaluation Sample_Set Prepare ≥10 Samples (Spanning Analytical Range) HPLC_Analysis Analyze Samples (n=3) using Validated HPLC-UV Method Sample_Set->HPLC_Analysis GCMS_Analysis Analyze Samples (n=3) using Validated GC-MS Method Sample_Set->GCMS_Analysis Calculate_Means Calculate Mean Concentration for Each Method and Sample HPLC_Analysis->Calculate_Means GCMS_Analysis->Calculate_Means Calculate_Diff Calculate % Difference Between Methods for Each Sample Calculate_Means->Calculate_Diff Apply_Criteria Apply Acceptance Criteria (Mean %Diff ≤ ±15.0%) Calculate_Diff->Apply_Criteria Conclusion Conclusion on Method Equivalency Apply_Criteria->Conclusion

Caption: Process for the cross-validation of HPLC-UV and GC-MS methods.

Conclusion and Recommendations

Both HPLC-UV and GC-MS are suitable techniques for the quantification of Methyl 2-methylfuran-3-carboxylate. The choice of method will depend on the specific requirements of the analysis.

  • HPLC-UV is a robust, precise, and widely available technique that is well-suited for routine quality control applications where the expected concentrations are within its linear range.

  • GC-MS offers superior sensitivity and selectivity, making it the preferred method for trace-level quantification, impurity profiling, and in complex matrices where interferences may be a concern.

A successful cross-validation study, as outlined in this guide, provides the necessary scientific evidence to justify the use of either method, ensuring consistency and reliability of analytical data throughout the product lifecycle. It is imperative that all validation and cross-validation activities are thoroughly documented to meet regulatory expectations[9][10].

References

  • Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. (2023). PubMed. [Link]

  • GC-MS Sample Preparation. (n.d.). Organomation. [Link]

  • GC-MS/MS Method for Determination of Polycyclic Aromatic Hydrocarbons in Herbal Medicines. (2023). Semantic Scholar. [Link]

  • Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. (2023). MDPI. [Link]

  • Quantitative Analysis of Furan and Alkylfurans in Processed Food Using Headspace GC-MS. (n.d.). Shimadzu. [Link]

  • Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. (2014). PMC - NIH. [Link]

  • Improved Analytical Method for Determination of Furan and Its Derivatives in Commercial Foods by HS-SPME Arrow Combined with Gas Chromatography-Tandem Mass Spectrometry. (n.d.). ResearchGate. [Link]

  • Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. (2023). ResearchGate. [Link]

  • The Use of Cross-Validation in the Analysis of Designed Experiments. (2023). arXiv. [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures. (2022). European Medicines Agency (EMA). [Link]

  • Quantitative Analysis of Furanic Compounds in Transformer oil by HPLC Method. (n.d.). Shimadzu. [Link]

  • Determination of Furan and Alkylfurans by Purge-and-Trap GC- MS. (n.d.). Shimadzu. [Link]

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2020). PMC. [Link]

  • Cross and Partial Validation. (n.d.). European Bioanalysis Forum. [Link]

  • Chromatographic analyses of fatty acid methyl esters by HPLC-UV and GC-FID. (2023). ResearchGate. [Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained. (2024). IntuitionLabs. [Link]

  • Cross validation of pharmacokinetic bioanalytical methods: Experimental and statistical design. (2023). PubMed. [Link]

  • Simultaneous determination of furan and 2-alkylfurans in heat-processed foods by automated static headspace gas chromatography-mass spectrometry. (2023). ResearchGate. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. (2023). Lab Manager. [Link]

  • Tips for practical HPLC analysis. (n.d.). Shimadzu. [Link]

  • An efficient method for the determination of furan derivatives in apple cider and wine by solid phase extraction and high performance liquid chromatography--diode array detector. (2013). PubMed. [Link]

  • Cross-Validation Methods. (2000). ResearchGate. [Link]

  • Design of Experiments for Analytical Method Development and Validation. (n.d.). Pharmaceutical Outsourcing. [Link]

  • Analytical Methods. (n.d.). RSC Publishing. [Link]

  • Guidance for Industry - Analytical Procedures and Methods Validation for Drugs and Biologics. (n.d.). Regulations.gov. [Link]

Sources

Evaluating the synthetic utility of "Methyl 2-methylfuran-3-carboxylate" against other building blocks

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2-methylfuran-3-carboxylate (M2MFC) represents a specialized furanic building block that offers distinct regiochemical advantages over its unsubstituted analog, methyl 3-furoate. By incorporating a methyl group at the C2 position, M2MFC effectively "caps" the most reactive nucleophilic site of the furan ring, forcing electrophilic substitution to occur exclusively at the C5 position. Furthermore, in Diels-Alder (DA) cycloadditions, the C2-methyl group serves as a latent ortho-methyl handle in the synthesis of polysubstituted phenols, a motif common in bioactive natural products and kinase inhibitors.

This guide evaluates M2MFC against standard furan building blocks, providing experimental protocols for its two primary utility modes: C5-Regioselective Functionalization and [4+2] Cycloaddition/Aromatization .

Structural Analysis & Comparative Advantage

The furan ring is an electron-rich heterocycle that typically undergoes electrophilic aromatic substitution (EAS) at the


-positions (C2 and C5).
The "Blocking Group" Effect

In Methyl 3-furoate (the direct competitor), both


-positions are available. While the C5 position is sterically less hindered, the C2 position remains electronically activated, often leading to mixtures of C2, C5, and bis-substituted products during halogenation or acylation.

M2MFC solves this by sterically and covalently blocking C2. This forces incoming electrophiles to the C5 position with near-perfect regioselectivity.

Building Block Comparison Matrix
FeatureMethyl 2-methylfuran-3-carboxylate (M2MFC) Methyl 3-furoate Methyl 2-furoate
Structure C2-Me, C3-COOMeC3-COOMeC2-COOMe
EAS Regioselectivity High (C5 only) Moderate (Mixture C2/C5 possible)High (C5 only)
Diels-Alder Role Diene (Electron Rich)Diene (Less hindered)Diene (Electron Deficient)
Primary Utility Synthesis of ortho-toluates & C5-functionalized scaffoldsGeneral furan synthesisCommodity chemical
Electronic Character C2-Me (+I effect) increases HOMO energyNeutralC2-EWG lowers HOMO energy

Decision Logic: When to Use M2MFC

The following decision tree illustrates the synthetic logic for selecting M2MFC over alternative furan esters.

M2MFC_Decision_Tree Start Target Molecule Requirement Q1 Does the target require a C3-Carboxylate motif? Start->Q1 Q2 Is the C2 position substituted in the target? Q1->Q2 Yes Use_M2F Select Methyl 2-furoate Q1->Use_M2F No (Requires C2-EWG) Q3 Is the target a Polysubstituted Phenol? Q2->Q3 Yes (C2 is Me) Use_M3F Select Methyl 3-furoate Q2->Use_M3F No (C2 is H) Use_M2MFC SELECT M2MFC (Methyl 2-methylfuran-3-carboxylate) Q3->Use_M2MFC Yes (via Diels-Alder) Q3->Use_M2MFC No (via C5-Functionalization) Reason1 Advantage: C2-Me directs substitution to C5 exclusively Use_M2MFC->Reason1 Reason2 Advantage: Access to 4-hydroxy-2-methylbenzoates Use_M2MFC->Reason2

Figure 1: Strategic selection criteria for furanic building blocks in synthesis.

Experimental Protocols

Protocol A: C5-Regioselective Bromination

This protocol demonstrates the utility of M2MFC in generating fully substituted furan cores without the formation of regioisomeric mixtures.

Objective: Synthesis of Methyl 5-bromo-2-methylfuran-3-carboxylate. Mechanism: Electrophilic Aromatic Substitution (EAS).[1]

  • Reagents:

    • Substrate: M2MFC (1.0 equiv)

    • Reagent: N-Bromosuccinimide (NBS) (1.05 equiv)

    • Solvent: Acetonitrile (MeCN) or DMF (0.1 M concentration)

    • Temperature: 0 °C to Room Temperature (RT)

  • Procedure:

    • Dissolve M2MFC (1.40 g, 10 mmol) in anhydrous MeCN (100 mL) under an inert atmosphere (

      
      ).
      
    • Cool the solution to 0 °C in an ice bath.

    • Add NBS (1.87 g, 10.5 mmol) portion-wise over 15 minutes to prevent exotherms.

    • Allow the reaction to warm to RT and stir for 2 hours.

    • Validation Point: Monitor by TLC (Hexane/EtOAc 4:1). The starting material (

      
      ) should disappear, replaced by a less polar product (
      
      
      
      ).
    • Workup: Quench with saturated aqueous

      
       (to remove excess bromine). Extract with Ethyl Acetate (
      
      
      
      mL). Wash combined organics with brine, dry over
      
      
      , and concentrate.
  • Expected Outcome:

    • Yield: >90%

    • Regioselectivity: >99:1 (C5-Br : C4-Br).

    • Note: The C4 position is deactivated by the adjacent ester and sterically hindered, making C5 the only viable site.

Protocol B: Synthesis of Polysubstituted Phenols (Diels-Alder)

M2MFC acts as a diene in [4+2] cycloadditions with electron-deficient alkynes. The adducts spontaneously rearrange (often acid-catalyzed) to form stable phenolic esters.

Objective: Synthesis of dimethyl 4-hydroxy-2-methylbenzene-1,3-dicarboxylate derivatives.

  • Reagents:

    • Diene: M2MFC (1.0 equiv)

    • Dienophile: Dimethyl Acetylenedicarboxylate (DMAD) (1.2 equiv)

    • Catalyst: Zinc Chloride (

      
      ) (0.1 equiv) or thermal activation.
      
    • Solvent: Toluene (anhydrous).

  • Procedure:

    • Charge a sealed tube with M2MFC (10 mmol), DMAD (12 mmol), and

      
       (1 mmol) in Toluene (20 mL).
      
    • Heat the mixture to 100–120 °C for 12–24 hours.

    • Mechanism Check: The reaction proceeds via a bicyclic oxa-norbornadiene intermediate, which undergoes ring-opening/aromatization.

    • Workup: Cool to RT. Filter through a pad of celite to remove zinc salts. Concentrate the filtrate.

    • Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

  • Data Interpretation:

    • The product is a phenol .[2][3]

    • 1H NMR Validation: Look for the disappearance of furan protons (approx. 6.5-7.5 ppm) and the appearance of aromatic protons on a benzene ring. The methyl group shift will move from the furan region (

      
       ppm) to an aryl-methyl region (
      
      
      
      ppm).

Mechanistic Visualization

The following diagram details the pathway from M2MFC to a phenolic scaffold, highlighting the atom economy and structural rearrangement.

Reaction_Pathway M2MFC M2MFC (Diene) TS [4+2] Cycloaddition Transition State M2MFC->TS Alkyne Alkyne (Dienophile) Alkyne->TS Adduct Oxa-norbornadiene Intermediate TS->Adduct ZnCl2 / Heat Rearrange Ring Opening & Aromatization (-H2O) Adduct->Rearrange Acid cat. Product Polysubstituted Phenol Rearrange->Product Irreversible

Figure 2: Diels-Alder cascade pathway transforming M2MFC into complex phenolic esters.

Technical Evaluation & Limitations

Stability

M2MFC is generally stable at room temperature but should be stored at 2–8 °C to prevent slow hydrolysis of the methyl ester. It is less prone to polymerization compared to furfuryl alcohol derivatives but more reactive than methyl benzoate.

Limitations
  • Steric Bulk in Diels-Alder: While the C2-methyl group directs regiochemistry, it also decreases the rate of cycloaddition with bulky dienophiles compared to unsubstituted furan-3-carboxylates. Higher temperatures or Lewis acid catalysis (e.g.,

    
    , 
    
    
    
    ) are often required.
  • Hydrolysis Sensitivity: Under strong basic conditions (e.g., LiOH, NaOH), the ester will hydrolyze to the acid (2-methylfuran-3-carboxylic acid), which may decarboxylate upon heating if not carefully managed.

References

  • Keay, B. A. (2025).[4][5] Regioselectivity in Electrophilic Substitutions of Furan Derivatives. Chemical Reviews. 4

  • Hervé, F., et al. (2023). Catalytic synthesis of renewable phenol derivatives from biobased furanic derivatives. RSC Advances, 13, 30462-30472. 2[6][7]

  • Tang, R., et al. (2020). Synthesis and bioactivity of phenyl substituted furan and oxazole carboxylic acid derivatives as potential PDE4 inhibitors. European Journal of Medicinal Chemistry, 208, 112795. 8[7]

  • PubChem. (n.d.). Methyl 2-methylfuran-3-carboxylate Compound Summary. National Library of Medicine. 9

Sources

Safety Operating Guide

Personal Protective Equipment (PPE) & Handling Guide: Methyl 2-methylfuran-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Technical Summary

Compound Identity: Methyl 2-methylfuran-3-carboxylate CAS Registry Number: 6141-58-8 Chemical Class: Furan ester / Heterocyclic carboxylate[1]

This guide provides an autonomous safety protocol for handling Methyl 2-methylfuran-3-carboxylate. While often used as a flavor intermediate or pharmaceutical building block, its specific structural properties—a lipophilic furan ring coupled with an ester functionality—dictate a specific PPE strategy distinct from general organic solvents.

Critical Hazard Overview:

  • Combustibility: Flash Point 65°C (Closed Cup). Classified as a Combustible Liquid .[2]

  • Reactivity: The furan ring is susceptible to oxidation and ring-opening under acidic conditions or prolonged exposure to air/light.[1]

  • Toxicology: Treat as a Skin/Eye/Respiratory Irritant (H315, H319, H335). Furan derivatives possess high skin permeability potentials.

Risk Assessment & Hazard Identification

The "Why" behind the protocol.

Effective safety relies on understanding the mechanism of injury, not just the regulation.

Hazard ClassMechanism of ActionOperational Implication
Dermal Permeation Lipophilicity: The methyl and ester groups increase lipophilicity (LogP ~1.7), allowing the molecule to penetrate the stratum corneum more effectively than unsubstituted furan.[1]Standard Nitrile is insufficient for prolonged contact. Esters cause swelling and degradation of nitrile rubber.
Inhalation Vapor Pressure: While the boiling point is moderate (~180°C at atm; 75°C at 20 mmHg), process heating generates significant organic vapors.Olfactory Fatigue: Furan esters often have pleasant, sweet odors. Do not rely on smell to detect hazardous concentrations.[3]
Flammability Flash Point (65°C): It sits right at the border of Category 3/4 flammable liquids.Static discharge protection is required during transfer, though it is less volatile than ether or acetone.

PPE Selection Matrix

The "What" to wear.

Hand Protection Strategy

Core Directive: Do not rely on thin disposable nitrile gloves for immersion or tasks exceeding 15 minutes.

  • Primary Barrier (Splash Protection):

    • Material: Nitrile Rubber (Minimum thickness: 0.11 mm / 4 mil).

    • Protocol: "Touch and Change." If the chemical touches the glove, strip and replace immediately.[4] Nitrile degradation by esters is non-linear; breakthrough can occur in <1 minute for thin films.

  • Secondary Barrier (Immersion/Synthesis):

    • Material: Butyl Rubber or Silver Shield® (EVOH/PE Laminate) .

    • Justification: Butyl rubber provides superior resistance to esters and ketones compared to nitrile or latex.

    • Usage: Required during spill cleanup, bulk transfer (>1L), or equipment maintenance.

Respiratory Protection

Core Directive: Engineering controls (Fume Hood) are primary. PPE is secondary.

  • Scenario A: Fume Hood Handling (Standard)

    • No respirator required if sash is at proper working height and face velocity >100 fpm.

  • Scenario B: Benchtop/Spill Cleanup (Non-Routine)

    • Respirator Type: Half-face or Full-face elastomeric respirator.[1]

    • Cartridge: Organic Vapor (OV) (Color Code: Black in US/EU).

    • Verification: Check the expiration seal. Once opened, OV cartridges degrade via adsorption of ambient moisture and volatiles.

Eye & Body Protection[1]
  • Eyes: Chemical Splash Goggles (ANSI Z87.1 or EN 166). Safety glasses are insufficient due to the risk of aerosolization during syringe transfer.[1]

  • Body: Flame-Resistant (FR) Lab Coat. Standard polyester-blend coats can melt into the skin if the combustible liquid ignites.[1]

Operational Workflow & Decision Logic

PPE Decision Tree (Visualization)

This logic flow ensures you select the correct protection level based on the operation's scale and environment.

PPE_Decision_Tree Start START: Operational Assessment Vol_Check Volume > 500 mL OR Heating Involved? Start->Vol_Check Vent_Check Is Fume Hood Available? Vol_Check->Vent_Check Yes (Bulk/Heat) Level_1 LEVEL 1: Standard (Nitrile Splash + Safety Glasses + Lab Coat) *Strictly inside Hood* Vol_Check->Level_1 No (Small Scale) Level_2 LEVEL 2: Enhanced (Double Nitrile/Butyl + Goggles + FR Coat) *Sash down* Vent_Check->Level_2 Yes Level_3 LEVEL 3: Critical (Butyl Gloves + Resp (OV) + Goggles) *Evacuate if spill* Vent_Check->Level_3 No (Benchtop/Spill)

Figure 1: PPE Selection Logic based on operational volume and ventilation availability.

Handling Protocol: Step-by-Step

Storage & Stability[1]
  • Atmosphere: Store under Inert Gas (Nitrogen or Argon) . The furan ring is electron-rich and prone to auto-oxidation over time, leading to darkening and peroxide formation.[1]

  • Temperature: Refrigeration (2–8°C) is recommended to maintain purity, though room temperature is safe for short-term storage.[1]

  • Segregation: Store away from Strong Oxidizing Agents (e.g., Nitric Acid, Peroxides) and Strong Acids .

Transfer & Weighing[1]
  • Preparation: Place the balance inside the fume hood if possible. If not, tare the vial inside the hood, add the liquid, cap tightly, and weigh outside.

  • Syringe Technique: Use glass syringes with Luer-lock needles. Avoid plastic syringes if the contact time exceeds 5 minutes, as the ester may leach plasticizers, contaminating your sample.

  • Static Control: Ground metal containers during bulk transfer. The flash point (65°C) is high enough that static is a lower risk than with ether, but standard precaution applies.

Emergency Response: Spill Cleanup

Scenario: 50 mL spill on the lab floor.

Spill_Response Alert 1. ALERT & EVACUATE (Remove Ignition Sources) PPE_Up 2. PPE ESCALATION (Don Goggles, Butyl Gloves, Respirator) Alert->PPE_Up Contain 3. CONTAINMENT (Use Vermiculite/Sand dams) PPE_Up->Contain Absorb 4. ABSORPTION (Polypropylene Pads or Inert Absorbent) Contain->Absorb Dispose 5. DISPOSAL (Seal in Hazardous Waste Bag Label: 'Combustible Organic') Absorb->Dispose

Figure 2: Sequential workflow for managing a laboratory spill of Methyl 2-methylfuran-3-carboxylate.

Disposal Strategy

Environmental Compliance: Methyl 2-methylfuran-3-carboxylate must never be disposed of down the drain.[1] It is toxic to aquatic life (WGK 3).

  • Waste Stream: Segregate into Non-Halogenated Organic Solvent waste.

  • Compatibility: Ensure the waste container does not contain concentrated nitric acid or perchloric acid, as mixing with furan derivatives can be energetic.

  • Final Destruction: High-temperature incineration is the required method for ultimate disposal.

References

  • Sigma-Aldrich. (n.d.). Methyl 2-methyl-3-furancarboxylate Product Sheet & Safety Data. Retrieved from [1]

  • PubChem. (2023). Methyl 2-methylfuran-3-carboxylate (Compound Summary). National Library of Medicine. Retrieved from

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Glove Selection Chart. Retrieved from

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from

Sources

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